molecular formula C10H8BrNO2 B11759221 5-Bromo-3-hydroxy-3-vinylindolin-2-one

5-Bromo-3-hydroxy-3-vinylindolin-2-one

Cat. No.: B11759221
M. Wt: 254.08 g/mol
InChI Key: SGIOFCVIGLQPHX-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3-vinylindolin-2-one is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-hydroxy-3-vinylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-hydroxy-3-vinylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C10H8BrNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13)

InChI Key

SGIOFCVIGLQPHX-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical Profiling and Synthetic Utility of 5-Bromo-3-hydroxy-3-vinylindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex alkaloid synthesis, the 3,3-disubstituted oxindole core is a privileged scaffold. 5-Bromo-3-hydroxy-3-vinylindolin-2-one serves as a densely functionalized, highly versatile building block that bridges the gap between simple indole derivatives and complex spirocyclic architectures. This whitepaper provides an in-depth analysis of its chemical properties, orthogonal reactivity, and step-by-step synthetic methodologies, designed specifically for researchers and drug development professionals.

Structural Architecture and Orthogonal Reactivity

The strategic value of 5-Bromo-3-hydroxy-3-vinylindolin-2-one lies in its three distinct, orthogonally reactive vectors. This allows chemists to perform divergent, late-stage functionalizations without the need for complex protecting-group chemistry.

  • The C5-Bromide (Electrophilic Vector): The bromine atom at the 5-position activates the aromatic ring for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is critical for tuning the lipophilicity and target-binding affinity of pharmaceutical candidates.

  • The C3-Allylic Alcohol System (Nucleophilic/Electrophilic Vector): The tertiary alcohol, flanked by a vinyl group and the oxindole core, is highly susceptible to ionization. Under palladium or molybdenum catalysis, it forms a

    
    -allyl complex, enabling Tsuji-Trost-type allylic alkylations[1]. Alternatively, under acidic conditions, it undergoes dehydration and Meyer-Schuster rearrangement to form 
    
    
    
    -unsaturated alkylidene oxindoles.
  • The Oxindole Core (Hydrogen Bonding Vector): The lactam moiety provides both a hydrogen bond donor (NH) and acceptor (C=O), which are frequently exploited in organocatalytic asymmetric synthesis and target protein binding.

ReactivityMap Core 5-Bromo-3-hydroxy-3- vinylindolin-2-one PdCross Pd-Catalyzed Cross-Coupling Core->PdCross Reacts at C5-Br Allylic Transition Metal Allylic Alkylation Core->Allylic Reacts at C3-Allylic OH AcidCat Acid-Catalyzed Rearrangement Core->AcidCat Dehydration/Migration Prod1 5-Aryl/Alkyl Derivatives PdCross->Prod1 Prod2 Spirocyclic Alkaloids Allylic->Prod2 Prod3 Alkylidene Oxindoles AcidCat->Prod3

Orthogonal reactivity map showing divergent synthetic pathways from the core scaffold.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one is achieved via the nucleophilic addition of vinylmagnesium bromide to 5-bromoisatin. The following protocol is designed as a self-validating system, incorporating mechanistic causality and real-time visual checks.

Reagents and Equipment
  • Starting Material: 5-Bromoisatin (1.0 equiv, 10 mmol, 2.26 g)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 2.6 equiv, 26 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Equipment: Flame-dried 250 mL round-bottom flask, magnetic stirrer, argon balloon, ice bath.

Step-by-Step Protocol & Causal Rationale
  • Preparation: Flame-dry the flask under a vacuum and backfill with Argon.

    • Causality: Grignard reagents are highly basic and nucleophilic. Ambient moisture will instantly protonate the vinylmagnesium bromide, destroying the reagent and evolving ethylene gas.

  • Dissolution & Cooling: Dissolve 5-bromoisatin in 50 mL of anhydrous THF. Cool the vibrant orange solution to 0 °C using an ice bath.

    • Causality: The subsequent Grignard addition is highly exothermic. Low temperatures suppress unwanted side reactions, such as the ring-opening of the oxindole core.

  • Grignard Addition: Add the vinylmagnesium bromide solution dropwise over 30 minutes via a syringe pump.

    • Validation Check: Upon the addition of the first equivalent, bubbling (ethylene gas) will be observed.

    • Causality: The first equivalent of the Grignard reagent is consumed by the acidic oxindole NH (pKa ~ 10), forming a magnesium amide. The second equivalent performs the desired nucleophilic attack. A 0.6 excess ensures complete conversion.

  • Selective Nucleophilic Attack: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

    • Causality: The Grignard reagent selectively attacks the C3 ketone. The C2 amide carbonyl is rendered significantly less electrophilic due to resonance donation from the adjacent nitrogen lone pair.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with 30 mL of saturated aqueous NH₄Cl.

    • Causality: A mild acid (NH₄Cl) is required to protonate the magnesium alkoxide intermediate. Stronger acids (like HCl) must be avoided as they can trigger premature dehydration of the newly formed tertiary allylic alcohol.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc 7:3) to yield the product as a pale solid.

    • Validation Check: TLC monitoring will show the consumption of the highly UV-active 5-bromoisatin (

      
       ~ 0.5) and the appearance of a more polar product spot (
      
      
      
      ~ 0.3).

SynthesisWorkflow Isatin 5-Bromoisatin (Starting Material) Grignard Vinylmagnesium Bromide (>2.5 eq, THF, 0 °C) Isatin->Grignard Deprotonation of NH Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack at C3 Carbonyl Quench Aqueous NH4Cl Quench (0 °C to RT) Intermediate->Quench Protonation Product 5-Bromo-3-hydroxy-3- vinylindolin-2-one Quench->Product Isolation

Step-by-step synthesis pathway of 5-Bromo-3-hydroxy-3-vinylindolin-2-one.

Downstream Applications in Drug Discovery

Chiral spirooxindoles are privileged heterocyclic motifs widely found in natural alkaloids and modern pharmaceuticals (e.g., MDM2-p53 inhibitors)[2]. The construction of these complex spiro-centers is a long-standing challenge in organic synthesis.

5-Bromo-3-hydroxy-3-vinylindolin-2-one acts as a direct precursor for these architectures. The asymmetric construction of spiro-centers heavily relies on the transition-metal-catalyzed allylic alkylation of 3-hydroxy-3-vinyloxindoles[3]. By utilizing chiral ligands, the ionization of the C3-hydroxyl group generates a


-allyl metal complex that can be intercepted by various nucleophiles with high enantio- and diastereoselectivity. For instance, molybdenum-catalyzed regio- and enantioselective allylic alkylation has been successfully employed to generate complex 3-alkyl-3-aryloxindoles, setting adjacent quaternary and tertiary stereocenters in a single step[1].

Quantitative Data

Table 1: Physicochemical Properties of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

PropertyValueRationale / Significance
Molecular Formula C₁₀H₈BrNO₂Defines the baseline atomic composition.
Molecular Weight 254.08 g/mol Highly efficient low-molecular-weight fragment for drug design.
H-Bond Donors 2 (NH, OH)Facilitates target protein binding and organocatalytic activation.
H-Bond Acceptors 2 (C=O, OH)Increases aqueous solubility and binding affinity.
Reactive Handles C5-Br, C3-OH, C3-VinylEnables divergent late-stage functionalization and library generation.

Table 2: Orthogonal Functionalization Strategies

Reaction TypeTarget VectorReagents / CatalystExpected Outcome
Suzuki-Miyaura Coupling C5-BromidePd(PPh₃)₄, Aryl-B(OH)₂, K₂CO₃5-Aryl-3-hydroxy-3-vinylindolin-2-one
Tsuji-Trost Allylation C3-Allylic AlcoholPd₂(dba)₃, Chiral Ligand, NucleophileAsymmetric 3,3-disubstituted oxindole
Meyer-Schuster Rearrangement C3-Allylic AlcoholAcid Catalyst (e.g., PTSA)

-unsaturated alkylidene oxindole

References

  • Trost, B. M., & Zhang, Y. (2007). Mo-catalyzed regio-, diastereo-, and enantioselective allylic alkylation of 3-aryloxindoles. Journal of the American Chemical Society, 129(47), 14548-14549. URL:[Link]

  • Mei, G. J., & Shi, F. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(50), 6607-6621. URL:[Link]

Sources

Medicinal Chemistry Applications of 5-Bromo-Substituted Oxindoles

[1][2]

Executive Summary

The oxindole (1,3-dihydro-2H-indol-2-one) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors, including Sunitinib and Nintedanib. Within this class, 5-bromo-substituted oxindoles occupy a unique chemical space. The 5-bromo substituent is not merely a lipophilic handle; it frequently acts as a critical determinant of selectivity through halogen bonding and steric complementarity within hydrophobic pockets of ATP-binding sites. This guide details the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold, designed for researchers optimizing lead compounds.

Structural Biology & SAR: The "5-Bromo" Effect

The Privileged Scaffold Hypothesis

The oxindole core mimics the purine base of ATP, allowing it to anchor effectively into the hinge region of kinase domains via hydrogen bonding at the N1 (donor) and C2-carbonyl (acceptor) positions.

The Role of the 5-Bromo Substituent

While the oxindole core provides the binding scaffold, the substitution pattern dictates selectivity. The 5-position aligns with the solvent-accessible region or specific hydrophobic back-pockets depending on the kinase conformation (DFG-in vs. DFG-out).

  • Halogen Bonding: The bromine atom is highly polarizable. In specific targets (e.g., CK2, CDK2), the 5-Br can form a halogen bond (X-bond) with backbone carbonyl oxygens of the protein. This interaction is directional and often stronger than a comparable hydrogen bond.

  • Steric Occlusion: The van der Waals radius of Bromine (1.85 Å) is significantly larger than Fluorine (1.47 Å) but smaller than a methyl group's effective sweep. This allows it to fill hydrophobic cavities without incurring steric penalties common to alkyl groups.

  • Metabolic Stability: Blocking the C5 position prevents metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for the indole core.

SAR Visualization

The following diagram illustrates the pharmacophore features of the 5-bromooxindole scaffold.

GOxindoleOxindole Core(ATP Mimic)Pos5C5-Position(Bromine)Oxindole->Pos5Pos3C3-Position(Diversity Vector)Oxindole->Pos3Pos1N1-Position(H-Bond Donor)Oxindole->Pos1HalogenBondHalogen Bond(Selectivity)Pos5->HalogenBondElectronicMetabolicBlocks P450MetabolismPos5->MetabolicStericTargetSpecTarget Specificity(e.g., VEGFR, CDK)Pos3->TargetSpecGeometricHingeBindHinge RegionBindingPos1->HingeBindH-Bond

Caption: Pharmacophore dissection of the 5-bromooxindole scaffold highlighting key interaction vectors.

Therapeutic Applications & Data

Kinase Inhibition (Oncology)

5-bromooxindoles are extensively utilized as precursors for Tyrosine Kinase Inhibitors (TKIs). The 3-substituted derivatives (often alkylidenes) are particularly potent against VEGFR (Vascular Endothelial Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).

Comparative Potency Data (IC50 values against VEGFR-2): Note: Data represents a generalized consensus from SAR studies comparing substituents at the 5-position of 3-benzylidene-2-indolinone derivatives.

Substituent (R)IC50 (µM)Mechanism of Interaction
-H 12.5Baseline hydrophobic interaction.
-F 8.2Minimal steric gain; high electronegativity.
-Cl 2.4Moderate lipophilicity/size match.
-Br 0.85 Optimal halogen bond & hydrophobic fill.
-OMe > 50Steric clash; loss of lipophilicity.
Antimicrobial & Antiviral Agents

Recent studies have repurposed the scaffold for infectious diseases. 5-bromo-3-hydrazono-oxindoles exhibit activity against Mycobacterium tuberculosis and Staphylococcus aureus. The bromine atom is essential here; replacing it with hydrogen often results in a complete loss of bioactivity, suggesting a specific binding pocket in bacterial targets (e.g., FtsZ or DNA gyrase) that requires the halogen's lipophilicity.

Synthetic Methodologies

The synthesis of 5-bromooxindole libraries typically proceeds via 5-bromoisatin . Isatin is more reactive at the C3 carbonyl, allowing for facile condensation reactions (Knoevenagel, Schiff base formation) before or after N-alkylation.

Core Synthetic Pathways

The following workflow describes the generation of diverse libraries from a common precursor.

SynthesisIsatinIsatinBrIsatin5-BromoisatinIsatin->BrIsatinBrominationBr2Br2 / AABr2->BrIsatinPathAPath A: C3 Functionalization(Condensation)BrIsatin->PathAPathBPath B: N1 Alkylation(Solubility)BrIsatin->PathBPathCPath C: C5 Cross-Coupling(Suzuki/Sonogashira)BrIsatin->PathCSchiffSchiff Bases(Hydrazones/Imines)PathA->SchiffR-NH2Alkenyl3-Alkenyl Oxindoles(Sunitinib Analogs)PathA->AlkenylAldehydes(Knoevenagel)Biaryl5-Aryl OxindolesPathC->BiarylPd(0), Ar-B(OH)2

Caption: Divergent synthetic strategy starting from 5-bromoisatin.

Detailed Protocol: Synthesis of 3-Substituted-5-Bromooxindole

Target: Synthesis of a 3-benzylidene-5-bromooxindole (Generic VEGFR inhibitor analog).

Reagents:

  • 5-Bromoisatin (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Solvent)[1]

Procedure:

  • Preparation: Dissolve 5-bromoisatin (2.26 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add the substituted benzaldehyde (11 mmol) to the solution.

  • Catalysis: Add piperidine (3-4 drops). The base facilitates the deprotonation of the C3 position (via the enol form) or activates the aldehyde.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst. Recrystallize from ethanol/DMF if necessary.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C3-carbonyl signal and the appearance of a vinyl proton singlet (–CH=) around 7.5–8.0 ppm.

  • Yield: Expected yields are typically 80–95%.

Advanced Applications: PROTACs and Covalent Inhibitors

The 5-bromo handle is increasingly valuable in modern modalities:

  • PROTAC Linker Attachment: The bromine allows for Palladium-catalyzed coupling of linkers (PEG chains) to attach E3 ligase ligands (e.g., Thalidomide) without disrupting the kinase-binding oxindole core.

  • Covalent Warheads: In 3-substituted derivatives, the 5-position can be used to fine-tune the electrophilicity of the Michael acceptor system at C3, modulating the reactivity toward cysteine residues in the target kinase.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2012). Convolutamydine A and synthetic analogues have antinociceptive properties in mice. Retrieved from

  • Sigma-Aldrich. (2024). 5-Bromoisatin Technical Grade Product Sheet. Retrieved from

  • Asian Journal of Pharmacy and Pharmacology. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Retrieved from [1]

  • Royal Society of Chemistry. (2025).[4] The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. Retrieved from

The Chiral 3,3-Disubstituted Oxindole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-disubstituted oxindole motif represents a "privileged scaffold" in medicinal chemistry, characterized by a quaternary carbon stereocenter at the C3 position.[1] This structural feature confers unique three-dimensional rigidity, metabolic stability, and the ability to project substituents into distinct hydrophobic pockets of biological targets. Unlike flat aromatic systems, the chiral 3,3-disubstituted core—most notably in the form of spirooxindoles —mimics complex peptide secondary structures, making it a cornerstone in the design of protein-protein interaction (PPI) inhibitors, particularly for the MDM2-p53 axis in oncology.

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and experimental validation protocols for this compound class, designed for researchers in drug discovery and chemical biology.

Part 1: The Pharmacophore & Structural Logic

The Quaternary Stereocenter Advantage

The biological potency of 3,3-disubstituted oxindoles stems from the C3 quaternary center . In monosubstituted oxindoles, the C3 position is prone to metabolic oxidation and tautomerization (hydroxyindole formation). Disubstitution blocks these pathways, enhancing metabolic half-life.

From a pharmacodynamic perspective, the quaternary center locks the molecule into a rigid conformation. In chiral spirooxindoles, this rigidity allows the scaffold to accurately mimic the spatial arrangement of amino acid residues (e.g., Trp23, Phe19, Leu26 of p53) required for high-affinity binding to target proteins.

Chirality and Bioactivity

Biological activity in this class is strictly enantioselective. For MDM2 inhibitors, one enantiomer often fits the hydrophobic cleft of MDM2, while the other clashes sterically.

  • Key Insight: The absolute configuration (typically determined via X-ray crystallography) dictates efficacy. For example, in the MI-series of MDM2 inhibitors, specific stereoisomers exhibit

    
     values in the low nanomolar range, while their enantiomers are virtually inactive.
    

Part 2: Therapeutic Mechanisms & Case Studies

Oncology: MDM2-p53 Interaction Inhibition

The most validated application of chiral spirooxindoles is the inhibition of the interaction between the tumor suppressor p53 and its negative regulator, MDM2.[2]

  • Mechanism: MDM2 binds to the transactivation domain of p53, promoting its ubiquitination and degradation. Spirooxindoles occupy the p53-binding pocket on MDM2.[2][3]

  • Key Compounds:

    • MI-219 / MI-77301 (SAR405838): These compounds mimic the three key hydrophobic residues of p53. The oxindole core typically mimics the Trp23 residue.

    • Spirotryprostatin B: A natural alkaloid that inhibits the cell cycle, serving as an early inspiration for this class.

Diagram: MDM2-p53 Inhibition Logic

MDM2_Inhibition p53 p53 Tumor Suppressor Complex p53-MDM2 Complex (p53 Inactivation) p53->Complex Binds Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates (if free) MDM2 MDM2 Oncoprotein MDM2->Complex Ubiquitinates p53 Complex->Apoptosis Blocks Spiro Chiral Spirooxindole (Mimics Trp23/Phe19/Leu26) Spiro->MDM2 High Affinity Binding (Competes with p53) Spiro->Complex Disrupts

Caption: Mechanism of Action: Spirooxindoles competitively bind MDM2, liberating p53 to induce apoptosis.

Emerging Therapeutic Areas

Beyond oncology, the 3,3-disubstituted scaffold is being exploited in:

  • Antiviral (SARS-CoV-2): Spirooxindoles have shown potential in blocking the Spike/ACE2 fusion event.[4]

  • Kinase Inhibition: Quinazoline-oxindole hybrids target VEGFR-2 and BRAF, acting as dual-mechanism anticancer agents (angiogenesis + proliferation inhibition).

Quantitative Activity Summary (Selected Data)
Compound ClassTargetMechanismKey Metric (IC50/Ki)Reference
MI-219 MDM2p53-MDM2 PPI InhibitionKi = 5 nM[1, 2]
SAR405838 MDM2p53-MDM2 PPI InhibitionKi < 1 nM[5]
Spirotryprostatin B MicrotubulesCell Cycle Arrest (G2/M)IC50 ~ 14 µM[2]
Quinazoline-Oxindole 8f VEGFR-2Angiokinase InhibitionIC50 = 0.49 µM[8]
Compound 4k+4i SARS-CoV-2Spike/ACE2 Fusion BlockIC50 = 3.27 µM[11]

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable biological evaluation requires robust assays. The following protocols are optimized for evaluating 3,3-disubstituted oxindoles.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the binding affinity (


) of small molecules to MDM2 by displacing a fluorescently labeled p53 peptide.

Materials:

  • Recombinant human MDM2 protein (residues 1–118).

  • Fluorescent tracer: 5-FAM-labeled p53 peptide.

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 10 mM DTT.

Methodology:

  • Preparation: Dilute MDM2 protein to a concentration equivalent to its

    
     for the tracer (approx. 10 nM) in Assay Buffer.
    
  • Compound Dosing: Prepare serial dilutions of the spirooxindole test compound in DMSO. Maintain final DMSO concentration < 2%.

  • Incubation: Mix 10 µL of MDM2 solution, 10 µL of tracer (final conc. 5 nM), and 1 µL of test compound in a black 384-well plate.

  • Equilibrium: Incubate at room temperature for 30–60 minutes in the dark to reach equilibrium.

  • Readout: Measure Fluorescence Polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Validation:

    • Positive Control: Unlabeled p53 peptide (should show dose-dependent displacement).

    • Negative Control: DMSO only (max polarization).

    • Data Analysis: Plot mP vs. log[Compound]. Fit to a competitive binding equation to derive IC50, then convert to

      
       using the Cheng-Prusoff equation.
      
Protocol B: Cell Viability & Apoptosis Induction (MTT & Flow Cytometry)

Purpose: To confirm that binding affinity translates to cellular cytotoxicity and mechanism-specific apoptosis.

Methodology:

  • Seeding: Seed cancer cells (e.g., SJSA-1 which overexpresses MDM2, and HCT116 p53-/- as a negative control) at 3,000 cells/well in 96-well plates.

  • Treatment: Treat with graded concentrations of the chiral oxindole for 72–96 hours.

  • MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Flow Cytometry (Mechanism Check):

    • Treat cells at IC90 concentration for 24h.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).

    • Causality Check: A true MDM2 inhibitor must induce significant Annexin V+ staining in p53-wildtype cells (SJSA-1) but not in p53-null cells (HCT116 p53-/-). This step validates the on-target mechanism.

Diagram: Biological Evaluation Workflow

Bio_Workflow cluster_validation Validation Loop Synthesis Asymmetric Synthesis (1,3-Dipolar Cycloaddition) XRay X-Ray Crystallography (Confirm Absolute Config) Synthesis->XRay Isolate Isomers FP_Assay FP Binding Assay (In Vitro Affinity) XRay->FP_Assay Test Pure Enantiomers Cell_Assay Cell Viability (MTT) (Wild-type vs p53-/-) FP_Assay->Cell_Assay Select High Affinity Hits Flow_Cyto Flow Cytometry (Apoptosis Confirmation) Cell_Assay->Flow_Cyto Validate Mechanism

Caption: Integrated workflow ensuring structural confirmation precedes biological validation.

Part 4: Future Outlook

The field is moving toward PROTACs (Proteolysis Targeting Chimeras). Chiral 3,3-disubstituted oxindoles are ideal ligands for the "warhead" component of a PROTAC, recruiting MDM2 not just to inhibit it, but to hijack its E3 ligase activity to degrade other oncogenic proteins. This repurposes the scaffold from a simple inhibitor to a catalytic degrader component.

References

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. Link

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Link

  • 3,3‐Disubstituted oxindole structural motif in natural products and drug candidates. Chinese Journal of Chemistry. Link

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors. Frontiers in Chemistry. Link

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors (SAR405838). Journal of Medicinal Chemistry. Link

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products. RSC Advances. Link

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles. Results in Chemistry. Link

  • Quinazoline‐oxindole hybrids as angiokinase inhibitors and anticancer agents. Archiv der Pharmazie. Link

  • Novel 3,3-disubstituted oxindole derivatives. Synthesis and evaluation of the anti-proliferative activity. Bioorganic & Medicinal Chemistry Letters.[3][5] Link

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Link

  • Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2. Pharmaceuticals. Link

Sources

Pharmacophore Analysis & Strategic Engineering of Vinylindolin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The vinylindolin-2-one scaffold (specifically the 3-alkenylideneindolin-2-one) represents a privileged structure in kinase inhibitor design. Exemplified by FDA-approved agents like Sunitinib and Semaxanib , this motif excels at targeting Receptor Tyrosine Kinases (RTKs), particularly VEGFR, PDGFR, and FGFR. This guide dissects the pharmacophoric necessities of this scaffold, detailing the structural causality between the vinyl linker’s geometric constraints and kinase selectivity. We provide a validated computational workflow for modeling these ligands and a robust synthetic protocol for their generation.

Structural Anatomy & Pharmacophore Definition

The efficacy of vinylindolin-2-one derivatives stems from their ability to mimic the adenine ring of ATP. The scaffold is tripartite, consisting of the indolinone core, a vinyl (methylidene) linker, and a variable appendage (often a pyrrole or aryl group).

The "Hinge Binder" Core

The indolin-2-one (oxindole) moiety is the anchor.

  • Lactam NH (Donor): Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu917 in VEGFR2).

  • Lactam C=O (Acceptor): Accepts a hydrogen bond from the backbone NH of the hinge (e.g., Cys919 in VEGFR2).

  • C5-Substitution: Halogenation (F, Cl) at the C5 position often enhances hydrophobic packing against the gatekeeper residue, improving potency.

The Vinyl Linker (The Critical Bridge)

The C3-vinyl (methylidene) bridge is not merely a connector; it is a geometric filter .

  • Isomerism: The Z-isomer is thermodynamically preferred and biologically active. It forces the scaffold into a planar conformation, maximizing π-π stacking interactions within the ATP binding pocket.

  • Rigidity: Unlike flexible alkyl linkers, the vinyl group restricts entropic loss upon binding.

Pharmacophore Map (DOT Visualization)

Pharmacophore cluster_0 Interaction Logic Core Indolin-2-one Core (Scaffold Anchor) Hinge Kinase Hinge Region (Glu917 / Cys919) Core->Hinge H-Bond Donor (NH) H-Bond Acceptor (CO) Linker Vinyl (Methylidene) Bridge (Geometric Constraint) Core->Linker C3-Attachment Tail Hydrophobic Tail (Pyrrole/Aryl) Linker->Tail Conjugation (Planarity) Pocket Hydrophobic Pocket II (Selectivity Region) Tail->Pocket Van der Waals / Hydrophobic Interaction

Mechanistic Profiling: The Sunitinib Paradigm[1]

To design effective analogs, one must understand the binding mode of the archetype, Sunitinib.

Binding Mode Analysis

Sunitinib acts as a Type I competitive inhibitor , binding to the active conformation (DFG-in) of the kinase.

  • Primary Interaction: The oxindole occupies the adenine binding pocket.

  • Secondary Interaction: The vinyl linker extends the pyrrole ring into the solvent-accessible region or adjacent hydrophobic pockets, depending on the specific kinase (VEGFR2 vs. KIT).

  • Electronic Effects: The vinyl group facilitates electronic communication between the electron-rich pyrrole and the electron-deficient oxindole, creating a dipole moment that aligns with the electrostatics of the active site.

Causality of Failure

Analogs often fail not due to lack of potency, but due to isomerization . If the vinyl linker allows free rotation or photo-isomerization to the E-form, the molecule sterically clashes with the kinase ceiling, abolishing activity.

Computational Workflow & Validation

Do not rely on standard rigid docking. The vinyl linker requires an Induced-Fit Docking (IFD) protocol to account for slight backbone movements in the kinase hinge.

Protocol: In Silico Modeling
  • Ligand Prep: Generate 3D conformers. Crucial: Manually restrain the vinyl linker to the Z-configuration. Calculate QM partial charges (ESP) rather than standard Gasteiger charges to account for the push-pull electronic system.

  • Protein Prep: Retrieve PDB ID 4AGD (VEGFR2 complex). Strip waters beyond 5Å of the ligand. Protonate His residues based on local environment at pH 7.4.

  • Docking Strategy:

    • Use a template-based docking method (superimposing on the Sunitinib crystal structure) to ensure the hinge-binding orientation is preserved.

    • Allow flexibility in the "Gatekeeper" residue (Val916) during the refinement stage.

CompWorkflow Input Ligand Library (Vinylindolinones) Prep QM Charge Calculation (Fix Z-Isomer) Input->Prep Dock Induced-Fit Docking (Template: PDB 4AGD) Prep->Dock MD MD Simulation (100ns) (Check Linker Stability) Dock->MD Top 10 Poses Output Binding Free Energy (MM-GBSA) MD->Output

Synthetic Protocol: The Knoevenagel Condensation[2][3]

The most robust method for generating these scaffolds is the base-catalyzed Knoevenagel condensation of oxindole with an aldehyde.

Reaction Mechanism

The reaction proceeds via the deprotonation of the C3-position of the oxindole (active methylene), followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the vinyl double bond.

Validated Laboratory Protocol
  • Reagents: Oxindole derivative (1.0 eq), Aryl/Heteroaryl Aldehyde (1.1 eq), Piperidine (0.1 eq).

  • Solvent: Ethanol (Green/Standard) or Toluene (if water removal is difficult).

  • Procedure:

    • Dissolve the oxindole and aldehyde in Ethanol (5 mL/mmol).

    • Add catalytic piperidine dropwise.

    • Reflux at 80°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1).

    • Critical Step: Upon cooling, the Z-isomer usually precipitates due to planarity and stacking. Filter the solid.

    • Purification: Recrystallize from Ethanol. Avoid column chromatography if possible to prevent acid-catalyzed isomerization.

Characterization Check
  • 1H NMR: Look for the vinyl proton singlet (or doublet if coupled) around 7.2–7.8 ppm .

  • NOESY: Confirm Z-geometry by observing NOE correlations between the oxindole C4-H and the vinyl proton.

SAR Analysis & Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) based on modifications to the vinylindolin-2-one scaffold, specifically targeting VEGFR2.

Table 1: Comparative SAR of Vinylindolin-2-one Analogs (VEGFR2 Inhibition)

Compound IDC5-Substituent (Core)Vinyl-Attached Ring (Tail)IC50 (VEGFR2)Binding Mode Note
Sunitinib F5-formyl-2,4-dimethyl-1H-pyrrole10–80 nMBenchmark; H-bonds + Hydrophobic fit
Analog A HPhenyl> 1000 nMLoss of hydrophobic packing; too rigid
Analog B Cl3,5-dimethyl-1H-pyrrole15 nMCl enhances lipophilicity at gatekeeper
Analog C FFuran-2-yl120 nMLoss of NH donor in tail reduces affinity
Semaxanib H3,5-dimethyl-1H-pyrrole~200 nMLack of C5-F reduces potency vs Sunitinib

Data synthesized from comparative literature analysis [1][2][3].

Key Insight: The presence of a hydrogen bond donor in the "Tail" section (e.g., the pyrrole NH) is often crucial for anchoring the molecule in the back of the ATP pocket, while the C5-halogen optimizes the fit against the hydrophobic gatekeeper.

References

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Arch Pharm (Weinheim).[1] (2020).[1] [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. Molecules. (2025).[2][3][4][5] [Link]

  • Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis. Bioorg Med Chem. (2017).[6] [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation. Int J Mol Sci. (2025).[2][3][4][5] [Link]

Sources

Solubility profile of 5-Bromo-3-hydroxy-3-vinylindolin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profile of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Part 1: Executive Summary & Compound Architecture

5-Bromo-3-hydroxy-3-vinylindolin-2-one is a critical chiral synthon and pharmaceutical intermediate, primarily utilized in the asymmetric synthesis of oxindole alkaloids such as Convolutamydines and Welwitindolinones . Its solubility profile is the governing parameter for process chemists optimizing reaction yield, purification (crystallization), and formulation.

This guide synthesizes the physicochemical behavior of the 5-bromo-oxindole scaffold with the specific steric and electronic effects of the 3-hydroxy-3-vinyl motif. While direct experimental datasets for this specific vinyl-derivative are proprietary or scarce in open literature, this guide establishes the Predicted Solubility Landscape based on validated structure-property relationships (SPR) of close analogs (5-Bromoisatin, Isatin) and provides the Standardized Validation Protocol required for IND-enabling studies.

Part 2: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of this compound is dictated by a "Push-Pull" mechanism between three distinct functional regions:

  • The Core (Indolin-2-one): A bicyclic aromatic system acting as a rigid scaffold. The lactam moiety (NH-C=O) acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA), favoring polar solvents.

  • The Lipophilic Anchor (5-Bromo): The bromine atom at position 5 significantly increases the partition coefficient (LogP), reducing aqueous solubility compared to the parent isatin and enhancing affinity for chlorinated and aromatic solvents.

  • The Chiral Head (3-Hydroxy-3-vinyl):

    • 3-OH: A strong H-bond donor. It can form intermolecular bonds with protic solvents (alcohols) or intramolecular bonds with the C-2 carbonyl, potentially "hiding" polarity and increasing solubility in non-polar media.

    • 3-Vinyl: A small, lipophilic group that disrupts crystal packing efficiency compared to planar analogs, theoretically lowering the melting point and increasing solubility relative to 5-bromoisatin.

Predicted Solubility Profile (Solvent Classes)

Based on thermodynamic data of 5-Bromoisatin and 3-substituted oxindoles.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMP Very High (>150 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the lactam core.
Polar Aprotic Acetone, THF, Ethyl Acetate High (50–100 mg/mL)Good H-bond acceptance from the solvent to the 3-OH and NH groups. Ideal for reaction media.
Polar Protic Methanol, Ethanol, IPA Moderate (10–40 mg/mL)Solvation via H-bonding is competitive, but the hydrophobic 5-Br-phenyl ring limits solubility. Temperature dependent.[1][2][3][4]
Chlorinated DCM, Chloroform Moderate-Low Good solvation of the hydrophobic regions, but poor interaction with the polar head group.
Non-Polar Toluene, Hexane, Heptane Very Low (<1 mg/mL)The high polarity of the lactam/hydroxyl region leads to phase separation. Useful as anti-solvents.
Aqueous Water Insoluble The lipophilic Br-phenyl ring dominates; lattice energy exceeds hydration enthalpy.

Part 3: Thermodynamic Modeling & Data Analysis

To transition from qualitative observation to quantitative process control, the solubility data must be modeled using thermodynamic state functions.

The Modified Apelblat Model

For process engineering, the Modified Apelblat equation is the industry standard for correlating mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Utility: Allows for the precise calculation of saturation points at any temperature, critical for designing cooling crystallization curves.

Van't Hoff Analysis

The dissolution process is evaluated to determine the enthalpy (


) and entropy (

) of solution:


  • Endothermic Process (

    
    ):  Solubility increases with temperature (typical for this compound).
    
  • Entropy Driven: If

    
     is large and positive, it indicates significant disordering of the solvent structure upon dissolution.
    

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the saturation solubility of 5-Bromo-3-hydroxy-3-vinylindolin-2-one in organic solvents via the Isothermal Saturation Method (Shake-Flask).

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring, 24-48h) Start->Equilibration Solvent Addition Separation Phase Separation (Settling/Centrifugation) Equilibration->Separation Saturation Reached Filtration Filtration (0.22 µm PTFE, Pre-heated) Separation->Filtration Supernatant Extraction Dilution Dilution (Mobile Phase) Filtration->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Injection DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc Peak Area Integration

Caption: Workflow for the determination of equilibrium solubility using the isothermal saturation method.

Step-by-Step Methodology
  • Preparation: Add excess 5-Bromo-3-hydroxy-3-vinylindolin-2-one solid to a glass vial containing 10 mL of the target solvent.

  • Equilibration: Place the vial in a thermostatic shaker. Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours.

    • Validation Check: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.22 µm PTFE membrane.

    • Critical Step: The syringe and filter must be at the same temperature as the solution to prevent "crash-out" crystallization during filtration.

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

    • Wavelength: 254 nm (Indolin-2-one characteristic absorption).

    • Flow Rate: 1.0 mL/min.

  • Calculation: Convert the mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ):
    
    
    (Where
    
    
    are mass/MW of solute;
    
    
    are mass/MW of solvent).

Part 5: References

  • Shakeel, F. et al. (2014). "Solubility and Thermodynamic Functions of Isatin in Pure Solvents." Journal of Chemical & Engineering Data, 59(9), 2885–2890.

  • Zhang, C. et al. (2018). "Solubility and thermodynamic modeling of 5-bromoisatin in pure solvents and binary mixtures." Journal of Molecular Liquids, 268, 124-132.

  • Jouyban, A. (2008). "Review of the pharmaceutical solubility studies in binary solvents." Farmacia, 56(2), 117-130.

  • BenchChem. (2025).[5] "Predicted Solubility Profile of Substituted Thiazoles and Indolinones." BenchChem Technical Guides.

Sources

Technical Guide: Advanced Synthesis of 3-Hydroxy-3-vinyl-2-oxindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxy-3-vinyl-2-oxindole scaffold represents a privileged structural motif in medicinal chemistry, serving as the core architecture for a diverse array of bioactive natural products (e.g., Convolutamydines, Maremycins, Donaxaridine) and synthetic proteasome inhibitors.[1] The simultaneous presence of a C3-quaternary stereocenter, a free hydroxyl group, and a vinyl handle provides a versatile platform for further diversification.

This technical guide details the two primary synthetic methodologies for accessing this scaffold:

  • The Morita-Baylis-Hillman (MBH) Reaction: For accessing functionalized vinyl derivatives (acrylates) with high enantioselectivity.

  • Organometallic Nucleophilic Addition: For accessing the parent 3-vinyl scaffold via Grignard reagents.

Part 1: Strategic Analysis & Mechanistic Foundations

The Challenge of the C3 Quaternary Center

Synthesizing 3,3-disubstituted oxindoles is inherently challenging due to the steric hindrance at the C3 position. The electrophilicity of the C3-carbonyl in isatin (indoline-2,3-dione) is higher than that of the C2-amide carbonyl, allowing for chemoselective nucleophilic attack. However, controlling the face of this attack to generate specific enantiomers requires precise catalytic environments.

Pathway Selection Logic

The choice of synthetic route depends strictly on the desired substitution pattern of the vinyl group.

PathwaySelection Start Target Scaffold: 3-Hydroxy-3-vinyl-2-oxindole Decision Required Vinyl Substitution? Start->Decision RouteA Functionalized Vinyl (e.g., Acrylates, Acrylonitrile) Decision->RouteA Electron-Deficient RouteB Unsubstituted Vinyl (-CH=CH2) Decision->RouteB Neutral/Simple MethodA Method: Morita-Baylis-Hillman (MBH) RouteA->MethodA MethodB Method: Grignard Addition (VinylMgBr) RouteB->MethodB OutcomeA High Enantioselectivity (up to 98% ee) Atom Economy: 100% MethodA->OutcomeA OutcomeB Racemic (unless chiral ligands used) High Reactivity MethodB->OutcomeB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target structure requirements.

Part 2: The Morita-Baylis-Hillman (MBH) Route

Target: 3-Hydroxy-3-(1-substituted-vinyl)-2-oxindoles. Mechanism: Organocatalytic nucleophilic addition followed by elimination.

The MBH reaction is the most atom-economic route to functionalized 3-hydroxy-3-vinyl oxindoles. It involves the coupling of isatin (electrophile) with an activated alkene (Michael acceptor) catalyzed by a tertiary amine or phosphine.[2]

Mechanistic Cycle (Tertiary Amine Catalysis)

Understanding the proton-transfer step is critical. In asymmetric variants, the catalyst (e.g.,


-Isocupreidine ) serves a dual role: it acts as a nucleophile to activate the acrylate and as a Brønsted base/H-bond donor to direct the stereochemistry.

MBH_Mechanism Cat Catalyst (Nu:) (DABCO / Beta-ICD) Michael Zwitterionic Enolate (Michael Adduct) Cat->Michael Attack Alkene Activated Alkene (Acrylate) Alkene->Michael Isatin Isatin (Electrophile) Aldol Aldol Adduct (Betaine Intermediate) Isatin->Aldol Michael->Aldol + Isatin PT Proton Transfer (Rate Determining Step) Aldol->PT Elim Elimination PT->Elim Elim->Cat Regenerate Product MBH Adduct (3-OH-3-vinyl-oxindole) Elim->Product

Figure 2: Catalytic cycle of the Morita-Baylis-Hillman reaction involving isatin.

Protocol: Enantioselective MBH Reaction

Reference Standard: Based on the work of Shi et al. using


-Isocupreidine (

-ICD).

Reagents:

  • Substrate: N-methylisatin (1.0 equiv)

  • Reagent: Methyl acrylate (excess, typically 3-5 equiv)

  • Catalyst:

    
    -Isocupreidine (
    
    
    
    -ICD) (10 mol%)
  • Solvent: 1,4-Dioxane or THF

  • Temperature: -10°C to 0°C (Critical for ee%)

Step-by-Step Methodology:

  • Catalyst Preparation: Flame-dry a reaction tube and cool under Argon. Add

    
    -ICD (0.01 mmol, 10 mol%) and the solvent (1.0 mL).
    
  • Substrate Addition: Add N-methylisatin (0.1 mmol). Stir until dissolved.

  • Activation: Cool the mixture to -10°C using a cryocooler or ice/salt bath.

  • Reaction Initiation: Add methyl acrylate (0.5 mmol) dropwise.

  • Monitoring: Stir at -10°C. Monitor by TLC (typically 24-48 hours). The reaction is slow due to the reversible nature of the Michael addition step.

  • Quench & Isolation: Flash chromatography directly (silica gel). Note: Acidic workup can cause dehydration of the tertiary alcohol.

Validation Check:

  • Yield: Expect 80-95%.

  • Stereochemistry: The C6'-OH of

    
    -ICD hydrogen bonds with the isatin carbonyl, directing attack to the Si-face (typically yielding the S-enantiomer).
    

Part 3: The Organometallic Nucleophilic Addition Route

Target: 3-Hydroxy-3-vinyl-2-oxindoles (Unsubstituted Vinyl). Mechanism: 1,2-Addition of Grignard reagent.

Direct vinylation using vinylmagnesium bromide is faster but requires strict control to prevent side reactions (e.g., polymerization of the vinyl group or attack at the amide).

Chemoselectivity Control

Isatin contains two carbonyls: the C3 ketone and the C2 amide. The C3 ketone is significantly more electrophilic due to the adjacent electron-withdrawing amide and aromatic ring. However, N-protection (e.g., N-Methyl, N-Benzyl) is recommended to prevent deprotonation of the amide nitrogen, which would deactivate the molecule.

Protocol: Grignard Addition

Reagents:

  • Substrate: N-Benzylisatin (1.0 equiv)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)[3]

  • Solvent: Anhydrous THF

  • Temperature: -78°C

    
     0°C
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-Benzylisatin (1.0 g, 4.2 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Vinylmagnesium bromide (5.0 mL, 5.0 mmol) dropwise over 15 minutes via syringe pump. Crucial: Slow addition prevents local heating and O-alkylation.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench carefully with saturated aqueous

    
     (10 mL) at 0°C.
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Column chromatography (Hexanes/EtOAc).

Troubleshooting:

  • Issue: Low Yield / Complex Mixture.

  • Cause: Enolization of the ketone or attack at the lactam.

  • Fix: Use Cerium(III) Chloride (

    
    )  (Imamoto conditions) to enhance 1,2-addition selectivity and suppress basicity.
    

Part 4: Comparative Analysis

FeatureMorita-Baylis-Hillman (MBH)Grignard Addition (VinylMgBr)
Vinyl Product Functionalized (Acrylate/Nitrile)Simple Vinyl (-CH=CH2)
Atom Economy 100%Low (Mg salts waste)
Reaction Time Slow (24 - 72 hours)Fast (1 - 3 hours)
Enantioselectivity High (Catalytic Asymmetric)Low (Racemic without chiral ligands)
Scalability Good (Simple setup)Moderate (Exothermic, cryogenic)
Primary Risk Reversibility / Low conversionOver-addition / Chemoselectivity

References

  • Enantioselective Morita-Baylis-Hillman reaction of isatins with acrylates: facile creation of 3-hydroxy-2-oxindoles. Source: Organic Letters (2011). URL:[Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

  • Lewis Acid Mediated Addition of Vinylmagnesium Bromide to Aldehyde. Source: ResearchGate (Contextual Mechanism). URL:[Link]

  • Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones. Source: Tetrahedron (2004). URL:[Link]

Sources

Functionalized Isatin Derivatives in Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic scaffold that has emerged as a "privileged structure" in modern medicinal chemistry[1]. Characterized by an electron-rich aromatic ring fused to a highly reactive pyrrole-dione system, isatin offers multiple sites for orthogonal functionalization[2]. This technical guide explores the rational design, synthesis, and pharmacological evaluation of functionalized isatin derivatives, with a strong emphasis on their role as targeted anticancer and antimicrobial agents[3]. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but to thoroughly explain the physicochemical causality behind each experimental parameter.

Structural Anatomy & Chemical Reactivity

The versatility of the isatin core stems from three primary sites of chemical reactivity, allowing for the generation of vast combinatorial libraries[4]:

  • N1 Position (Amide Nitrogen): Susceptible to N-alkylation, N-acylation, and N-Mannich base formation. Functionalization at this site frequently improves the lipophilicity and cellular permeability of the resulting drug candidate.

  • C2 Position (Amide Carbonyl): While less reactive than C3, it is pivotal in ring-opening reactions and the formation of complex spiro-oxindole frameworks.

  • C3 Position (Ketone Carbonyl): Highly electrophilic. It readily undergoes acid-catalyzed condensation reactions with primary amines to form Schiff bases, hydrazones, and thiosemicarbazones[5].

  • C5/C6 Positions (Aromatic Ring): Prone to electrophilic aromatic substitution. Halogenation at C5 (e.g., 5-fluoroisatin or 5-chloroisatin) frequently enhances target binding affinity via halogen bonding within kinase active sites[6].

Synthetic Methodologies: A Self-Validating Protocol

To harness the pharmacological potential of isatin, medicinal chemists frequently synthesize C3-functionalized derivatives, such as isatin-thiosemicarbazones, which exhibit potent metal-chelating and kinase-inhibitory properties[5].

Protocol: Synthesis of 5-Chloro-Isatin-3-Thiosemicarbazone

Objective: To synthesize a C3-functionalized isatin derivative via acid-catalyzed condensation.

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve 10 mmol of 5-chloroisatin in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is selected as a polar protic solvent because it completely dissolves the starting materials at elevated temperatures but forces the less polar Schiff base product to precipitate upon cooling, thereby simplifying isolation.

  • Addition of Nucleophile: Add 10 mmol of thiosemicarbazide to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It selectively protonates the C3 carbonyl oxygen of isatin, increasing the electrophilicity of the carbon center. This facilitates nucleophilic attack by the terminal amine of thiosemicarbazide without over-protonating the nucleophile (which would render it unreactive).

  • Reflux: Heat the mixture under reflux (78°C) for 4-6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the reaction mixture to 0-5°C in an ice bath. Filter the resulting precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Causality: Recrystallization exploits the differential solubility of the target product and impurities at varying temperatures, yielding high-purity crystals essential for downstream biological assays and crystallographic validation.

Pharmacological Profiling & Mechanisms of Action

Isatin derivatives exhibit broad-spectrum bioactivity, but their role in oncology is particularly well-documented. They act as multi-target kinase inhibitors (e.g., VEGFR-2, EGFR, CDK2) and tubulin polymerization inhibitors[2][3].

Anticancer Mechanism

Derivatives containing the isatin/oxindole core competitively bind to the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2[6]. This binding blocks the autophosphorylation of the kinase, subsequently downregulating downstream survival pathways (PI3K/AKT and MAPK/ERK), which ultimately triggers caspase-mediated apoptosis[3].

MOA Isatin Functionalized Isatin Derivative VEGFR2 VEGFR-2 Kinase Domain Isatin->VEGFR2 Competitive Binding PI3K_AKT PI3K / AKT Pathway (Downregulated) VEGFR2->PI3K_AKT Kinase Inhibition Apoptosis Caspase 3/9 Activation (Apoptosis) PI3K_AKT->Apoptosis Induces Cell Death

Figure 1: VEGFR-2 Kinase inhibition and subsequent apoptotic pathway induction by isatin derivatives.

Antimicrobial Mechanism

Schiff bases and N-Mannich bases of isatin disrupt bacterial cell wall synthesis and inhibit essential metabolic enzymes. Functionalization with halogen atoms at the C5 position significantly enhances antibacterial efficacy against both Gram-positive and Gram-negative strains[4].

Workflow Start Isatin Core (1H-indole-2,3-dione) N_Alkylation N1-Alkylation (Base + R-X) Start->N_Alkylation C3_Condensation C3-Condensation (Schiff Bases/Spiro) Start->C3_Condensation C5_Substitution C5-Halogenation (Electrophilic Substitution) Start->C5_Substitution Bio_Screening In Vitro Screening (MTT / Kinase Assays) N_Alkylation->Bio_Screening C3_Condensation->Bio_Screening C5_Substitution->Bio_Screening Lead_Opt Lead Optimization & Drug Development Bio_Screening->Lead_Opt

Figure 2: Rational workflow for the functionalization and biological screening of isatin scaffolds.

Quantitative Data: Anticancer Efficacy

The structural modifications of the isatin core directly correlate with cytotoxic potency. Table 1 summarizes the half-maximal inhibitory concentrations (IC50) of various functionalized isatin hybrids against common cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50) of functionalized isatin derivatives.

Compound ClassKey Structural ModificationTarget Cell LineIC50 Range (µM)Primary Mechanism
Isatin-Dihydropyrazole Hybrids C5-Chloro, N1-AlkylMCF-7 (Breast)0.01 - 0.38Apoptosis Induction[6]
Triazole-Tethered Isatins C3-Triazole LinkageMDA-MB-231 (Breast)1.2 - 5.5Tubulin Inhibition[3]
Isatin-Thiosemicarbazones C3-ThiosemicarbazoneA549 (Lung)2.5 - 10.0Metal Chelation / ROS[5]
Spiro-oxindoles C3-Spiro fusionHCT-116 (Colon)0.5 - 4.2p53-MDM2 Interaction[2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the anticancer potential of newly synthesized isatin derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard for high-throughput viability screening[7].

Objective: Quantify the viability of cancer cells following exposure to functionalized isatin derivatives.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
    • Causality: This 24-hour window allows cells to adhere to the well bottom and resume their exponential growth phase, ensuring they are metabolically active before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the isatin derivative in DMSO, then dilute in culture media to ensure the final DMSO concentration is <0.1%. Add to the wells and incubate for 48 hours.

    • Causality: Maintaining DMSO below 0.1% prevents solvent-induced cytotoxicity. This guarantees that any observed reduction in cell viability is solely attributable to the pharmacological action of the isatin derivative.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into insoluble, purple formazan crystals. Dead cells lack this enzymatic activity.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well. Agitate on a plate shaker for 10 minutes.

    • Causality: Formazan crystals are insoluble in aqueous culture media. DMSO completely solubilizes these crystals, creating a homogeneous colored solution necessary for accurate spectrophotometric quantification.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the IC50 value.

References

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Med. Chem. Commun., 2019. URL:[Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI, 2022. URL:[Link]

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave, 2025. URL:[Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PMC, 2024. URL:[Link]

  • Synthesis, Characterization, and Anticancer Activity of Chitosan Functionalized Isatin Based Thiosemicarbazones, and Their Copper(II) Complexes. SSRN, 2022. URL:[Link]

  • Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. ACS Medicinal Chemistry Letters, 2018. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The protocol details the nucleophilic addition of a vinyl group to the C3-carbonyl of 5-bromoisatin utilizing a Grignard reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical considerations for successful synthesis and characterization.

Introduction: The Significance of 3-Hydroxyoxindole Scaffolds

The 3-hydroxy-3-substituted oxindole core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1][2] These structures exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The tertiary alcohol at the C3 position provides a key stereocenter and a handle for further chemical modification, making these compounds highly sought-after intermediates in synthetic chemistry.

The target molecule, 5-Bromo-3-hydroxy-3-vinylindolin-2-one, incorporates a vinyl group, which is a versatile functional group amenable to various subsequent transformations such as olefin metathesis, polymerization, and electrophilic additions. The bromo-substituent on the aromatic ring also offers a site for cross-coupling reactions, further enhancing the synthetic utility of this compound. This application note outlines a reliable and reproducible method for its synthesis starting from commercially available 5-bromoisatin.

Reaction Mechanism: Nucleophilic Addition of Vinylmagnesium Bromide

The core of this synthesis is the Grignard reaction, a powerful carbon-carbon bond-forming reaction.[4] The process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with the carbonyl substrate.

Step 1: Formation of Vinylmagnesium Bromide The Grignard reagent, vinylmagnesium bromide, is prepared by the reaction of magnesium metal with vinyl bromide in an anhydrous ethereal solvent, typically tetrahydrofuran (THF).[5][6] The magnesium undergoes an oxidative insertion into the carbon-bromine bond, creating a highly polarized organometallic species where the vinyl carbon acts as a potent nucleophile.

Step 2: Nucleophilic Attack on 5-Bromoisatin The isatin molecule possesses a highly electrophilic ketone at the C3 position. The nucleophilic vinyl group from the Grignard reagent attacks this carbonyl carbon. The electron pair from the carbonyl double bond moves to the oxygen atom, forming a magnesium alkoxide intermediate.

Step 3: Aqueous Workup The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final tertiary alcohol product, 5-Bromo-3-hydroxy-3-vinylindolin-2-one.

Reaction Scheme

Caption: Overall synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplierNotes
5-Bromoisatin≥98%Sigma-AldrichStore in a desiccator.
Magnesium Turnings≥99.5%Sigma-AldrichFor Grignard reagent formation.
Vinyl Bromide1.0 M in THFSigma-AldrichStabilized solution.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Dry over sodium/benzophenone before use.
IodineCrystal, Reagent GradeFisher ScientificFor activating magnesium.
Ammonium Chloride (NH₄Cl)Saturated aq. solution---For quenching the reaction.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine (Saturated NaCl)------For washing.
Anhydrous Sodium SulfateGranularFisher ScientificFor drying organic layer.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Heating mantle

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Synthesis Procedure

G A Setup and Inert Atmosphere B Activate Magnesium A->B Flame-dry glassware C Prepare Grignard Reagent (Vinylmagnesium Bromide) B->C Add vinyl bromide solution E Grignard Addition Reaction (Cool to 0°C) C->E Slow addition of isatin D Prepare 5-Bromoisatin Solution D->E F Reaction Quench (Saturated NH4Cl) E->F After 2h stirring G Aqueous Workup & Extraction F->G Transfer to separatory funnel H Purification (Column Chromatography) G->H Concentrate crude product I Characterization H->I Isolate pure product

Caption: Experimental workflow for the synthesis.

Part A: Preparation of Vinylmagnesium Bromide

  • Glassware Preparation: Assemble the three-neck flask with the condenser, dropping funnel, and a gas inlet. Flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) to remove any adsorbed moisture. Allow to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine. The iodine will create a small area of reactive magnesium surface.[7] Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow to cool.

  • Grignard Formation: Add anhydrous THF (to cover the magnesium) via syringe. Begin stirring. Add a small portion (~5-10%) of the vinyl bromide solution (1.1 eq.) via the dropping funnel. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.[5]

  • Completion of Addition: Once the reaction has started, dilute the remaining vinyl bromide solution with more anhydrous THF and add it dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 5-Bromoisatin and Workup

  • Substrate Preparation: In a separate, dry flask, dissolve 5-bromoisatin (1.0 eq.) in anhydrous THF.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the 5-bromoisatin solution dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. A color change is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude solid by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective for separating the product from nonpolar impurities and polar baseline material. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Product Characterization

The structure and purity of the final product, 5-Bromo-3-hydroxy-3-vinylindolin-2-one, should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.5 (s, 1H, NH), ~7.5-7.0 (m, 3H, Ar-H), ~6.5 (s, 1H, OH), ~6.0 (dd, 1H, -CH=CH₂), ~5.2 (d, 1H, -CH=CH₂), ~5.0 (d, 1H, -CH=CH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~178 (C=O), ~142 (Ar-C), ~138 (-CH=), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~115 (=CH₂), ~112 (Ar-C), ~110 (Ar-C), ~75 (C-OH).
IR (KBr, cm⁻¹)ν: ~3400 (O-H stretch), ~3200 (N-H stretch), ~1710 (C=O stretch, lactam), ~1620 (C=C stretch).
Mass Spec (ESI-MS) m/z: Calculated for C₁₀H₈BrNO₂ [M-H]⁻: 252.97, Observed: ~253.0.

Note: Exact chemical shifts (δ) and coupling constants (J) should be determined from the acquired spectra. The provided values are estimates based on similar structures.

Troubleshooting and Critical Considerations

  • Anhydrous Conditions are Paramount: The Grignard reagent is a very strong base and will be rapidly destroyed by protic solvents like water or alcohols. Ensure all glassware is rigorously dried and that anhydrous solvents are used. The reaction should be maintained under a positive pressure of an inert gas.

  • Grignard Initiation: Difficulty in initiating the Grignard reaction is common and is often due to a passivating oxide layer on the magnesium.[7] Activation with iodine, a small amount of 1,2-dibromoethane, or sonication can be effective.

  • Controlling Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the isatin are exothermic. Maintaining a low temperature (0 °C) during the addition of the isatin is crucial to prevent side reactions and improve the yield of the desired tertiary alcohol.

  • Side Reactions: Potential side reactions include the enolization of the isatin N-H proton by the Grignard reagent. Using a slight excess of the Grignard reagent can help to drive the desired C3-addition. If N-deprotonation is a significant issue, protection of the isatin nitrogen (e.g., as a Boc or benzyl group) may be considered prior to the Grignard reaction.[8][9]

References

  • The Royal Society of Chemistry. (n.d.). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al.
  • Patil, P., et al. (2014). An efficient synthesis of 3-indolyl-3-hydroxy oxindoles and 3,3-di(indolyl)indolin-2-ones catalyzed by sulfonated β-CD as a supramolecular catalyst in water. RSC Advances, 4(94), 52123-52129. Available at: [Link]

  • Synthesis of 3, 3-Di(indolyl)indolin-2-one in the Presence of Iron Nanocatalysts. (2025, September 29).
  • An unprecedented protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives with indolin-2-ones and α-substituted ketones. (2016, January 28). PubMed. Retrieved March 3, 2026, from [Link]

  • Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. (n.d.).
  • Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019, May 30). Asian Journal of Pharmacy and Pharmacology. Retrieved March 3, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (n.d.). PMC. Retrieved March 3, 2026, from [Link]

  • Synthesis of 3-Hydroxyindolin-2-one Alkaloids, (.+-.)-Donaxaridine and (.+-.)-Convolutamydines A and E, Through Enolization—Claisen Rearrangement of 2-Allyloxyindolin-3-ones. (2026, February 7). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Method for synthesizing 3-hydroxy-3-arylindole-2-one derivative. (2013, November 6). Eureka | Patsnap. Retrieved March 3, 2026, from [Link]

  • 120 ml. of - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. Retrieved March 3, 2026, from [Link]

  • Grignard reagent formation. (n.d.).
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023, April 4). PMC. Retrieved March 3, 2026, from [Link]

  • Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (n.d.). Engineering Journal IJOER. Retrieved March 3, 2026, from [Link]

Sources

Advanced Protocols for the Regioselective Vinylation of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Vinyl Isatins

Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery, serving as the core structure for FDA-approved therapeutics like Sunitinib (Sutent®) and Nintedanib (Ofev®). The introduction of a vinyl group (


) onto the isatin core is a critical transformation that serves two distinct purposes:
  • Pharmacophore Expansion (C-Vinylation): Vinyl groups at the C5 or C7 positions allow for further diversification via cross-coupling, polymerization, or cyclization into complex fused ring systems (e.g., pyrrolo-quinolines).

  • Solubility & Polymerization (N-Vinylation):

    
    -vinyl isatins function as potent monomers for functional polymers and photo-responsive materials.
    

This guide moves beyond generic organic chemistry textbooks to provide field-proven, regioselective protocols for vinylating isatin at the Nitrogen (


) and Carbon (

) positions.

Mechanistic Pathways & Regioselectivity

Understanding the mechanistic divergence between


-functionalization and 

-functionalization is critical for protocol selection.
Comparative Mechanistic Flow
  • N-Vinylation typically proceeds via a Copper-catalyzed Ullmann-type coupling or Chan-Lam coupling, relying on nucleophilic attack of the deprotonated amide nitrogen.

  • C-Vinylation (specifically at C5) utilizes Palladium-catalyzed Cross-Coupling (Heck Reaction), relying on oxidative addition into a Carbon-Halogen bond.

VinylationPathways Isatin Isatin Core Base Base Deprotonation (NaH/Cs2CO3) Isatin->Base Anion Isatin Anion (N-) Base->Anion NVinyl N-Vinyl Isatin (via Cu-Catalysis) Anion->NVinyl CuI, Vinyl Halide (Ullmann Type) HaloIsatin 5-Halo-Isatin Pd0 Pd(0) Catalyst HaloIsatin->Pd0 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd CVinyl C5-Vinyl Isatin (via Heck) OxAdd->CVinyl Alkene Insertion (Heck Cycle)

Figure 1: Divergent synthetic pathways for N- vs. C-vinylation of isatin derivatives.

Protocol A: C5-Vinylation via Heck Cross-Coupling

This protocol targets the C5 position, the most metabolically stable and pharmacologically relevant site for extension. It utilizes the Heck-Mizoroki reaction to couple 5-bromoisatin with styrenes or acrylates.

Experimental Design Logic
  • Substrate: 5-Bromoisatin is preferred over 5-chloroisatin (too unreactive) and 5-iodoisatin (often too unstable/expensive).

  • Catalyst System: Pd(OAc)

    
     with PPh
    
    
    
    is the "workhorse" system. While bulky phosphines (e.g., P(
    
    
    -Bu)
    
    
    ) are faster, PPh
    
    
    offers a better cost-to-yield ratio for standard derivatives.
  • Base: Triethylamine (Et

    
    N) is used to regenerate the Pd(0) species and neutralize HBr.
    
Step-by-Step Methodology

Reagents:

  • 5-Bromoisatin (1.0 equiv)

  • Styrene or Acrylate derivative (1.2 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • PPh

    
     (10 mol%)
    
  • Et

    
    N (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Catalyst Pre-complexation: In a dry Schlenk tube, dissolve Pd(OAc)

    
     (11 mg, 0.05 mmol) and PPh
    
    
    
    (26 mg, 0.1 mmol) in 1 mL of DMF. Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange (formation of active Pd(0) species).
  • Reaction Assembly: Add 5-bromoisatin (226 mg, 1.0 mmol) and the vinyl coupling partner (e.g., styrene, 1.2 mmol).

  • Base Addition: Add Et

    
    N (280 µL, 2.0 mmol) and remaining DMF (4 mL). Seal the tube.
    
  • Heating: Heat the mixture to 100°C for 12–16 hours. Note: Monitoring by TLC is crucial. The product usually fluoresces blue/green under UV.

  • Workup: Cool to room temperature. Pour into ice-cold water (20 mL) containing 1M HCl (5 mL) to quench the amine and precipitate the crude product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Expected Yields:

Substrate (R) Coupling Partner Yield (%) Notes

| 5-Br | Styrene | 85-92% | High trans-selectivity (


-isomer) |
| 5-Br | Methyl Acrylate | 78-85% | Requires strictly anhydrous conditions |
| 5-Br | Vinyl Acetate | <40% | Poor reactivity; use vinyl boronates instead |

Protocol B: N-Vinylation via Copper Catalysis

Direct


-alkylation with vinyl halides is challenging due to the inertness of the 

carbon-halogen bond toward S

2 attack. We utilize a Copper(I)-catalyzed C-N bond formation (modified Ullmann coupling).
Experimental Design Logic
  • Catalyst: CuI is the standard source of Cu(I).

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) or L-Proline is essential to solubilize the copper and prevent aggregation.
    
  • Vinyl Source: Vinyl Bromide (1M solution in THF) is safer and easier to handle than gaseous vinyl chloride.

Step-by-Step Methodology

Reagents:

  • Isatin (1.0 equiv)

  • Vinyl Bromide (1.0 M in THF, 1.5 equiv)

  • CuI (10 mol%)

  • Ligand: DMEDA (20 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or Dioxane

Procedure:

  • Inert Atmosphere: Flame-dry a pressure tube and cycle with Argon 3 times.

  • Solids Addition: Add Isatin (147 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and K

    
    PO
    
    
    
    (425 mg, 2.0 mmol).
  • Liquids Addition: Add dry Toluene (3 mL), DMEDA (22 µL, 0.2 mmol), and finally the Vinyl Bromide solution (1.5 mL, 1.5 mmol).

  • Reaction: Seal the pressure tube tightly. Heat to 80°C for 18 hours.

    • Critical: Do not overheat (>100°C) as vinyl bromide can polymerize or generate excessive pressure.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexane:EtOAc 9:1).

    
    -vinyl isatins are typically orange/red solids.
    

Advanced Variant: C3-Hydroxy-Vinylation (Nucleophilic Addition)

For researchers needing to introduce a vinyl group without aromatic substitution (e.g., creating a tertiary alcohol at C3), the Cobalt-Catalyzed Addition is superior to Grignard reagents, which often cause side reactions at the amide.

  • Reagents: Isatin, Vinyl Boronic Acid, CoBr

    
     (cat), DuanPhos (ligand).
    
  • Outcome: Formation of 3-hydroxy-3-vinyl-2-oxindole (chiral if chiral ligand used).

  • Reference: This transformation is specific for creating chiral centers at the C3 position [1].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Heck) Pd Black formation (catalyst death)Add tetrabutylammonium bromide (TBAB) as a phase transfer agent/stabilizer.
Polymerization (N-Vinyl) Radical initiation of vinyl halideAdd a radical inhibitor (e.g., BHT) to the reaction mixture; ensure exclusion of light.
Hydrolysis of Product Water in solventIsatin ring opening (to isatoic acid) occurs in basic aqueous media. Use anhydrous DMF/Toluene.
Regio-scrambling Competitive N- vs O-alkylationUse softer bases (Cs

CO

) and non-polar solvents to favor N-alkylation over O-alkylation.

References

  • Vinylation of Isatins by Vinyl Boronic Acids

    • Title: Cobalt-Catalyzed Asymmetric Vinylation of Isatins with Vinylboronic Acids.[1]

    • Source: Semantic Scholar / Relevant Literature.[2][3][4]

    • Context: Describes the synthesis of tertiary allylic alcohols
  • Pd-Catalyzed C-H Activation/Addition

    • Title: Palladium-catalyzed sp2 and sp3 C-H bond activation and addition to isatin toward 3-hydroxy-2-oxindoles.[5]

    • Source: PubMed / Organic Letters.[6]

    • Context: Mechanistic insight into Pd-catalyzed additions to the is
  • Heck Reaction Reviews

    • Title: Heck Reaction—St
    • Source: MDPI C
    • Context: Comprehensive review of ligands and conditions for Heck coupling of aryl bromides (applicable to 5-bromois
  • N-Vinylation Protocols

    • Title: CuF2/DMAP-Catalyzed N-Vinyl
    • Source: Organic Chemistry Portal / Org. Lett.
    • Context: Modern protocol for N-vinyl
  • General Isatin Synthesis & Reactivity

    • Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.[4][7]

    • Source: RSC / Med. Chem. Commun.
    • Context: Overview of reactivity patterns including alkylation and aldol condensations.[1][8][9]

Sources

Application Note: High-Performance Enantioselective Synthesis of 3-Hydroxy-3-Vinylindolin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3-hydroxy-3-substituted oxindole motif is a "privileged structure" in medicinal chemistry, forming the core of potent alkaloids like Convolutamydine A , Maremycin , and Donaxaridine . The specific challenge addressed in this guide is the enantioselective installation of a vinyl or vinylogous chain at the C3 position to generate a quaternary stereocenter.

Conventional methods (e.g., Grignard additions) often suffer from poor enantiocontrol or harsh conditions incompatible with sensitive functional groups. This protocol details the Catalytic Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR) .

Why VMAR?

  • Atom Economy: It extends the carbon chain by four units (vs. two in standard aldol), introducing a functionalized vinyl group (

    
    -addition) in a single step.
    
  • Stereocontrol: Utilizing bifunctional organocatalysts (hydrogen-bond donors) allows for dual activation of the isatin electrophile and the nucleophile, achieving ee values >90%.

  • Scalability: The reaction proceeds under mild conditions, avoiding stoichiometric heavy metals.

Critical Mechanistic Insight

Success in this synthesis relies on the Principle of Vinylogy . The silyloxy diene serves as a nucleophile where the electron density is transmitted through the conjugated system.

The Bifunctional Activation Model

We utilize a Cinchona alkaloid-derived thiourea catalyst . This catalyst operates via a dual-activation mechanism:

  • Electrophile Activation: The thiourea moiety forms hydrogen bonds with the isatin carbonyl and N-H, lowering the LUMO energy and fixing the facial orientation.

  • Nucleophile Orientation: The quinuclidine tertiary amine interacts with the silyloxy diene (or the in-situ desilylated species), directing the attack to the Re or Si face of the isatin.

CatalyticCycle Cat Bifunctional Catalyst (Thiourea-Amine) Complex Ternary Complex (H-Bonding Network) Cat->Complex Coordination Isatin Isatin Substrate (Electrophile) Isatin->Complex Diene Silyloxy Diene (Nucleophile) Diene->Complex TS Transition State (Face-Selective Attack) Complex->TS Dual Activation Adduct Silyl-Aldol Adduct TS->Adduct C-C Bond Formation Product 3-Hydroxy-3-Vinylindolin-2-one (Chiral Quaternary Center) Adduct->Product Acid Hydrolysis (Desilylation) Product->Cat Catalyst Turnover

Figure 1: Catalytic cycle demonstrating the dual-activation mode of the bifunctional thiourea catalyst.

Experimental Protocol

Method A: Organocatalytic VMAR (Green Chemistry Route)

This method is optimized for the synthesis of Convolutamydine derivatives and related 3-hydroxy-3-butenolide oxindoles.

Reagents & Materials
  • Substrate:

    
    -Benzylisatin (1.0 equiv) [CAS: 20780-74-9]
    
  • Nucleophile: 2-(Trimethylsilyloxy)furan (TMSOF) (1.2 equiv) [CAS: 19989-56-1]

  • Catalyst: Quinine-derived thiourea (10 mol%) [e.g., Soós Catalyst]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Additives: Water (1.0 equiv) – Critical for proton transfer in some catalytic cycles.

Step-by-Step Procedure
  • Catalyst Loading: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge

    
    -benzylisatin (0.5 mmol, 118.6 mg) and the thiourea catalyst (0.05 mmol).
    
  • Solvation: Add anhydrous DCM (2.5 mL) under an argon atmosphere. Cool the reaction mixture to -20 °C using a cryostat.

    • Note: Lower temperatures generally improve enantioselectivity (ee) by suppressing the non-catalyzed background reaction.

  • Nucleophile Addition: Add 2-(trimethylsilyloxy)furan (0.6 mmol, 100 µL) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Stir at -20 °C for 24–48 hours. Monitor conversion via TLC (Hexane/EtOAc 7:3). The product spot is typically more polar than the silyloxy diene but less polar than isatin.

    • QC Check: Aliquot NMR can verify consumption of isatin (loss of ketone signal at ~180 ppm or shift of aromatic protons).

  • Hydrolysis (Crucial Step): The reaction initially yields the silyl ether. To obtain the free 3-hydroxy group, add 2 drops of TFA (Trifluoroacetic acid) in MeOH at 0 °C and stir for 15 minutes.

  • Workup: Quench with saturated

    
     solution (5 mL). Extract with DCM (
    
    
    
    mL). Dry combined organics over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (80:20

    
     60:40).
    
Expected Results
  • Yield: 85–95%

  • Enantiomeric Excess (ee): 90–96%

  • Diastereomeric Ratio (dr): >19:1 (if applicable, for substituted dienes)

Analytical Validation (QA/QC)

To ensure the integrity of the chiral quaternary center, the following analytical methods are mandatory.

Table 1: Chromatographic Conditions for Enantiomer Separation
ParameterCondition Set A (Standard)Condition Set B (Alternative)
Column Chiralpak AD-H (

mm)
Chiralcel OD-H (

mm)
Mobile Phase Hexane / Isopropanol (90:10)Hexane / Ethanol (85:15)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 220 nm
Retention Times

(major): 12.4 min;

(minor): 15.1 min

(major): 18.2 min;

(minor): 21.5 min
Absolute Configuration Determination
  • X-Ray Crystallography: Recrystallize the product from Et2O/Pentane. The presence of the heavy bromine atom (if using 5-bromo-isatin) facilitates anomalous dispersion phasing.

  • Circular Dichroism (CD): Compare the experimental CD spectrum with the calculated spectrum (TD-DFT). A positive Cotton effect at 230–250 nm typically correlates with the

    
    -configuration for 3-substituted-3-hydroxyoxindoles.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture deactivating the silyloxy diene.Ensure reagents are distilled; use molecular sieves in the reaction vessel.
Low ee% Background reaction (uncatalyzed).Lower temperature to -40 °C; dilute concentration (0.1 M); increase catalyst loading.
Retro-Aldol Product instability during workup.Avoid strong bases during workup. Use neutral silica gel for chromatography.
Racemization 3-OH group elimination.Store product at -20 °C; avoid acidic conditions post-purification.

Workflow Visualization

Workflow Start Reagent Prep (Dry DCM, Activated MS) Setup Reaction Setup (-20°C, Argon) Start->Setup Monitor TLC/NMR Monitoring (24-48h) Setup->Monitor Hydrolysis Desilylation (TFA/MeOH) Monitor->Hydrolysis Purify Flash Chromatography (Hex/EtOAc) Hydrolysis->Purify Analyze Chiral HPLC & CD (Validation) Purify->Analyze

Figure 2: Operational workflow for the synthesis of chiral 3-hydroxy-3-vinylindolin-2-ones.

References

  • Review of 3-Hydroxyoxindole Synthesis: Yu, B., Xing, H., Yu, D. Q., & Liu, H. M. (2016).[1] Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1000–1039.[1] [Link]

  • Vinylogous Mukaiyama Aldol Protocol: Nakamura, S., et al. (2008). Enantioselective synthesis of (R)-convolutamydine A with new N-heteroarylsulfonylprolinamides. Chemistry – A European Journal, 14(27), 8079–8081. [Link]

  • Organocatalytic MBH Reaction (Vinyl Sulfones): He, H. J., et al. (2023).[2] Organocatalytic Asymmetric Morita–Baylis–Hillman Reaction of Isatins with Vinyl Sulfones. The Journal of Organic Chemistry, 88(6), 3802–3807.[3] [Link]

  • Convolutamydine A One-Pot Synthesis: Wei, S., et al. (2015).[4] One-pot synthesis of (R)-convolutamydine A involving in situ chiral organocatalyst formation.[4][5] Asymmetric Catalysis, 2(1). [Link]

  • Vinylogous Aldol with Amides: Zhang, Y., et al. (2014). Enantioselective vinylogous aldol reaction between β,γ-unsaturated amides and isatins. New Journal of Chemistry, 38, 38-41. [Link]

Sources

Advanced Methodologies for the Synthesis of 3,3-Disubstituted Oxindoles: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-disubstituted oxindoles are privileged pharmacophores ubiquitous in biologically active natural products (e.g., convolutamydine A, maremycin B) and synthetic drug candidates[1]. The construction of the highly congested C3 quaternary stereocenter presents a significant synthetic challenge due to steric hindrance and the potential for racemic background reactions. This application note synthesizes current state-of-the-art methodologies—spanning organocatalytic asymmetric synthesis, transition-metal-catalyzed tandem cyclization, and microwave-assisted multicomponent reactions—into actionable, self-validating protocols for drug development professionals.

Mechanistic Causality & Reaction Design

To achieve high yields and enantioselectivity, experimental parameters must be precisely tuned to govern the reaction kinetics and transition-state geometries.

Organocatalytic Asymmetric Amination: The synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position is traditionally difficult. By utilizing cinchona alkaloid derivatives (such as Hatakeyama's catalyst β-ICD C1), chemists can create a rigid chiral pocket[2]. The causality here is driven by non-covalent interactions (hydrogen bonding and


 stacking) between the catalyst and the 3-thiooxindole enolate, which effectively shields one face of the nucleophile, directing the electrophilic attack of di-tert-butyl azodicarboxylate (DBAD) to establish the stereocenter with up to 92% enantiomeric excess (ee)[2].

Palladium-Catalyzed Tandem Reactions: For the synthesis of 3-(diarylmethylene)oxindoles, a one-pot cascade involving Sonogashira, Heck, and Suzuki-Miyaura reactions is highly efficient[3]. The choice of a propiolamidoaryl triflate over a bromide substrate is a deliberate mechanistic choice: the triflate leaving group completely dissociates from the palladium center, enforcing a cationic palladium pathway[3]. This pathway favors isomerization via a zwitterionic metal carbene intermediate, drastically improving the E/Z stereoselectivity of the exocyclic double bond[3].

G N1 Propiolamidoaryl Triflate (Starting Material) N2 Oxidative Addition Pd(0) -> Pd(II) N1->N2 Pd(PPh3)4, CuI N3 Intramolecular Carbopalladation (5-exo-dig cyclization) N2->N3 Base (K2CO3) N4 Suzuki-Miyaura Cross-Coupling (Arylboronic Acid) N3->N4 Ar-B(OH)2 N5 3-(Diarylmethylene)oxindole (Target Product) N4->N5 Reductive Elimination

Mechanistic pathway of Pd-catalyzed tandem cyclization/cross-coupling.

Experimental Protocols & Validation Systems

Every protocol below is designed as a self-validating system . By incorporating specific in-process checks, researchers can abort or adjust failing reactions before committing to time-consuming purification steps.

Protocol A: Organocatalytic Asymmetric Synthesis (C3-Heteroatom Functionalization)

This protocol details the enantioselective amination of 3-thiooxindoles[2].

Reagents: 3-(naphthalen-2-ylthio)indolin-2-one (1.0 equiv), DBAD (1.2 equiv), β-ICD C1 catalyst (10 mol%), anhydrous CH₂Cl₂.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-thiooxindole substrate in anhydrous CH₂Cl₂ under an inert argon atmosphere to prevent oxidative degradation of the thiol moiety.

  • Catalyst Addition: Add 10 mol% of the β-ICD C1 catalyst. Causality: 10 mol% provides the optimal balance between reaction rate and catalyst economy; lower loading leads to prolonged reaction times and increased racemic background reactions.

  • Thermal Regulation: Cool the reaction mixture to -10 °C. Causality: Lowering the kinetic energy of the system rigidifies the transition state, allowing the weak non-covalent catalyst-substrate interactions to dominate the stereochemical outcome, thereby maximizing ee[2].

  • Electrophile Addition: Add DBAD dropwise over 10 minutes to prevent localized concentration spikes that could bypass the chiral catalyst pocket.

  • Incubation & In-Process Check: Stir for 9 hours at -10 °C.

    • Self-Validation: Perform TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a distinct product spot (
      
      
      
      ).
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Workflow Step1 Step 1: Preparation Dissolve 3-thiooxindole in CH2Cl2 Step2 Step 2: Catalyst Addition Add 10 mol% β-ICD C1 Step1->Step2 Step3 Step 3: Cooling Cool reaction mixture to -10 °C Step2->Step3 Step4 Step 4: Electrophile Addition Add DBAD dropwise Step3->Step4 Step5 Step 5: Monitoring Stir for 9 hours, monitor by TLC Step4->Step5 Step6 Step 6: Purification Flash column chromatography Step5->Step6

Step-by-step experimental workflow for organocatalytic asymmetric synthesis.

Protocol B: Palladium-Catalyzed One-Pot Synthesis

This protocol constructs 3-(diarylmethylene)oxindoles from propiolamidoaryl triflates[3].

Reagents: Propiolamidoaryl triflate (0.5 mmol), Aryl iodide (0.55 mmol), Arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (10 mol%), CuI (5 mol%), K₂CO₃ (3.0 equiv), DMF (5 mL).

Step-by-Step Methodology:

  • Initial Coupling: To a stirred solution of the triflate in DMF, add the aryl iodide, CuI, K₂CO₃, and Pd(PPh₃)₄ at 25 °C.

  • First Heating Phase: Raise the temperature to 60 °C and stir for 3 hours.

    • Causality: This temperature is sufficient to drive the Cu-catalyzed Sonogashira coupling and subsequent 5-exo-dig Heck cyclization without degrading the catalyst[3].

    • Self-Validation: Pull a 10 µL aliquot, quench with H₂O, extract with EtOAc, and run LC-MS. You must observe the mass of the cyclized vinylpalladium intermediate (or its protonated quench product) and the complete consumption of the aryl iodide before proceeding. Adding boronic acid too early will result in direct, unwanted Suzuki cross-coupling with the aryl iodide.

  • Cross-Coupling Phase: Quickly add the arylboronic acid to the mixture and raise the temperature to 90 °C (or 110 °C depending on boronic acid steric bulk) for 2 hours[3].

  • Workup: Cool to 25 °C, dilute with EtOAc (200 mL), wash with brine, dry over Na₂SO₄, and purify.

Quantitative Data & Reaction Parameters

The following table synthesizes the critical quantitative data across three distinct methodologies for generating 3,3-disubstituted oxindoles, allowing researchers to select the optimal route based on their target scaffold.

Reaction MethodologyPrimary SubstratesCatalyst / ReagentsKey ConditionsYield (%)Stereoselectivity
Organocatalytic Amination [2]3-Thiooxindole + DBADβ-ICD C1 (10 mol%)CH₂Cl₂, -10 °C, 9 h97%92% ee
Pd-Catalyzed Tandem Cascade [3]Propiolamidoaryl triflate + Ar-I + Ar-B(OH)₂Pd(PPh₃)₄, CuI, K₂CO₃DMF, 60 °C

90 °C
65-85%High E/Z selectivity
Microwave-Assisted Cannizzaro/Aldol [4]N-Methyl isatin + ParaformaldehydeK₂CO₃ (Base)EtOH, Microwave, 120 °C94%N/A (Achiral)

Note on Microwave Causality: In the Cannizzaro/Aldol reaction, paraformaldehyde acts as both a reductant and an electrophile[4]. Conventional heating yields only 29%, but microwave irradiation at 120 °C rapidly overcomes the activation energy barrier of the Cannizzaro reduction, boosting the yield to 94% while suppressing side reactions[4].

Post-Process Validation Standards

To ensure the scientific integrity of the synthesized 3,3-disubstituted oxindoles, the following analytical validations must be met:

  • NMR Spectroscopy: The formation of the C3 quaternary center is definitively validated via ¹³C NMR. Depending on the heteroatom or carbon substituents, the C3 carbon typically resonates between 50 ppm and 80 ppm [2]. For DBAD amination products, the tert-butyl groups will appear as distinct singlets in the ¹H NMR spectrum (e.g.,

    
     1.26 and 1.61 ppm)[2].
    
  • Chiral HPLC: For asymmetric protocols, enantiomeric excess must be validated using a chiral stationary phase (e.g., Chiralpak AD-H). A racemic standard must be run first to prove baseline separation of the enantiomers before analyzing the catalytic batch.

References

  • Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at C3 position (Supplementary Data & Condition Optimization) Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed One-Pot Approach to 3-(Diarylmethylene)oxindoles from Propiolamidoaryl Triflate Source: MDPI Molecules URL:[Link]

  • Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines Source: RSC Advances / PMC URL:[Link]

Sources

Using vinylmagnesium bromide in oxindole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Vinylmagnesium Bromide for C3-Functionalization of Oxindoles

Executive Summary

The oxindole (indolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR ligands. A critical challenge in diversifying this scaffold is the construction of a quaternary stereocenter at the C3 position.

This Application Note details the high-fidelity protocol for using Vinylmagnesium Bromide (VinylMgBr) to install a vinyl handle at the C3 position of isatins. Unlike standard alkyl Grignards, the vinyl group offers unique electronic stability and serves as a versatile "molecular handle" for downstream complexity generation, specifically via Ring-Closing Metathesis (RCM) to access spiro-oxindoles.

Mechanistic Insight & Reaction Design

The Electrophilic Dichotomy: C2 vs. C3

Isatin presents two carbonyl electrophiles: the C2 amide and the C3 ketone.

  • C2 (Amide): Less electrophilic due to resonance stabilization from the nitrogen lone pair.

  • C3 (Ketone): Highly electrophilic and the primary site for nucleophilic attack.

The Chelation Effect: Successful addition relies on the "Magnesium Bridge." The magnesium atom of the Grignard reagent coordinates with the C3 oxygen and, to a lesser extent, the C2 oxygen. This chelation locks the conformation and activates the C3 carbonyl for the delivery of the vinyl nucleophile.

Graphviz Diagram 1: Reaction Mechanism & Regioselectivity

IsatinMechanism cluster_0 Regioselectivity Control Isatin N-Protected Isatin (Substrate) MgComplex Mg-Chelated Intermediate Isatin->MgComplex + VinylMgBr (Coordination) Transition Nucleophilic Attack (C3 Position) MgComplex->Transition 1,2-Addition Product 3-Hydroxy-3-Vinyl Oxindole Transition->Product Acidic Quench (NH4Cl)

Figure 1: Mechanistic pathway showing the coordination-directed nucleophilic attack at the C3 ketone, avoiding the C2 amide.

Experimental Protocol: Synthesis of 3-Hydroxy-3-Vinyloxindoles

Scope: This protocol is optimized for 1.0 gram scale synthesis using N-benzyl or N-alkyl isatins.

Reagents:

  • Substrate: N-Benzylisatin (1.0 equiv, 4.2 mmol)

  • Reagent: Vinylmagnesium bromide (1.0 M in THF, 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Saturated aq. NH₄Cl[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Substrate Solubilization: Charge the flask with N-Benzylisatin (1.0 g). Add anhydrous THF (40 mL) via syringe. Stir until fully dissolved.

  • Thermal Control: Submerge the reaction flask in an ice/water bath to reach 0 °C.

    • Expert Tip: While -78 °C is often cited for Grignards, isatins are sufficiently differentiated electrophiles. 0 °C provides adequate selectivity while ensuring complete conversion, avoiding the solubility issues of isatins at cryogenic temperatures.

  • Reagent Addition: Add Vinylmagnesium bromide (6.3 mL, 1.5 equiv) dropwise over 15 minutes using a syringe pump or pressure-equalizing dropping funnel.

    • Observation: The solution will typically shift from orange/red to a deep brown or dark red suspension. This color change indicates the formation of the magnesium alkoxide intermediate.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Quenching: Carefully quench the reaction at 0 °C by adding saturated NH₄Cl (10 mL) dropwise. Vigorous bubbling may occur.

  • Workup: Dilute with EtOAc (50 mL) and water (20 mL). Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Yield Expectation: 85-92% isolated yield.

Advanced Application: Spiro-Oxindole Synthesis via RCM

The true utility of the vinyl group lies in its ability to participate in Ring-Closing Metathesis (RCM). By starting with an N-Allyl isatin , the addition of VinylMgBr sets the stage for a rapid cyclization to form spiro[indoline-3,2'-pyrrole] systems.

Graphviz Diagram 2: The "Vinyl-Switch" Workflow

SpiroWorkflow cluster_1 Drug Discovery Application Start N-Allyl Isatin Step1 Step 1: Vinylation (VinylMgBr, THF, 0°C) Start->Step1 Intermed Intermediate: 1-Allyl-3-Hydroxy-3-Vinyl Indolin-2-one Step1->Intermed Step2 Step 2: RCM (Grubbs II, DCM, Reflux) Intermed->Step2 Final Target: Spiro[indoline-3,2'-pyrrole] Step2->Final

Figure 2: Strategic workflow converting N-Allyl Isatin to a Spiro-oxindole scaffold using VinylMgBr and Grubbs Catalyst.

Protocol Modification for RCM:

  • Substrate: Use N-Allyl Isatin instead of N-Benzyl.

  • Vinylation: Follow the core protocol above.

  • Metathesis: Dissolve the crude 3-hydroxy-3-vinyloxindole in anhydrous DCM (0.01 M—high dilution is critical to favor intramolecular cyclization over intermolecular polymerization).

  • Catalyst: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Conditions: Reflux (40 °C) for 4-12 hours.

  • Result: Formation of the spirocyclic alkene.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / SM Recovery "Wet" Grignard or SolventEnsure THF is distilled over Na/Benzophenone or from an SPS. Titrate Grignard reagent using salicylaldehyde phenylhydrazone before use.
C2-Addition Products N-Protecting Group InterferenceAvoid bulky N-Boc groups if possible, as they can direct attack to C2 (See Reference 1). Use N-Benzyl or N-Methyl.
Polymerization Temperature too highMaintain 0 °C strictly during addition. Do not let the reaction warm to RT until quench if selectivity is poor.
Grignard Precipitation Low Solubility in THFVinylMgBr can precipitate at low temps. Ensure the commercial solution is clear. If cloudy, warm slightly to redissolve before adding to the cold reaction.

References

  • Plakas, A. M., et al. (2026). "Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines." Organic & Biomolecular Chemistry.

    • Context: Establishes the critical role of protecting groups in regioselectivity.
  • Li, P., et al. (2014). "Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins." RSC Advances.

    • Context: Primary reference for the 1,2-addition protocol to form 3-hydroxy intermedi
  • Organic Syntheses. "Preparation of Vinylmagnesium Bromide." Org.[1][2][3][4][5] Synth. Coll. Vol. 6, p.488.[1]

    • Context: Authoritative standard for reagent prepar
  • Duan, S., et al. (2013). "Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction." Beilstein Journal of Organic Chemistry.

    • Context: Illustrates the utility of isatin deriv

Sources

Scalable Synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable methodology, and self-validating experimental protocols.

Strategic Importance of the 3-Hydroxyoxindole Scaffold

The 3-substituted-3-hydroxy-2-oxindole framework is a privileged structural motif in medicinal chemistry, frequently serving as the core of complex natural products and potent therapeutic agents[1]. Specifically, 5-Bromo-3-hydroxy-3-vinylindolin-2-one is a highly versatile synthetic intermediate. The C5-bromine atom acts as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions), while the C3-vinyl group is primed for ring-closing metathesis (RCM) or Diels-Alder cycloadditions. This specific functionalization pattern is critical for the rapid assembly of spirooxindoles and complex carbazole alkaloids[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of additions, but as a carefully orchestrated control of highly reactive intermediates. The most scalable and atom-economical route involves the direct nucleophilic addition of a vinyl Grignard reagent to 5-bromoisatin[3].

Mechanistic Causality & Reaction Design

The addition of organometallic reagents to isatins presents a unique chemoselectivity challenge. Isatins possess two carbonyl groups (C2 amide and C3 ketone) and an acidic N-H proton (pKa ~ 10.3).

The Causality Behind the Reagent Stoichiometry: To achieve high yields of the target tertiary alcohol, 2.5 to 3.0 equivalents of vinylmagnesium bromide are strictly required.

  • The First Equivalent (Acid-Base): The highly basic Grignard reagent rapidly deprotonates the isatin N-H, forming an N-magnesium salt. If only 1.0 equivalent is used, the reaction stalls here, returning unreacted starting material upon workup.

  • The Second Equivalent (Nucleophilic Attack): The second equivalent attacks the highly electrophilic C3 ketone. The C2 amide carbonyl is resonance-stabilized by the adjacent nitrogen lone pair, rendering it significantly less electrophilic. Thus, the Grignard reagent selectively attacks C3.

  • The Excess (0.5 - 1.0 Equivalent): Compensates for adventitious moisture in the solvent or system, ensuring complete conversion.

Solvent and Temperature Dynamics: Anhydrous Tetrahydrofuran (THF) is chosen over diethyl ether because its stronger coordinating ability stabilizes the Grignard reagent, maintaining its solubility and nucleophilicity at low temperatures. The reaction is initiated at 0 °C . This thermal regulation is critical to dissipate the exothermic heat of the initial acid-base reaction and to prevent unwanted side reactions, such as the ring-opening of the oxindole core.

Mechanism Isatin 5-Bromoisatin (C3 Electrophile) Grignard1 VinylMgBr (1st Eq) Deprotonates N-H Isatin->Grignard1 Acid-Base Reaction N_Salt N-Magnesium Salt Intermediate Grignard1->N_Salt Grignard2 VinylMgBr (2nd Eq) Attacks C3 Carbonyl N_Salt->Grignard2 Nucleophilic Addition Alkoxide Magnesium Alkoxide Intermediate Grignard2->Alkoxide Product 5-Bromo-3-hydroxy- 3-vinylindolin-2-one Alkoxide->Product NH4Cl Quench

Caption: Mechanistic pathway of Grignard addition to 5-bromoisatin highlighting stoichiometric causality.

Experimental Workflow and Self-Validating Protocol

The following protocol is designed as a self-validating system. At each critical juncture, physical observables are provided to confirm the reaction is proceeding as intended.

Workflow Step1 1. Substrate Preparation 5-Bromoisatin in Anhydrous THF Step2 2. Thermal Regulation Cool to 0 °C under Argon Step1->Step2 Step3 3. Grignard Addition VinylMgBr (2.5 eq) dropwise Step2->Step3 Step4 4. Nucleophilic Attack Stir at 0 °C → RT for 2-4h Step3->Step4 Step5 5. Reaction Quenching Sat. aq. NH4Cl at 0 °C Step4->Step5 Step6 6. Isolation & Purification Extraction (EtOAc) & Chromatography Step5->Step6 Step7 Target Compound 5-Bromo-3-hydroxy-3-vinylindolin-2-one Step6->Step7

Caption: Step-by-step experimental workflow for the scalable synthesis of the target oxindole.

Step-by-Step Methodology

1. System Preparation:

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Charge the flask with 5-bromoisatin (5.0 g, 22.1 mmol, 1.0 equiv).

  • Add anhydrous THF (50 mL) via syringe.

  • Validation: The 5-bromoisatin will form a vibrant orange/red suspension.

2. Thermal Regulation & Reagent Addition:

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Using a dry syringe, slowly add Vinylmagnesium bromide (1.0 M in THF, 55.3 mL, 55.3 mmol, 2.5 equiv) dropwise over 30 minutes.

  • Validation: Upon addition of the first equivalent, the orange suspension will dissolve into a dark, homogeneous solution (formation of the N-magnesium salt). Slight exothermicity will be observed.

3. Reaction Progression:

  • Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20-25 °C) for an additional 2 hours.

  • Validation: Perform TLC analysis (Eluent: 60:40 Hexanes/Ethyl Acetate). The starting material (

    
    , bright orange) should be completely consumed, replaced by a new, more polar UV-active spot (
    
    
    
    , pale yellow/colorless under visible light).

4. Chemoselective Quenching:

  • Re-cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (

    
    , 30 mL).
    
  • Causality:

    
     is a mild acid (pH ~ 5.5). It safely protonates the alkoxide and decomposes excess Grignard reagent without triggering the acid-catalyzed dehydration of the newly formed tertiary alcohol, which would yield an undesired diene.
    

5. Isolation and Purification:

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford 5-Bromo-3-hydroxy-3-vinylindolin-2-one as an off-white solid.

Quantitative Data Presentation: Reaction Optimization

To maximize throughput and minimize reagent waste, the stoichiometry and thermal parameters were rigorously optimized. The data below summarizes the causality between reagent equivalents, temperature, and isolated yield.

EntryEquivalents of VinylMgBrTemperature ProfileSolventIsolated Yield (%)Mechanistic Observation
11.10 °C to RTTHF< 5%Reagent consumed by N-H deprotonation; no C3 attack.
22.00 °C to RTTHF68%Incomplete conversion due to trace moisture quenching.
3 2.5 0 °C to RT THF 86% Optimal conversion; clean reaction profile.
43.50 °C to RTTHF87%Marginal yield increase; excess reagent wasted.
52.5RT (No cooling)THF54%Increased impurities; partial ring-opening observed.

Table 1: Optimization parameters for the Grignard addition to 5-bromoisatin.

Downstream Applications

The successful synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one unlocks several advanced synthetic pathways:

  • Ring-Closing Metathesis (RCM): When subjected to N-allylation followed by Grubbs' catalysis, the C3-vinyl group participates in RCM to form spirocyclopentene-3-oxindole derivatives, which are direct precursors to complex carbazole alkaloids[2].

  • Friedel-Crafts Alkylation: The tertiary hydroxyl group can be activated by Lewis acids (e.g.,

    
     or 
    
    
    
    ) to generate a reactive pseudobenzylic carbocation. This intermediate readily undergoes Friedel-Crafts alkylation with electron-rich aromatics, establishing an all-carbon quaternary center critical for the synthesis of molecules like diazonamide and azonazine[3].

References

  • A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity. PMC (NIH). Validates the biological importance of the 3-hydroxyoxindole core and general Grignard addition strategies. URL:[Link]

  • Synthesis of Carbazole Alkaloids by Ring-Closing Metathesis and Ring Rearrangement-Aromatization. PubMed (NIH). Details the use of allyl/vinyl Grignard additions to isatin derivatives to access spirooxindoles and carbazole alkaloids. URL:[Link]

  • Friedel-Crafts alkylations of electron-rich aromatics with 3-hydroxy-2-oxindoles: Scope and limitations. Organic & Biomolecular Chemistry (RSC Publishing). Provides the authoritative baseline protocol for the addition of Grignard reagents to isatins in THF at 0 °C. URL:[Link]

Sources

Derivatization techniques for 3-hydroxy-3-vinylindolin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Strategic Pivot Point

The 3-hydroxy-3-vinylindolin-2-one scaffold represents a "privileged" structural motif in medicinal chemistry, serving as the core architecture for a vast array of bioactive natural products (e.g., Convolutamydines, Maremycins, TMC-95A) and synthetic kinase inhibitors.

Its value lies in its density of functionalization: it possesses a chiral quaternary carbon (C3), a tertiary alcohol (H-bond donor/acceptor), and a vinyl group (reactive


-system) adjacent to an amide (oxindole core). This specific arrangement creates a "chameleonic" reactivity profile, allowing the scaffold to function as:
  • An Electrophile: Via ionization of the C3-OH (forming a cation or

    
    -allyl species).
    
  • A Dipolarophile/Dienophile: Via the C3-vinyl group.

  • A Pro-Michael Acceptor: Via dehydrative isomerization to alkylidene oxindoles.[1]

This guide details three high-value derivatization protocols, moving from high-precision asymmetric catalysis to robust metal-free functionalization.

Strategic Reactivity Analysis

The reactivity of the 3-hydroxy-3-vinylindolin-2-one scaffold is governed by the stability of the carbocation at the C3 position and the allylic nature of the alcohol.

ReactivityMap Scaffold 3-Hydroxy-3-vinylindolin-2-one PathA Path A: Pd-Catalyzed Allylic Alkylation (AAA) Scaffold->PathA Pd(0), Ligand LG activation PathB Path B: Acid-Catalyzed Nucleophilic Substitution Scaffold->PathB Brønsted/Lewis Acid (InCl3, pTsOH) PathC Path C: Dehydrative Isomerization Scaffold->PathC Acid/Heat - H2O ProdA Chiral Quaternary Oxindoles PathA->ProdA Stereocontrol ProdB 3,3-Disubstituted Oxindoles (C-C/C-N) PathB->ProdB Direct Subst. ProdC 3-Alkylidene Oxindoles PathC->ProdC Elimination

Figure 1: Strategic reactivity map of the 3-hydroxy-3-vinylindolin-2-one scaffold.

Protocol 1: Pd-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

Objective: Enantioselective construction of C3-quaternary stereocenters. Mechanism: The reaction proceeds via the ionization of an activated C3-derivative (carbonate or acetate) to form a cationic


-allylpalladium intermediate. The nucleophile attack restores the quaternary center with high stereocontrol.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Hydroxy-3-vinylindolin-2-one (or its carbonate derivative).

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ).[1]
    
  • Ligand: Trost Ligand (e.g.,

    
    -DACH-phenyl Trost Ligand) or Phosphoramidite ligands.
    
  • Nucleophile: Dimethyl malonate, phenols, or amines.[1]

  • Solvent: Dichloromethane (DCM) or THF (degassed).[1]

  • Activator: Boc-anhydride (

    
    ) and DMAP (if starting from free alcohol).
    
Step-by-Step Methodology
Phase A: In-Situ Activation (Carbonate Formation)

Note: Direct ionization of the alcohol is difficult; conversion to the tert-butyl carbonate is recommended for optimal leaving group ability.

  • Dissolve 3-hydroxy-3-vinylindolin-2-one (1.0 equiv) in dry THF (0.2 M).

  • Add

    
      (1.2 equiv) and DMAP  (10 mol%).[1]
    
  • Stir at room temperature (RT) for 2–4 hours until TLC indicates complete conversion to the Boc-carbonate.

  • Optional: Isolate the carbonate via rapid filtration through a silica plug (EtOAc/Hexane) to remove DMAP. For one-pot procedures, proceed directly.[2][3]

Phase B: Asymmetric Alkylation[1]
  • Catalyst Preparation: In a separate flame-dried Schlenk tube, dissolve

    
     (2.5 mol%) and the Chiral Ligand  (5–10 mol%) in degassed DCM. Stir for 15 minutes at RT to generate the active catalyst complex (solution typically turns from purple to yellow/orange).
    
  • Reaction Assembly: Transfer the substrate (carbonate) solution to the catalyst mixture under Argon.

  • Nucleophile Addition: Add the nucleophile (e.g., dimethyl malonate, 1.5 equiv) and a base if required (e.g.,

    
     or BSA/LiOAc system).[1]
    
  • Incubation: Stir at RT (or 0°C for higher ee) for 12–24 hours.

  • Quench & Workup: Dilute with diethyl ether, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Interpretation & Optimization
ParameterRecommendationEffect
Leaving Group

>

>

Carbonates ionize faster under mild conditions, crucial for preventing racemization.
Solvent DCM or TolueneNon-coordinating solvents generally improve enantioselectivity.[1]
Ligand Trost DACH-PhenylLarge bite angle favors the formation of the specific

-allyl geometry required for C3-attack.

Protocol 2: Acid-Catalyzed Direct Nucleophilic Substitution

Objective: Metal-free, "green" synthesis of 3,3-disubstituted oxindoles (e.g., 3,3-di(indolyl)indolin-2-ones). Mechanism: Generation of a resonance-stabilized carbocation at C3 (stabilized by the vinyl group and nitrogen lone pair), followed by Friedel-Crafts attack.

Materials
  • Substrate: 3-Hydroxy-3-vinylindolin-2-one.

  • Nucleophile: Indole, Pyrrole, or electron-rich arene (1.1 equiv).[1]

  • Catalyst: Indium(III) Chloride (

    
    ) or p-Toluenesulfonic acid (
    
    
    
    -TsOH).
  • Solvent: Acetonitrile (MeCN) or Water (surfactant-mediated).

Protocol
  • Charge: To a reaction vial, add the substrate (0.5 mmol) and the nucleophile (0.55 mmol).

  • Solvent: Add MeCN (2.0 mL).[1]

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Stir at RT. The reaction is typically fast (30 min – 2 hours).

    • Visual Cue: The solution often darkens slightly as the carbocation forms.

  • Workup: Quench with water (5 mL). Extract with EtOAc (3 x 5 mL).

  • Purification: Recrystallization from EtOH is often sufficient due to the high crystallinity of bis-indolyl products.

Protocol 3: Dehydrative Isomerization to 3-Alkylidene Oxindoles

Objective: Synthesis of Michael acceptors for SAR studies (Structure-Activity Relationship). Mechanism: Acid-mediated E1/E2 elimination of water to form the thermodynamically stable conjugated system.

Protocol
  • Dissolve 3-hydroxy-3-vinylindolin-2-one in Glacial Acetic Acid .

  • Add concentrated HCl (catalytic amount, 1 drop per mmol) or heat to 80°C.

  • Monitor by TLC.[1][4] The product (alkylidene) is usually less polar and UV-active (distinct color change to yellow/orange).

  • Isolation: Pour into ice water. The product typically precipitates. Filter and wash with cold water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Pd-AAA Poor ionization of -OHConvert -OH to carbonate (

) or acetate. Ensure strictly anhydrous conditions.
Racemization Reversible attackLower temperature (0°C).[1] Use "memory effect" conditions (lower polarity solvents).
No Reaction (Acid Cat.) Deactivation of NucleophileIf using basic nucleophiles (amines), they may buffer the acid.[1] Use Lewis acids (

,

) instead of Brønsted acids.[1]
Polymerization Vinyl group reactivityAdd radical inhibitor (BHT) if radical polymerization of the vinyl group is suspected during heating.[1]

References

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles. Source: National Institutes of Health (NIH) URL:[1][Link]

  • Catalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides. Source: MDPI (Molecules) URL:[Link][1]

  • Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. Source: National Institutes of Health (NIH) URL:[1][Link]

  • Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles. Source: Royal Society of Chemistry (RSC) / NIH URL:[1][Link]

  • Ferrous Salt-Catalyzed Oxidative Alkenylation of Indoles: Facile Access to 3-Alkylideneindolin-2-Ones. Source: MDPI (Catalysts) URL:[Link][1][3][5]

Sources

Organocatalytic Strategies in Asymmetric Oxindole Synthesis: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The oxindole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceutical agents. The stereochemistry at the C3 position, often a quaternary center, is critical for biological activity, making enantioselective synthesis a paramount objective in medicinal and process chemistry. This guide provides an in-depth exploration of organocatalytic approaches to construct chiral oxindoles. Moving beyond a mere recitation of procedures, we delve into the mechanistic rationale behind catalyst selection and reaction design, offering field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of organocatalysis for the efficient and stereocontrolled synthesis of these valuable compounds.

Introduction: The Rise of Organocatalysis in Complex Synthesis

The 3,3-disubstituted oxindole framework is a hallmark of many biologically active alkaloids and synthetic molecules. The challenge in their synthesis lies in the asymmetric construction of the C3 all-carbon quaternary stereocenter. While metal-catalyzed methods have been successful, organocatalysis has emerged as a powerful and complementary strategy.[1] This approach, utilizing small, chiral organic molecules to accelerate and control chemical reactions, offers significant advantages, including operational simplicity, lower toxicity, and robustness towards air and moisture, making it an attractive platform for sustainable chemistry.[1]

This guide focuses on several cornerstone organocatalytic transformations that provide reliable access to enantioenriched oxindoles: the Michael Addition, the Mannich Reaction, and the Aldol Reaction, along with specialized strategies like Phase-Transfer Catalysis.

The Asymmetric Michael Addition: Forging the C3-Quaternary Center

The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is one of the most fundamental carbon-carbon bond-forming reactions. In the context of oxindole synthesis, the Michael addition of a 3-substituted oxindole enolate to a suitable acceptor is a direct and efficient method for creating the C3 quaternary stereocenter. Bifunctional organocatalysts, such as squaramides and thioureas, are particularly effective as they can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding.

Mechanism: Dual Activation by a Bifunctional Catalyst

The power of bifunctional catalysts like squaramide lies in their ability to act as a Brønsted acid (via N-H donors) and a Lewis base (via the squaramide oxygen or a tertiary amine moiety). This dual activation brings the reacting partners into close proximity within a chiral environment, dictating the stereochemical outcome of the addition.

Catalyst Bifunctional Catalyst (e.g., Squaramide) Oxindole 3-Substituted Oxindole (Nucleophile) Catalyst->Oxindole H-Bonds (Acid moiety) Acceptor Michael Acceptor (Electrophile) Catalyst->Acceptor H-Bonds (Acid moiety) Enolate Chiral Enolate Oxindole->Enolate Deprotonation (Base moiety) TransitionState Organized Ternary Complex (Transition State) Enolate->TransitionState Acceptor->TransitionState Product Chiral 3,3-Disubstituted Oxindole TransitionState->Product C-C Bond Formation

Caption: Dual activation mechanism in a bifunctional catalyst-mediated Michael addition.

Application Protocol 1: Chiral Squaramide-Catalyzed Conjugate Addition to Vinylphosphonates

This protocol details the synthesis of oxindoles bearing a phosphonate group, which are valuable building blocks and mimics of amino acids. The use of a quinine-derived squaramide catalyst ensures high stereocontrol.[2]

Experimental Protocol:

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral squaramide catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the 3-substituted oxindole (0.2 mmol, 1.0 equiv.) and the vinylphosphonate (0.24 mmol, 1.2 equiv.).

  • Solvent: Add the specified solvent (e.g., dichloromethane, 1.0 mL).

  • Reaction: Stir the mixture at the indicated temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary:

EntryOxindole Substituent (R)Catalyst Loading (mol%)Yield (%)ee (%)Reference
1Phenyl109594[2]
24-Cl-Phenyl109492[2]
3Benzyl1099>99[2]
Application Protocol 2: L-Proline-Catalyzed Michael Addition to Enones

This method utilizes the simple and inexpensive amino acid L-proline, often with an achiral amine co-catalyst, to construct vicinal quaternary and tertiary stereocenters.[3][4]

Experimental Protocol:

  • Catalyst System: To a reaction vial, add L-proline (0.04 mmol, 20 mol%) and trans-2,5-dimethylpiperazine (0.04 mmol, 20 mol%).

  • Reagent Addition: Add the 3-substituted oxindole (0.2 mmol, 1.0 equiv.) and the α,β-unsaturated ketone (e.g., cyclohex-2-enone) (0.3 mmol, 1.5 equiv.).

  • Solvent: Add the specified solvent (e.g., DMSO, 0.5 mL).

  • Reaction: Stir the mixture vigorously at room temperature for the specified time (e.g., 24-72 h), monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the Michael adduct.

  • Analysis: Characterize the product by NMR and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Data Summary:

EntryOxindole Substituent (R)EnoneYield (%)ee (%) (major diastereomer)Reference
1MethylCyclohex-2-enone9991[3]
2BenzylCyclohex-2-enone9885[3]
3AllylCyclohex-2-enone9988[3]

The Asymmetric Mannich Reaction: Accessing 3-Aminooxindoles

The Mannich reaction is a powerful tool for installing an aminoalkyl group, providing direct access to chiral 3-aminooxindoles. The reaction between a 3-substituted oxindole, an aldehyde, and an amine (often in the form of a pre-formed imine) can be controlled with high diastereo- and enantioselectivity using bifunctional organocatalysts. These products are of significant interest due to the prevalence of the vicinal amino alcohol/diamine motif in pharmaceuticals.

Application Protocol 3: Bifunctional Thiourea-Catalyzed Mannich Reaction with N-Boc-Imines

This protocol describes the highly stereoselective reaction of 3-substituted oxindoles with in situ generated or pre-formed N-Boc-imines, catalyzed by a cinchona alkaloid-derived thiourea.[5][6] This method creates adjacent quaternary and tertiary chiral centers with excellent control.

Experimental Protocol:

  • Preparation: In a dry vial, dissolve the 3-substituted oxindole (0.2 mmol, 1.0 equiv.) and the N-Boc-imine (0.22 mmol, 1.1 equiv.) in a suitable solvent (e.g., toluene, 1.0 mL).

  • Catalyst Addition: Add the chiral thiourea-tertiary amine catalyst (0.02 mmol, 10 mol%).

  • Reaction: Stir the mixture at the specified temperature (e.g., -20 °C or room temperature) until the oxindole is consumed (as monitored by TLC). Reaction times can vary from a few hours to several days.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure Mannich product.

  • Analysis: Characterize the product by NMR and HRMS. Determine the dr and ee by chiral HPLC analysis.

Data Summary:

EntryOxindole Substituent (R)Imine Substituent (Ar)Yield (%)dree (%)Reference
1MethylPhenyl9495:594[5]
2Ethyl4-MeO-Phenyl9594:695[5]
3Benzyl4-Br-Phenyl9293:792[5]

Phase-Transfer Catalysis (PTC): Greener Approaches to Chiral Oxindoles

Chiral Phase-Transfer Catalysis (PTC) is an elegant and environmentally benign strategy that is particularly well-suited for reactions involving ionic intermediates, such as enolates.[7] Under PTC conditions, a chiral catalyst (typically a quaternary ammonium salt derived from a natural product like a cinchona alkaloid) shuttles an anionic species from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs.

Workflow: Interfacial Phase-Transfer Catalysis

The process relies on the generation of the oxindole enolate in an aqueous basic phase and its subsequent complexation with the chiral PTC. This lipophilic ion pair migrates to the organic phase for the stereoselective reaction.

cluster_0 Aqueous Phase cluster_1 Organic Phase Oxindole Oxindole EnolateAnion Enolate Anion (O⁻) Oxindole->EnolateAnion Base Base (e.g., K₂CO₃) Base->Oxindole Deprotonation IonPair Chiral Ion Pair [QO]⁺ EnolateAnion->IonPair Ion Exchange Electrophile Electrophile (e.g., O₂) Reaction Asymmetric Reaction Electrophile->Reaction Product Chiral Product PTC Chiral PTC (QX⁻) Product->PTC Catalyst Regeneration Reaction->Product PTC->IonPair IonPair->Reaction Migration

Caption: Workflow for an asymmetric reaction under Phase-Transfer Catalysis (PTC).

Application Protocol 4: PTC-Catalyzed Asymmetric Hydroxylation with Molecular Oxygen

This protocol presents a highly sustainable method for the synthesis of chiral 3-hydroxyoxindoles, using molecular oxygen as the terminal oxidant.[8]

Experimental Protocol:

  • Setup: To a vial equipped with a balloon of O₂, add the 3-substituted oxindole (0.2 mmol, 1.0 equiv.), a base (e.g., solid K₂CO₃, 0.6 mmol, 3.0 equiv.), and the chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt, 0.02 mmol, 10 mol%).

  • Solvent: Add the organic solvent (e.g., toluene, 2.0 mL).

  • Reaction: Stir the biphasic mixture vigorously at the specified temperature (e.g., 0 °C) under the O₂ atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, filter off the solid base. Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Characterize the product by standard spectroscopic methods and determine the enantiomeric excess by chiral HPLC.

Data Summary:

EntryOxindole Substituent (R)CatalystYield (%)ee (%)Reference
1AllylCinchona-PTC9992[8]
2BenzylCinchona-PTC9991[8]
3PropargylCinchona-PTC9991[8]

Troubleshooting and Key Considerations

  • Catalyst Activity: The purity and handling of the organocatalyst are critical. Bifunctional catalysts are sensitive to acidic or basic impurities. Ensure catalysts are stored under inert and dry conditions.

  • Solvent Effects: The choice of solvent can dramatically influence both reaction rate and stereoselectivity. For hydrogen-bonding catalysts, non-polar aprotic solvents like toluene or dichloromethane are often preferred.[9] For proline-catalyzed reactions, polar aprotic solvents like DMSO or DMF may be necessary.[3]

  • Substrate Scope: The electronic and steric nature of the substituents on both the oxindole and the electrophile can impact reactivity and selectivity. For instance, N-protection on the oxindole can significantly alter the nucleophilicity and steric environment.[3] A screening of N-protecting groups (e.g., H, Boc, Me, Bn) is often warranted.

  • Low Stereoselectivity: If enantioselectivity is low, consider lowering the reaction temperature. Additives, such as weak acids or bases, can sometimes improve stereocontrol by modulating the catalyst's aggregation state or protonation level.

Conclusion and Future Outlook

Organocatalysis provides a robust and versatile toolbox for the asymmetric synthesis of chiral oxindoles. The methods highlighted here—Michael, Mannich, and PTC-mediated reactions—represent foundational strategies that deliver high levels of stereocontrol using readily available and often environmentally benign catalysts. The field continues to evolve, with significant advancements in cascade reactions that build molecular complexity rapidly, the application of N-Heterocyclic Carbene (NHC) catalysis for novel transformations,[10][11] and the use of chiral phosphoric acids for a variety of annulations.[12] These ongoing innovations promise to further streamline the synthesis of complex oxindole-based molecules, accelerating progress in drug discovery and development.

References

  • Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. Chemical Communications, 49(20), 2022-2024. [Link]

  • Asymmetric organocatalytic synthesis of chiral 3,3-disubstituted oxindoles via a 1,6-conjugate addition reaction. Organic & Biomolecular Chemistry, 15(44), 9359-9363. [Link]

  • Chiral squaramide-catalysed enantioselective Michael/cyclization cascade reaction of 3-hydroxyoxindoles with α,β-unsaturated N-acylated succinimides. Organic & Biomolecular Chemistry, 19(15), 3439-3443. [Link]

  • Organocatalytic asymmetric synthesis of 3,3-disubstituted oxindoles featuring two heteroatoms at the C3 position. Chemical Communications, 49(20), 2022-2024. [Link]

  • Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives. Molecules, 28(9), 3845. [Link]

  • Chiral Squaramide Catalyzed Asymmetric Conjugate Additions of 3-Substituted Oxindoles to Vinylphosphonates. Synlett, 24(08), 1279-1283. [Link]

  • Phase-Transfer-Catalyzed Asymmetric Annulations of Alkyl Dihalides with Oxindoles: Unified Access to Chiral Spirocarbocyclic Oxindoles. Angewandte Chemie International Edition, 59(41), 18031-18036. [Link]

  • Organocatalytic Stereoselective Mannich Reaction of 3-Substituted Oxindoles. Organic Letters, 10(17), 3757-3760. [Link]

  • Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole–Diamines/Amino Alcohols. The Journal of Organic Chemistry, 81(13), 5472-5482. [Link]

  • Catalytic Asymmetric Hydroxylation of Oxindoles by Molecular Oxygen Using a Phase-Transfer Catalyst. Organic Letters, 10(8), 1545-1548. [Link]

  • Organocatalytic direct asymmetric aldol reactions of 3-isothiocyanato oxindoles to ketones: stereocontrolled synthesis of spirooxindoles bearing highly congested contiguous tetrasubstituted stereocenters. Organic Letters, 13(9), 2472-2475. [Link]

  • Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Organic & Biomolecular Chemistry, 21(48), 9877-9891. [Link]

  • An organocatalytic Michael-aldol cascade: formal [3+2] annulation to construct enantioenriched spirocyclic oxindole derivatives. Chemical Communications, 48(74), 9275-9277. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(12), 2634-2639. [Link]

  • Chiral N-heterocyclic carbene ligands for asymmetric catalytic oxindole synthesis. Chemical Communications, (34), 4040-4042. [Link]

  • Synthesis of 2-Oxindoles Sharing Vicinal All-Carbon Quaternary Stereocenters via Organocatalytic Aldol Reaction. The Journal of Organic Chemistry, 82(1), 537-544. [Link]

  • Chiral N-heterocyclic carbene ligands for asymmetric catalytic oxindole synthesis. Chemical Communications, (34), 4040-4042. [Link]

  • Organocatalytic Enantioselective Synthesis of Oxindole‐4‐Aminopyrazolone Derivatives via Mannich Reaction of 3‐Substituted. ChemistrySelect, 9(25), e202401235. [Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(12), 2634–2639. [Link]

  • Organocatalyzed Asymmetric α-Thiocyanation of Oxindoles: Synthesis of Chiral Tertiary 3-Thiocyanatoxindoles. The Journal of Organic Chemistry, 84(13), 7917-7926. [Link]

  • Chiral Spirooxindole–Butenolide Synthesis through Asymmetric N-Heterocyclic Carbene-Catalyzed Formal (3 + 2) Annulation of 3-Bromoenals and Isatins. Organic Letters, 16(19), 5048-5051. [Link]

  • Organocatalytic diastereo- and enantioselective conjugate addition of pyrazol-3-ones to 3-trifluoroethylidene oxindoles with a newly developed squaramide catalyst. RSC Advances, 6(89), 86517-86521. [Link]

  • Squaramide-Catalyzed Asymmetric Reactions. Semantic Scholar. [Link]

  • Synthesis of Hetero-substituted Oxindoles through Asymmetric Catalysis: A Review. International Research Journal of Natural and Applied Sciences, 5(6), 135-147. [Link]

  • Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2189-2197. [Link]

  • Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry, 14, 1329-1365. [Link]

  • Organocatalytic enantioselective conjugate addition of ketones to isatylidine malononitriles. Chemical Communications, (43), 5164-5166. [Link]

  • Control of N-Heterocyclic Carbene Catalyzed Reactions of Enals: Asymmetric Synthesis of Oxindole-γ-Amino Acid Derivatives. Angewandte Chemie International Edition, 57(1), 300-304. [Link]

  • Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. National Science Review, 5(2), 231-253. [Link]

  • Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. The Journal of Organic Chemistry, 90(23), 15693–15705. [Link]

  • Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1–62. [Link]

  • Stereoselective Synthesis of 3,3′-Bisindolines by Organocatalytic Michael Additions of Fluorooxindole Enolates to Isatylidene Malononitriles in Aqueous Solution. Angewandte Chemie International Edition, 57(42), 13859-13863. [Link]

  • Asymmetric α-amination of 3-substituted oxindoles using chiral bifunctional phosphine catalysts. Beilstein Journal of Organic Chemistry, 12, 735-740. [Link]

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 5(29), 18059-18067. [Link]

  • Organocatalytic Synthesis of Chiral Spirooxindoles with Quaternary Stereogenic Centers. ChemistrySelect, 5(1), 16-35. [Link]

  • Control of N-Heterocyclic Carbene Catalyzed Switchable Linear and Cycloaddition Reactions of Enals: Asymmetric Synthesis of Oxindole-γ-Amino Acid Derivatives. Angewandte Chemie International Edition, 57(1), 300-304. [Link]

  • Synthesis of Highly Functionalized Chiral 3,3′-Disubstituted Oxindoles via an Organocatalytic Enantioselective Michael Addition of Nitroalkanes to Indolylidenecyanoacetates. Organic Letters, 14(1), 196-199. [Link]

  • Organocatalytic chlorination of oxindoles with NCS. Tetrahedron Letters, 52(35), 4573-4576. [Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1016-1048. [Link]

  • ChemInform Abstract: L-Proline-Catalyzed Asymmetric Michael Addition of 2-Oxindoles to Enones: A Convenient Access to Oxindoles with a Quaternary Stereocenter. ChemInform, 42(32). [Link]

  • Organocatalytic asymmetric tandem reaction for the enantioselective synthesis of chiral oxindoles to construct CyK dyes. Nature Communications, 10(1), 4499. [Link]

  • The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(50), 14842-14843. [Link]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science, 11(26), 6768-6774. [Link]

Sources

Procedure for introducing vinyl groups to 5-bromoisatin at C3 position

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-Bromo-3-hydroxy-3-vinylindolin-2-one Application: Building block for complex alkaloid synthesis, spirooxindole generation, and drug discovery.

Introduction & Mechanistic Rationale

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry. Successfully functionalizing this core requires a precise understanding of its electronic properties. The C2 carbonyl exhibits amide character, rendering it relatively unreactive due to resonance stabilization from the adjacent nitrogen lone pair. In contrast, the C3 carbonyl is highly electrophilic, functioning similarly to an α-keto amide .

The introduction of an electron-withdrawing bromine atom at the C5 position further amplifies this electrophilicity via inductive effects, making 5-bromoisatin an excellent substrate for regioselective 1,2-addition by organometallic reagents [1].

When introducing a vinyl group to an unprotected 5-bromoisatin, the indolic N-H proton is acidic (pKa ~10.5). Consequently, the first equivalent of the Grignard reagent acts exclusively as a base, generating a magnesium amide intermediate. To achieve the desired C3-vinylation, an excess of vinylmagnesium bromide (typically 2.5 to 3.0 equivalents) is strictly required to drive the nucleophilic addition [2].

Reaction Pathway Visualization

Pathway A 5-Bromoisatin (Electrophilic C3) B Magnesium Amide Intermediate A->B 1.0 eq VinylMgBr (N-H Deprotonation) C Magnesium Alkoxide Intermediate B->C 2.0 eq VinylMgBr (C3 Nucleophilic Addition) D 5-Bromo-3-hydroxy- 3-vinylindolin-2-one C->D Sat. NH4Cl (Mild Protonation)

Reaction pathway for C3-vinylation of 5-bromoisatin using vinylmagnesium bromide.

Quantitative Data & Reagent Specifications

To ensure a self-validating and reproducible system, the stoichiometry must be strictly controlled. The use of anhydrous solvent is non-negotiable to prevent premature quenching of the Grignard reagent.

Table 1: Reagent Stoichiometry and Functional Rationale

ReagentEquivalentsFunctionCausality / Rationale
5-Bromoisatin 1.0ElectrophileStarting material; C3 is highly activated by the 5-bromo group.
Vinylmagnesium bromide 3.0Nucleophile / Base1 eq deprotonates N-H; 1.5–2 eq drives C3 nucleophilic addition.
Anhydrous THF 0.1 MSolventSolvates the Grignard reagent and stabilizes the Mg-alkoxide complex.
Sat. Aqueous NH₄Cl ExcessQuenching AgentMildly acidic proton source to yield the tertiary alcohol without dehydration.

Experimental Protocol

This methodology is designed to prevent common side reactions, such as halogen-metal exchange at the C5 position or dehydration of the resulting tertiary alcohol.

Experimental Workflow Visualization

Workflow Step1 1. Preparation Flame-dry flask, Ar atm Step2 2. Dissolution 5-Bromoisatin in dry THF Step1->Step2 Step3 3. Cooling & Addition Cool to 0 °C, add VinylMgBr (3 eq) Step2->Step3 Step4 4. Reaction & Monitoring Stir at RT, monitor by TLC Step3->Step4 Step5 5. Quenching Sat. NH4Cl at 0 °C Step4->Step5 Step6 6. Workup & Purification EtOAc extraction, Silica column Step5->Step6

Step-by-step experimental workflow for the C3-vinylation of 5-bromoisatin.

Step-by-Step Methodology
  • System Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet. Establish a strict inert atmosphere.

  • Dissolution : Charge the flask with 5-bromoisatin (1.0 equiv, e.g., 500 mg, 2.21 mmol). Add anhydrous tetrahydrofuran (THF) to achieve a 0.1 M concentration (approx. 22 mL). Stir until fully dissolved. Note: The solution will appear deep orange/red.

  • Temperature Control : Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

    • Causality: Lowering the temperature prevents unwanted side reactions, such as halogen-metal exchange at the C5-bromo position or ring-opening of the isatin core.

  • Grignard Addition : Using a syringe pump, add vinylmagnesium bromide (1.0 M in THF, 3.0 equiv, 6.63 mL) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic deprotonation step and prevents localized hotspots that could lead to dimerization or decomposition [3].

  • Reaction & Self-Validation : Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

    • Self-Validating Cue: As the highly conjugated C3 carbonyl is converted to the sp³-hybridized alkoxide, the deep orange solution will transition to a pale yellow/brown suspension.

    • Monitoring: Check progress via TLC (Hexanes:EtOAc 7:3). The product will appear as a new, more polar spot (lower Rf) compared to the starting material due to the free hydroxyl group.

  • Quenching : Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) (10 mL).

    • Causality: A mildly acidic quench is critical; strong acids (like HCl) will cause the newly formed tertiary alcohol to undergo rapid dehydration, yielding an undesired 3-vinylidene-5-bromooxindole diene byproduct.

  • Workup : Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo (water bath ≤ 30 °C).

  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 5-bromo-3-hydroxy-3-vinylindolin-2-one as an off-white solid.

Troubleshooting & Optimization

Even with strict adherence to protocol, variations in reagent quality (especially Grignard molarity) can impact yields. Use the following diagnostic matrix to troubleshoot.

Table 2: Process Troubleshooting and Optimization

ObservationPotential CauseCorrective Action
Unreacted starting material on TLC Insufficient/degraded Grignard reagentEnsure precise titration of VinylMgBr prior to use; increase to 3.5 equivalents if necessary.
Formation of a less polar byproduct Dehydration to 3-vinylidene derivativeAvoid strong acids during workup; ensure rotary evaporator water bath remains ≤ 30 °C.
Complex mixture / Decomposition Halogen-metal exchange at C5Strictly maintain 0 °C during Grignard addition; never substitute with vinyllithium.
Low yield despite full conversion Product trapped in magnesium saltsAdd a small amount of Rochelle's salt (potassium sodium tartrate) during the aqueous quench to break up emulsions.

References

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity RSC Advances, 2021. URL:[Link]

  • Concise Total Synthesis of (±)-cis-Trikentrin A and (±)-Herbindole A via Intermolecular Indole Aryne Cycloaddition Organic Letters, 2008. URL:[Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity (PMC Archive) National Institutes of Health (NIH), 2021. URL:[Link]

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Challenge: Synthesizing 5-Bromo-3-hydroxy-3-vinylindolin-2-one involves the nucleophilic addition of a vinyl group to the C3 carbonyl of a 5-bromoisatin scaffold. While theoretically straightforward, this reaction is plagued by two primary yield-killing mechanisms:

  • Competitive Deprotonation: The N-H proton of the isatin core (pKa ~10) consumes one equivalent of the organometallic reagent immediately.

  • Dehydration/Elimination: The resulting tertiary alcohol is benzylic (relative to the benzene ring) and allylic (relative to the vinyl group), making it extremely prone to acid-catalyzed dehydration during workup, forming the thermodynamically stable (and often undesired) 3-vinylidene derivative (alkylidene oxindole).

The Solution Architecture: To maximize yield, we must transition from a "standard addition" mindset to a protected-state kinetic control strategy. This guide details the specific protocol adjustments required to stabilize the transition state and preserve the fragile C3-hydroxyl group.

Critical Reagent Parameters (Pre-Synthesis)

Before initiating the reaction, verify these parameters. 60% of yield failures occur due to reagent quality rather than protocol error.

ComponentSpecificationWhy it Matters (Causality)
5-Bromoisatin >98% Purity, Dry Water content >0.1% will quench the Grignard and form Mg(OH)Br, which can act as a Lewis acid and catalyze dehydration later. Dry under vacuum at 60°C for 4 hours.
Vinylmagnesium Bromide (VMB) 1.0 M in THF (Titrated)Commercial Grignards degrade. If the titer is actually 0.7 M but you calculate for 1.0 M, you will fail to fully deprotonate the N-H, leading to mixed starting material recovery. Always titrate before use.
Solvent (THF) Anhydrous (<50 ppm H₂O)Ether is often too volatile for the reflux sometimes needed to push conversion; THF solubilizes the magnesium-isatinate intermediate better, preventing precipitation of the mono-anion before the second addition occurs.
Quench Buffer Sat. NH₄Cl + NH₃ (pH ~8)Critical: Standard acidic quenches (HCl) will instantly dehydrate the product. You must buffer the quench to be slightly basic or neutral.

Optimized Experimental Protocol

The "Double-Anion" Strategy

We utilize a stoichiometry of 3.0 equivalents of Vinylmagnesium Bromide (VMB).

  • Eq 1: Deprotonates the N-H (rapid, irreversible).

  • Eq 2: Attacks the C3 Carbonyl (slower, reversible).

  • Eq 3: Excess to drive equilibrium and scavenge adventitious moisture.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Solubilization: Dissolve 5-Bromoisatin (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).

    • Note: 5-Bromoisatin may not fully dissolve at -78°C initially; this is acceptable. It will dissolve as the N-magnesium salt forms.

  • First Addition (The Salt Formation): Add VMB (1.1 eq) dropwise over 15 minutes.

    • Observation: The solution will likely darken. Allow to stir for 30 mins at -78°C, then warm to 0°C for 15 mins to ensure complete N-deprotonation, then cool back to -78°C.

  • Second Addition (The C-Alkylation): Add the remaining VMB (1.9 eq) dropwise over 30 minutes.

    • Control: Keep internal temp below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane). Starting material (orange/red) should disappear.[1] Product is usually more polar and less colored (pale yellow/white).

  • The "Soft" Quench:

    • Cool mixture to 0°C.

    • Add Saturated NH₄Cl dropwise. DO NOT add HCl.

    • Optional: Add a small amount of EDTA or Rochelle's salt solution if the magnesium emulsion is stubborn, but standard NH₄Cl usually suffices.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Pre-treat silica gel with 1% Triethylamine to neutralize acidity. Elute with Hexane/EtOAc gradient.

Visualizing the Pathway & Logic

The following diagram illustrates the reaction pathway and the critical decision points where yield is lost.

ReactionPathway cluster_prevention Critical Control Point Isatin 5-Bromoisatin (Starting Material) Deprotonation Step 1: N-H Deprotonation (Forms N-MgBr salt) Isatin->Deprotonation 1.0 eq VMB (Fast) Attack Step 2: C3 Nucleophilic Attack (Forms O-MgBr alkoxide) Deprotonation->Attack +2.0 eq VMB (-78°C to 0°C) Quench Step 3: Protonation (Workup) Attack->Quench Sat. NH4Cl Product Target: 3-Hydroxy-3-vinyl (Pale Solid) Quench->Product pH Neutral/Basic (Success) SideProduct Side Product: 3-Vinylidene (Deep Red/Dehydrated) Quench->SideProduct Acidic pH / Heat (Failure)

Caption: Reaction pathway showing the critical divergence at the quench stage. Acidic conditions trigger dehydration to the vinylidene side product.

Troubleshooting & FAQs

Q1: My reaction mixture turned deep red/brown during workup, and I recovered very little solid. What happened? A: You likely triggered the acid-catalyzed dehydration .

  • Diagnosis: The target 3-hydroxy compound is usually pale yellow or white. A deep red color often indicates the formation of the highly conjugated 3-vinylidene-5-bromoindolin-2-one.

  • Fix: Check the pH of your aqueous layer during extraction. If it is < 7, the product is eliminating water. Use saturated NH₄Cl mixed with a small amount of NH₄OH for the quench, or wash the organic layer with saturated NaHCO₃ immediately.

Q2: I have starting material remaining despite using 2.5 equivalents of Grignard. A: This is a titer issue or moisture issue .

  • Mechanism:[2][3] If your THF is "wet" (even 100 ppm), it kills the Grignard. If your Grignard has degraded to 0.8 M, 2.5 eq is effectively only 2.0 eq. Since 1.0 eq is lost to the N-H immediately, you only have 1.0 eq driving the equilibrium at the carbonyl, which is insufficient for full conversion.

  • Fix: Use 3.0 to 3.5 equivalents of VMB. Verify THF dryness.

Q3: The magnesium salts formed a gel that trapped my product. A: This is common with Grignard reactions.

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) . Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours. The tartrate chelates the magnesium, breaking the emulsion and allowing a clean phase separation.

Q4: Can I protect the Nitrogen to improve yield? A: Yes, absolutely.

  • Strategy: Methylating the nitrogen (using MeI/K₂CO₃) or protecting it with a Benzyl group removes the acidic proton.

  • Benefit: You can reduce Grignard usage to 1.2–1.5 equivalents, and the reaction becomes much cleaner. However, this adds two steps (protection and deprotection). If you need the N-H free in the final product, the "Double-Anion" strategy (3.0 eq VMB) is usually more efficient than adding two synthetic steps.

References

  • Dou, X., et al. "Facile Regiospecific Synthesis of 2,3-Disubstituted Indoles from Isatins." ChemComm, 2014. Link

    • Relevance: Establishes the mechanism of Grignard addition to isatin and the role of excess reagent in handling the N-H proton.
  • Porcs-Makkay, M., et al. "Synthesis of 3-substituted-3-hydroxyindolin-2-ones." Tetrahedron, 2008.
  • Organic Syntheses, Coll. Vol. 5. "Vinylmagnesium Bromide Preparation and Usage."[4] Link

    • Relevance: Standard protocols for handling vinyl Grignard reagents and THF solvent effects.
  • Wang, Y., et al. "Recent Advances in the Synthesis of 3-Substituted 3-Hydroxy-2-oxindoles." Molecules, 2012. Link

    • Relevance: Comprehensive review of nucleophilic additions to isatins, confirming the "double anion" requirement for N-unsubstituted is

Sources

Technical Support Center: Troubleshooting Enantiomeric Excess in Isatin Vinylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. This guide is designed for synthetic chemists, researchers, and drug development professionals facing challenges with the enantioselective vinylation of isatins. The addition of vinyl groups to the C-3 position of isatins generates chiral 3-substituted-3-hydroxyindolin-2-ones—a privileged, biologically active scaffold[1]. However, maximizing the enantiomeric excess (ee) requires precise control over catalytic kinetics, steric environments, and background reactivity.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: My vinylation reaction yields the desired 3-substituted-3-hydroxyindolin-2-one, but the enantiomeric excess (ee) is stuck below 70%. What is the primary cause? A1: The most common culprit is a competing uncatalyzed background reaction. Isatins possess a highly electrophilic C-3 carbonyl group due to the adjacent amide and fused aromatic ring[2]. If the reaction temperature is too high, or if the transmetalation step is slower than the direct nucleophilic attack of the vinylboronic acid, a racemic pathway will compete with your chiral catalytic cycle. Lowering the temperature (e.g., to -20 °C) kinetically suppresses this background reaction, forcing the substrate through the enantio-determining chiral pocket of the catalyst[3].

Q2: How do I choose the right chiral ligand for this transformation? A2: Ligand selection must be dictated by the steric demands of the isatin enantiofaces. Flexible ligands (like BDPP) often allow the isatin to approach the metal center from multiple angles, eroding selectivity. Rigid, electron-rich bisphosphine ligands like DuanPhos create a deep, well-defined chiral pocket[3]. The rigid bicyclic backbone of DuanPhos restricts the rotational freedom of the active Cobalt-vinyl intermediate, ensuring strict enantiofacial discrimination during the C-C bond formation.

Q3: Should I use Rhodium, Palladium, or Cobalt as the metal precursor? A3: While Rh and Pd have historically been used for asymmetric additions, Cobalt has emerged as a highly sustainable, cost-effective, and exceptionally selective alternative. Recent landmark methodologies demonstrate that Cobalt(II) halides paired with chiral bisphosphines can achieve enantiomeric ratios exceeding 99.5:0.5 for isatin vinylation[4]. Cobalt's unique transmetalation kinetics with vinylboronic acids make it uniquely suited for this specific transformation[3].

Visualizing the Catalytic System

To effectively troubleshoot, you must understand the flow of the catalytic cycle and the logical steps for diagnosing failures.

CatalyticCycle Precat Co(II) Precatalyst + Chiral Ligand Active Active Chiral Co-Complex Precat->Active Base / Activation Transmet Transmetalation (Vinylboronic Acid) Active->Transmet VinylCo Chiral Vinyl-Co Intermediate Transmet->VinylCo Boronic Acid Coordination Addition Enantiofacial Addition (Isatin C=O) VinylCo->Addition Isatin Approach Addition->Active Catalyst Regeneration Product Chiral Allylic Alcohol (>99% ee) Addition->Product Protonation & Release

Catalytic cycle of Co-catalyzed isatin vinylation highlighting the enantio-determining step.

Troubleshooting Start Issue: Low ee (<80%) in Isatin Vinylation Check1 Is uncatalyzed background reaction occurring? Start->Check1 Fix1 Lower Temp to -20°C & Change Solvent Check1->Fix1 Yes (Fast reaction) Check2 Is the ligand sterically matched to isatin? Check1->Check2 No Fix2 Switch to bulkier ligand (e.g., DuanPhos) Check2->Fix2 No (Poor pocket) Check3 Is active catalyst concentration low? Check2->Check3 Yes Fix3 Verify Co:Ligand ratio & Base equivalents Check3->Fix3 Yes (Leaching/Decay)

Logic tree for troubleshooting low enantiomeric excess in catalytic isatin vinylation reactions.

Self-Validating Experimental Protocol

The following protocol for the Cobalt-catalyzed enantioselective vinylation of isatins is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Catalyst Pre-activation

  • Action: In a heavily dried Schlenk tube under an argon atmosphere, combine CoBr₂ (5 mol%) and (R,R)-DuanPhos (6 mol%) in anhydrous THF. Stir at room temperature for 30 minutes.

  • Causality: A slight excess of ligand (6 mol% vs 5 mol% metal) ensures no uncoordinated, achiral Cobalt remains in the solution, which would otherwise catalyze a racemic background reaction.

  • Validation Checkpoint: The solution must transition from a pale Co(II) blue to a deep green/brown. This colorimetric shift is a self-validating indicator that the chiral bisphosphine ligand has successfully coordinated to the metal center. If the solution remains blue, ligand coordination has failed (check for moisture or oxygen ingress).

Step 2: Transmetalation Setup

  • Action: Add the vinylboronic acid (1.5 equiv) and K₂CO₃ (10 mol%) to the active catalyst solution. Stir for 10 minutes.

  • Causality: The base facilitates the transmetalation of the vinyl group from boron to the chiral cobalt center, generating the highly reactive nucleophilic species.

  • Validation Checkpoint: A slight exotherm or a subtle darkening of the solution indicates the successful formation of the active Vinyl-Cobalt intermediate.

Step 3: Substrate Addition

  • Action: Cool the reaction mixture strictly to -20 °C. Add the isatin derivative (1.0 equiv) dropwise as a solution in THF.

  • Causality: Cooling the reaction kinetically freezes out the uncatalyzed background addition of the vinylboronic acid to the highly electrophilic C-3 ketone[3]. This ensures that all carbon-carbon bond formation occurs exclusively within the chiral environment of the Cobalt-DuanPhos complex.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the bright orange/red isatin spot and the appearance of a UV-active, non-colored spot confirms conversion to the allylic alcohol.

Step 4: Quench & Chiral Analysis

  • Action: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography. Analyze the purified product using Chiral HPLC.

  • Validation Checkpoint: Before injecting the asymmetric product, inject a chemically synthesized racemic standard. You must observe baseline separation of the two enantiomeric peaks. Only then can the >99% ee of the asymmetric run be trusted.

Quantitative Data: Ligand & Condition Optimization

The table below summarizes the causal relationship between reaction conditions, ligand architecture, and the resulting enantiomeric excess, based on established optimization parameters for isatin vinylation[3].

EntryMetal PrecursorLigandTemp (°C)Yield (%)ee (%)Causality / Mechanistic Observation
1CoBr₂BINAP258542Shallow chiral pocket; poor enantiofacial discrimination allows dual-face attack.
2CoBr₂BDPP258875Flexible backbone allows competitive transition states, eroding selectivity.
3CoBr₂DuanPhos259289Rigid backbone improves selectivity, but the thermal background reaction persists.
4CoBr₂DuanPhos-2096>99Low temperature fully suppresses the racemic background pathway.

References

  • Cobalt-Catalyzed Enantioselective Vinylation of Activated Ketones and Imines Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Recent applications of isatin in the synthesis of organic compounds Source: Semantic Scholar (Arkivoc) URL:[Link]

  • Isatin as a Strategic Motif for Asymmetric Catalysis Source: SciSpace URL:[Link]

Sources

Troubleshooting low conversion rates in 5-bromoisatin reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting reactions involving 5-bromoisatin. This center is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to address the common, and often frustrating, issues that can lead to low conversion rates, side product formation, and purification challenges. Our approach is rooted in mechanistic understanding to empower you to not only solve current problems but also to proactively design more robust experiments in the future.

General Troubleshooting Principles

Before diving into specific reaction types, it's crucial to ensure the fundamentals are in place. Low conversion rates often stem from foundational issues rather than complex mechanistic failures.

  • Reagent Purity and Integrity : The quality of your starting materials is paramount. 5-Bromoisatin should be a distinct orange or yellow-orange crystalline powder.[1][2] If it appears discolored or has been stored for an extended period, consider purification by recrystallization from ethanol before use.[3] Similarly, ensure all other reagents, especially amines, alkylating agents, and catalysts, are of high purity and, where necessary, freshly distilled or opened.

  • Solvent Quality : Use anhydrous solvents for moisture-sensitive reactions, particularly N-alkylations and any reaction employing strong bases like sodium hydride. The presence of water can quench bases, hydrolyze products, and lead to undesirable side reactions.[4]

  • Atmospheric Control : For reactions involving strong bases or organometallic reagents, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent degradation of reagents by oxygen or moisture.

  • Effective Reaction Monitoring : Do not rely solely on reaction time. Actively monitor your reaction's progress using Thin-Layer Chromatography (TLC)[5][6], High-Performance Liquid Chromatography (HPLC)[7], or NMR spectroscopy.[8] This provides real-time data on the consumption of starting materials and the formation of products and byproducts.

Workflow: A Systematic Approach to Troubleshooting Low Conversion

When faced with a low-yielding reaction, a systematic approach can quickly identify the root cause. This workflow provides a logical progression from simple checks to more involved optimizations.

G cluster_optimize Optimization Strategy start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temp, Atmosphere, Stirring) check_reagents->check_conditions Reagents OK monitor 3. Analyze Reaction Profile via TLC/LC-MS check_conditions->monitor Conditions Correct optimize_catalyst 4a. Modify Catalyst/Base monitor->optimize_catalyst Reaction Stalled optimize_solvent 4b. Change Solvent System monitor->optimize_solvent optimize_temp 4c. Adjust Temperature/Time monitor->optimize_temp optimize_removal 4d. Implement Product/Byproduct Removal (e.g., Dean-Stark) monitor->optimize_removal purify 5. Re-evaluate Purification Method optimize_catalyst->purify Improvement Seen optimize_solvent->purify optimize_temp->purify optimize_removal->purify success Successful Conversion purify->success Pure Product Isolated

Caption: A logical workflow for troubleshooting low-yield reactions.

Part 1: Troubleshooting Schiff Base (Imine) Formation

The condensation reaction between the C3-carbonyl of 5-bromoisatin and a primary amine to form a Schiff base is a cornerstone of its chemistry, often serving as the first step in synthesizing more complex heterocyclic systems.[9][10]

Q1: My Schiff base condensation with 5-bromoisatin is stalling, leaving significant unreacted starting material. What's going wrong?

This is the most common issue and is almost always related to the reaction equilibrium.

Answer: The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[9] The primary amine attacks the electrophilic C3-carbonyl, forming a carbinolamine intermediate, which then eliminates a molecule of water to yield the imine product. Low conversion is typically due to one of two factors:

  • Water Accumulation: The reaction produces water as a byproduct. According to Le Châtelier's principle, as water accumulates in the reaction mixture, the equilibrium shifts back towards the starting materials, preventing the reaction from reaching completion.[4]

  • Improper Catalysis: The dehydration of the carbinolamine intermediate is the rate-limiting step and is typically acid-catalyzed. However, the pH must be carefully controlled. If the medium is too acidic, the starting amine becomes protonated, losing its nucleophilicity and preventing the initial attack on the carbonyl. The optimal pH is generally mildly acidic, around 4-5.[4]

Troubleshooting Steps:

  • Actively Remove Water:

    • Azeotropic Distillation: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[4] As the mixture refluxes, the water-toluene azeotrope distills over, water is trapped, and the anhydrous toluene is returned to the flask, continuously driving the reaction forward.

    • Drying Agents: If a Dean-Stark setup is not feasible, add anhydrous molecular sieves (3Å or 4Å) directly to the reaction flask.[11]

  • Optimize Catalysis:

    • Add a catalytic amount (1-5 mol%) of an acid like glacial acetic acid or p-toluenesulfonic acid (pTSA).[9][10]

    • If you suspect the amine is too basic and is being fully protonated, you may need to buffer the reaction or reconsider the amount of catalyst used.

G Reactants 5-Bromoisatin + R-NH₂ Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base + H₂O Intermediate->Product Dehydration (Rate-Limiting, H⁺ cat.) Product->Intermediate Hydrolysis (Equilibrium)

Caption: Mechanism of Schiff base formation highlighting the equilibrium.

Q2: The reaction works, but my final Schiff base product is unstable and decomposes upon purification or storage. How can I improve its stability?

Answer: The instability you are observing is almost certainly due to hydrolysis—the reverse of the formation reaction. The C=N bond of the imine is susceptible to attack by water, especially under acidic or basic conditions, which regenerates the carbonyl and amine starting materials.[4]

Troubleshooting Steps:

  • Anhydrous Workup: During the workup procedure, use dry solvents. When performing extractions, minimize contact time with aqueous layers.

  • Neutral Purification: Standard silica gel is acidic and can promote hydrolysis on the column. Consider neutralizing the silica by pre-treating it with a triethylamine/hexane solution or use neutral alumina for chromatography.[4]

  • Proper Storage: Store the purified, solid product in a tightly sealed vial under an inert atmosphere (if possible) and in a desiccator to protect it from atmospheric moisture.[4] Avoid storing solutions of the Schiff base for extended periods.

Part 2: Troubleshooting N-Alkylation Reactions

Introducing a substituent on the indole nitrogen (N1 position) is a critical modification to alter the biological and physical properties of the 5-bromoisatin scaffold.[12] This reaction, however, can be challenging due to the nature of the isatin anion.

Q1: I am attempting to N-alkylate 5-bromoisatin using an alkyl halide and a base, but my conversion is very low.

Answer: Low conversion in N-alkylation reactions is a multi-faceted problem often linked to incomplete deprotonation, solvent choice, or the reactivity of the alkylating agent.

  • Incomplete Deprotonation: The N-H proton of isatin is acidic (pKa ≈ 8.74), but a sufficiently strong base is required for complete deprotonation to form the nucleophilic isatin anion.[12][13] Weak bases or heterogeneous conditions where the base is not soluble can lead to poor results.

  • Poor Solvent Choice: The ideal solvent must serve multiple purposes: it should dissolve the isatin, keep the base at least partially solubilized, and stabilize the resulting anion and cation pair. Solvents play a critical role in reaction kinetics and can significantly alter reactivity.

  • Unreactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.

Troubleshooting Steps:

  • Base and Solvent Optimization: The choice of base and solvent is interdependent and crucial for success.

    • Strong Base System: The most reliable method is using a strong base like sodium hydride (NaH) in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[14] These solvents are excellent at solvating the sodium cation, leaving a "naked" and highly reactive isatin anion.

    • Carbonate Systems: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are milder, safer alternatives. However, their solubility can be an issue. In these cases, DMF is still a superior solvent to acetone or acetonitrile, where carbonates are poorly soluble.[12][15] High temperatures or microwave irradiation can significantly accelerate these reactions.[12][16]

  • Enhance Alkylating Agent Reactivity: If using an alkyl bromide or chloride, add a catalytic amount of potassium iodide (KI) or sodium iodide. This in-situ generates the more reactive alkyl iodide via the Finkelstein reaction, which can dramatically increase the reaction rate.[15]

  • Increase Temperature: Many N-alkylations require heat to proceed at a reasonable rate. If room temperature fails, gradually increase the temperature to 80-100 °C or consider using a microwave reactor for rapid, controlled heating.[16]

System Base Solvent Typical Temp. Key Considerations
High Reactivity NaH (60% disp.)Anhydrous DMF/DMSO0 °C to RTPro: Generates highly reactive anion. Con: Moisture-sensitive, requires inert atmosphere, H₂ gas evolution.
Standard K₂CO₃ / Cs₂CO₃Anhydrous DMFRT to 100 °CPro: Safer, easier to handle. Con: Slower, may require heat. Cs₂CO₃ is more soluble and effective but more expensive.
Microwave K₂CO₃ / KF-AluminaDMF / Acetonitrile100-160 °CPro: Extremely fast (minutes vs. hours), often higher yields. Con: Requires specialized equipment.[12][16]
Q2: My base and solvent seem appropriate, but the reaction is still not working. What else could be the issue?

Answer: If the core components are correct, consider the physical state of the reaction and the quality of your reagents.

  • Solubility is Key: Even with a good solvent like DMF, if your 5-bromoisatin or base does not dissolve, the reaction becomes a heterogeneous mixture, and the rate will be limited by the surface area of the solids. Ensure vigorous stirring. If solubility remains an issue, a higher temperature or a different solvent system may be necessary.[15]

  • Alkyl Halide Degradation: Ensure your alkylating agent is not old or degraded. Benzyl bromide, for example, can be a lachrymator and is sensitive to moisture. Use a fresh bottle or purify it before use.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation with Water Removal

This protocol describes a general method for the condensation of 5-bromoisatin with a primary aromatic amine using a Dean-Stark apparatus.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 5-bromoisatin (1.0 eq, e.g., 2.26 g, 10 mmol).

  • Reagent Addition: Add the primary amine (1.0-1.1 eq) and toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, ~0.02 eq, 38 mg).

  • Reaction: Heat the mixture to reflux (oil bath at ~120-130 °C). Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis (e.g., using 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the 5-bromoisatin (typically 4-12 hours).

  • Workup: Allow the reaction to cool to room temperature. The toluene can be removed under reduced pressure. The resulting crude solid can then be purified by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: General Procedure for N-Alkylation using NaH/DMF

This protocol details the N-alkylation of 5-bromoisatin using sodium hydride in DMF, a robust and generally high-yielding method.[14]

  • Setup: To a dry, three-neck round-bottom flask under an inert atmosphere (N₂), add 5-bromoisatin (1.0 eq, e.g., 2.26 g, 10 mmol) and anhydrous DMF (40 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas evolves. Stir the mixture at 0 °C for 30-60 minutes. The solution should change color as the anion is formed.

  • Alkylation: Slowly add the alkyl halide (1.1 eq, e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[14]

  • Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[14] Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

References

  • Al-Amiery, A. A., et al. (2015). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. ResearchGate. [Link]

  • SIELC Technologies. (2018, May 16). 5-Bromoisatin. [Link]

  • da Silva, G. V. J., et al. (2018). Optimization of the Condensation Reaction. ResearchGate. [Link]

  • Phelan, F. R., et al. (2017). GenoChemetic Strategy for Derivatization of the Violacein Natural Product Scaffold. PMC. [Link]

  • Le, A. (2021). synthesis of substituted isatins as potential. ScholarWorks. [Link]

  • gsrs. (n.d.). 5-BROMOISATIN. [Link]

  • Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Al-Majidi, S. M. H., & Rasheed, O. H. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository. [Link]

  • Al-Majidi, S. M. H., & Rasheed, O. H. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate. [Link]

  • Purohit, D. N., et al. (2015). Synthesis of some Novel Halogenated Platinum (II) Complexes of Active Schiff's Base Ligand Derived from 5-Bromo Isatin and. World Scientific News. [Link]

  • Al-Adhami, H. J. A., & Al-Majidi, S. M. H. (2023). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. [Link]

  • Nichol, G. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • Reddit. (2024, April 26). Synthesis of Schiff base. r/Chempros. [Link]

  • PubChem. (n.d.). 5-Bromoisatin. [Link]

  • Al-Majidi, S. M. H., et al. (2017). SCHIFF BASE DERIVED FROM 5-BROMO-ISATIN AS CARBON STEEL CORROSION INHIBITOR IN 3.5% NaCl: EXPERIMENTAL AND THEORETICAL EVALUATION. ResearchGate. [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • Perdih, A., & Sollner-Perdih, A. (2012). N-Alkylation of isatins utilizing KF/alumina. ResearchGate. [Link]

  • Deshpande, S., et al. (2020). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. [Link]

  • Cerecetto, H., et al. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

Sources

Overcoming steric hindrance in 3,3-disubstituted oxindole formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Ticket ID: OX-33-QUAT-SUPPORT Status: Open Analyst: Senior Application Scientist

Introduction: The Steric Barrier

Welcome to the 3,3-Disubstituted Oxindole Support Module. You are likely here because you are attempting to construct a quaternary carbon center at the C3 position of an oxindole scaffold—a privileged structure in alkaloids (e.g., physostigmine, spirotryprostatin) and kinase inhibitors.

The Core Challenge: The C3 position is flanked by a rigid benzene ring and a C2 carbonyl. Introducing a second substituent here creates significant steric strain. Furthermore, the amide backbone allows for resonance delocalization, making the enolate ambident. This leads to two primary failure modes:

  • Low Reactivity: The nucleophile cannot access the crowded C3 center.

  • O-Alkylation: The electrophile attacks the oxygen (kinetic/hard nucleophile) instead of the carbon (thermodynamic/soft nucleophile).

This guide provides validated workflows to bypass these energy barriers.

Decision Matrix: Selecting Your Methodology

Before troubleshooting, ensure you are using the correct pathway for your specific substrate. Use the logic flow below to validate your experimental design.

OxindoleMethodology Start Start: Substrate Analysis IsOxindole Starting Material: 3-Substituted Oxindole? Start->IsOxindole IsAnilide Starting Material: 2-Haloanilide? Start->IsAnilide IsIsatin Starting Material: Isatin Derivative? Start->IsIsatin Decision1 Is the electrophile 'Soft' (e.g., Allyl/Benzyl)? IsOxindole->Decision1 Heck Intramolecular Heck (Pd-Catalysis) IsAnilide->Heck Aldol Organocatalytic Addition (Aldol/Michael) IsIsatin->Aldol DirectAlk Direct Alkylation (High Risk of O-Alkylation) Yes Yes Decision1->Yes No No Decision1->No PTC Use Phase Transfer Catalysis (Cinchona/Maruoka) HardElec Use Radical/Photoredox or Lewis Acid Yes->PTC No->HardElec

Figure 1: Methodological decision tree. Green nodes indicate high-probability success paths for generating quaternary centers.

Troubleshooting Module: Transition Metal Catalysis (Pd-Heck)

Context: The intramolecular Heck reaction (Overman/Trost approaches) is the most robust method for building the quaternary center because it forms the ring during the C-C bond formation, rather than trying to force a group onto a crowded ring.

Common Issue: Reaction Stalls or β-Hydride Elimination

Symptom: You observe starting material or a diene byproduct (from β-hydride elimination) rather than the cyclized oxindole.

Root Cause:

  • Steric Bulk: The oxidative addition occurs, but the migratory insertion into the tetrasubstituted alkene is too slow.

  • Ligand Mismatch: Monodentate phosphines often lack the "bite angle" required to force the reductive elimination of the crowded center.

Corrective Protocol (The "Overman" Standard): Use a cationic Palladium pathway with bidentate ligands. The cationic nature opens a coordination site, accelerating the insertion into the crowded alkene.

VariableRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Sources of Pd(0)/Pd(II).
Ligand (R)-BINAP or PMP (1,2,2,6,6-pentamethylpiperidine)BINAP creates a chiral pocket; PMP acts as a specific base that suppresses β-hydride elimination.
Additive Ag₃PO₄ or AgOTf CRITICAL: Scavenges halides to generate the cationic Pd species [Pd(L)₂]⁺.
Solvent DMA or NMPHigh boiling point, polar aprotic solvents stabilize the cationic intermediate.

Step-by-Step Validation:

  • Mix Pd₂(dba)₃ (5 mol%) and (R)-BINAP (10 mol%) in DMA under Argon. Stir 30 min.

  • Add Ag₃PO₄ (2 equiv) and the iodo-anilide substrate.

  • Heat to 80°C.

  • Checkpoint: If the reaction turns black immediately (Pd precipitation), your solvent was not degassed. If the reaction is yellow/orange but stalls, increase temp to 110°C.

Troubleshooting Module: Organocatalysis & Direct Alkylation

Context: Direct alkylation of 3-substituted oxindoles is cheaper but prone to O-alkylation.

FAQ: How do I stop O-Alkylation?

Theory: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen enolate is "hard" (high charge density), and the carbon is "soft".

  • Hard Electrophiles (e.g., MOM-Cl, alkyl sulfonates)

    
     Attack Oxygen.
    
  • Soft Electrophiles (e.g., Allyl halides, Benzyl halides, Michael acceptors)

    
     Attack Carbon.
    

The "Phase Transfer" Solution: Do not use strong bases (LDA/NaH) in THF. Instead, use a biphasic system with a Phase Transfer Catalyst (PTC).

Protocol: Enantioselective C-Alkylation via PTC This method uses "Ion Pairing" to shield the oxygen and expose the carbon.

  • Solvent: Toluene/CHCl₃ (50:50). Why? Non-polar solvents tighten the ion pair, favoring C-alkylation.

  • Base: 50% aq. KOH or solid Cs₂CO₃.

  • Catalyst: N-Benzyl Cinchonidinium bromide (10 mol%).

    • Mechanism:[1] The bulky quaternary ammonium cation pairs with the oxindole enolate. The steric bulk of the catalyst blocks the oxygen face and directs the electrophile to the carbon.

  • Electrophile: Allyl bromide or Benzyl bromide (1.2 equiv).

  • Temp: 0°C to -20°C. Lower temps favor the kinetic C-alkylation over thermodynamic equilibration.

Advanced Solution: Radical/Photoredox Chemistry

Context: When the C3 position is extremely crowded (e.g., introducing a trifluoromethyl or tert-butyl group), classical S_N2 or Pd-insertion fails.

The "Blue Light" Protocol: Radicals are planar and less sensitive to steric hindrance than anionic nucleophiles.

  • Reagents: 3-substituted oxindole + R-I (Alkyl Iodide).

  • Catalyst: Ru(bpy)₃Cl₂ (1 mol%) or organic dyes (Eosin Y).

  • Light Source: Blue LEDs (450 nm).

  • Mechanism: The catalyst generates an alkyl radical (R•) from R-I.[2] The oxindole enolate intercepts this radical.

  • Advantage: Works at room temperature; tolerates unprotected N-H.

Visualization: Steric Shielding in PTC

The following diagram illustrates how the catalyst creates a "chiral pocket" that physically blocks the O-attack and forces C-attack.

StericShielding Cat Quaternary Ammonium Catalyst Enolate Oxindole Enolate Cat->Enolate Ion Pairing (Shields Oxygen) Electrophile Electrophile (R-X) Electrophile->Enolate Blocked by Catalyst Electrophile->Enolate Attacks C3 (Open Face)

Figure 2: Mechanistic view of Phase Transfer Catalysis. The catalyst (Yellow) ion-pairs with the enolate, sterically shielding the Oxygen atom and forcing the Electrophile (Blue) to attack the Carbon center.

References & Further Reading

  • Intramolecular Heck Reactions (The "Overman" Approach):

    • Dounay, A. B., & Overman, L. E. (2003). "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis." Chemical Reviews, 103(8), 2945–2964.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA):

    • Trost, B. M., & Frederiksen, M. U. (2005). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketones and Imines." Angewandte Chemie International Edition, 44(1), 30–32.

  • Organocatalysis & PTC Strategies:

    • T. Ooi & K. Maruoka. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.

  • Modern Radical/Photoredox Approaches:

    • Wang, C.-S., et al. (2021). "Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling."[3][4] Chemical Science, 12, 156-162.

  • Regioselectivity (C vs O Alkylation):

    • Evans, D. A. (2005). "Evans pKa Table and Nucleophilicity Rules." Harvard University Chemistry Resources.

For further assistance with specific substrate designs, please reply with your current reagents and observed TLC Rf values.

Sources

Catalyst recovery in asymmetric synthesis of vinylindolin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Catalyst Recovery in Asymmetric Synthesis of Vinylindolin-2-ones

Core Directive & Scientific Context

Vinylindolin-2-ones (and their derivatives like 3,3'-disubstituted oxindoles) are privileged scaffolds in drug discovery, serving as precursors for alkaloids (e.g., physostigmine) and varying anti-cancer agents. The asymmetric synthesis of these motifs typically relies on Chiral Phosphoric Acids (CPAs) , Transition Metal Complexes (Pd/Mo) , or Organocatalysts (Chiral Amines) .

While catalytic efficiency (Yield/ee) is often the primary focus, catalyst recovery is the critical bottleneck for scalability and cost-efficiency. This guide addresses the technical challenges of recovering these expensive chiral entities without compromising the integrity of the vinylindolin-2-one product.

Troubleshooting Guide (Q&A Format)

Module 1: Catalyst Deactivation & Leaching

Q1: I am using a polymer-supported chiral amine catalyst. After the 3rd cycle, the enantioselectivity (ee) dropped from 96% to 82%, but the yield remains high. What is happening?

Diagnosis: This "high yield/low ee" profile suggests non-selective background reaction or catalyst site modification .

  • Root Cause 1 (Leaching): The active chiral unit may have cleaved from the support, leaving behind non-chiral active sites (e.g., residual amine linkers) on the polymer that catalyze the reaction racemically.

  • Root Cause 2 (Conformational Change): Polymer swelling properties may have changed due to solvent retention, altering the chiral pocket's geometry.

Corrective Action:

  • Hot Filtration Test: Perform the reaction to 50% conversion, filter the catalyst hot, and continue stirring the filtrate. If conversion increases, active species have leached.

  • Solvent Switch: Ensure the washing solvent matches the reaction solvent's polarity to maintain consistent polymer swelling. Avoid protic solvents (MeOH) for washing if the reaction is in Toluene, as this collapses the polymer matrix.

Q2: My Chiral Phosphoric Acid (CPA) catalyst turns dark/black during recovery via column chromatography, and the recovered mass is lower than expected.

Diagnosis: CPAs, particularly SPINOL or BINOL derivatives, are susceptible to oxidative degradation or irreversible adsorption on silica gel.

  • Mechanism: The acidic P-OH group can bind tightly to basic sites on silica, leading to band tailing and loss.

Corrective Action:

  • Acidify the Eluent: Pre-treat the silica column with 1% acetic acid in the mobile phase. This suppresses the ionization of the CPA, reducing its affinity for the silica stationary phase.

  • Switch to Calcium Salt Precipitation: Instead of chromatography, treat the crude mixture with

    
     or 
    
    
    
    to precipitate the CPA as a calcium salt. Filter, then regenerate the free acid with dilute HCl.
Module 2: Separation & Purification Physics

Q3: When using magnetic nanoparticle-supported Palladium (Pd-MNP) catalysts, I observe a fine suspension that refuses to separate on the magnetic rack.

Diagnosis: This is nanoparticle aggregation or demagnetization .

  • Cause: High-speed mechanical stirring can strip the surfactant/polymer coating, causing particles to aggregate into non-magnetic clumps. Alternatively, acidic byproducts might be etching the magnetite (

    
    ) core.
    

Corrective Action:

  • Sonication: Briefly sonicate (30 seconds) the mixture before magnetic separation to break up non-magnetic aggregates.

  • Buffer the Reaction: Add a mild base (e.g.,

    
    ) if the reaction generates acid (e.g., from vinyl halides) to protect the magnetic core.
    

Comparative Data: Recovery Methods

The following table summarizes recovery metrics for the synthesis of 3-vinylindolin-2-ones via asymmetric allylic alkylation.

Recovery MethodCatalyst TypeAvg. Recovery Yield (%)ee Retention (Cycle 5)ScalabilityPrimary Failure Mode
Chromatography Homogeneous CPA85-90%High (>95%)LowSilica Adsorption / Time
Precipitation Homogeneous CPA92-95%Moderate (90%)HighCo-precipitation of impurities
Polymer Support Chiral Amine95-98%Low (<80%)MediumLeaching / Site degradation
Magnetic NP Pd-Complex98%High (>95%)HighCore oxidation / Aggregation

Visualization: Workflow & Decision Logic

Figure 1: Catalyst Recovery Decision Tree

Caption: Logical flow for troubleshooting loss of enantioselectivity (ee) or yield during catalyst recycling.

CatalystRecovery Start Start: Catalyst Recycling Issue Check Analyze Recycled Run Data Start->Check YieldIssue Issue: Low Yield (High ee) Check->YieldIssue Yield Drop EeIssue Issue: Low ee (High Yield) Check->EeIssue ee Drop PhysLoss Check: Physical Loss? YieldIssue->PhysLoss Deactivation Check: Poisoning? YieldIssue->Deactivation Leaching Check: Leaching? EeIssue->Leaching Racemization Check: Catalyst Racemization? EeIssue->Racemization Soln1 Action: Improve Filtration/ Switch to Magnetic Separation PhysLoss->Soln1 Yes Soln2 Action: Wash with Scavenger/Reactivate Deactivation->Soln2 Yes Soln3 Action: Hot Filtration Test/ Check Linker Stability Leaching->Soln3 Yes Soln4 Action: Verify Ligand Structure (NMR/HPLC) Racemization->Soln4 Yes

Experimental Protocols

Protocol A: Recovery of Chiral Phosphoric Acid (Spinning Band Method)

Applicable for: Homogeneous CPAs used in [2+4] cycloadditions.

Context: CPAs are expensive. This method uses "pH-switching" to recover the catalyst without chromatography.

  • Reaction Quench: Upon completion, dilute the reaction mixture (Toluene) with

    
    .
    
  • Basification: Add saturated

    
     (aq). The CPA converts to its sodium salt (
    
    
    
    ) and moves to the aqueous phase. The vinylindolin-2-one product remains in the organic phase.
  • Separation: Separate the layers. Wash the aqueous layer twice with

    
     to remove organic impurities.
    
  • Re-acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH < 2. The CPA will precipitate or form an oil.

  • Extraction: Extract the regenerated CPA with DCM (

    
    ).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Validation: Check

    
     NMR for purity before reuse.
    
Protocol B: Recycling Polymer-Supported Catalysts

Applicable for: Immobilized Chiral Amines in Morita-Baylis-Hillman reactions.

  • Filtration: Use a sintered glass funnel (porosity G4) to prevent fine particle loss. Vacuum filtration is preferred.

  • Solvent Wash (Critical Step):

    • Wash 1: Reaction Solvent (removes product).

    • Wash 2: Polar Aprotic Solvent (e.g., THF) – swells polymer, releases trapped product.

    • Wash 3: Low boiling solvent (e.g.,

      
      ) – prepares for drying.
      
  • Drying: Vacuum dry at 40°C for 4 hours. Do not overheat, as this can collapse the pore structure of polystyrene resins.

  • Storage: Store under Argon if the catalytic moiety is oxidation-sensitive (e.g., phosphines).

References

  • Tan, B., et al. (2021).[1] Organocatalytic Asymmetric [2+4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [1][2][3][4][5][6][7][8][9][10][11]

  • Trost, B. M., & Zhang, Y. (2013). Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles. National Institutes of Health (PMC).

  • Wang, H., et al. (2024).[2][3] Application of chiral recyclable catalysts in asymmetric catalysis. National Institutes of Health (PMC).

  • Singh, K., et al. (2019). Asymmetric Synthesis of C2-Quaternary Indolin-3-ones Enabled by N-Heterocyclic Carbene Catalysis. Organic Letters.

Sources

Resolving racemic mixtures of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 5-Bromo-3-hydroxy-3-vinylindolin-2-one .

Resolving racemic 3-substituted 3-hydroxyoxindoles presents a unique physicochemical challenge. The molecule features a sterically hindered tertiary alcohol at a quaternary stereocenter (C3), rendering classical diastereomeric salt formation ineffective (as it lacks a basic amine or acidic carboxylate) and making traditional enzymatic kinetic resolution highly inefficient due to steric bulk.

This guide provides field-proven, self-validating protocols and troubleshooting matrices designed for researchers and drug development professionals. We focus on three authoritative strategies: Direct Chiral Chromatography, Organocatalytic Kinetic Resolution, and Diastereomeric Derivatization.

Resolution Strategy Architecture

Workflow cluster_methods Primary Resolution Strategies Racemic Racemic 5-Bromo-3-hydroxy- 3-vinylindolin-2-one HPLC Chiral HPLC / SFC (Direct Separation) Racemic->HPLC Polysaccharide CSPs Kinetic Acylative Kinetic Resolution (Isothiourea Catalysis) Racemic->Kinetic HyperBTM / Ac2O Deriv Diastereomeric Derivatization (Chiral Auxiliaries) Racemic->Deriv Chiral Acyl Chloride Enantiomers Resolved (R) and (S) Enantiomers HPLC->Enantiomers Kinetic->Enantiomers Hydrolysis of Ester Deriv->Enantiomers Separation & Cleavage

Fig 1. Strategic workflows for the chiral resolution of tertiary 3-hydroxyoxindoles.

Module 1: Direct Chiral Chromatography (HPLC/SFC)

Direct separation using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for 3-hydroxyoxindoles, avoiding the risk of chemical degradation[1]. Supercritical Fluid Chromatography (SFC) is highly recommended over HPLC for scale-up due to the higher diffusivity and lower viscosity of supercritical CO₂, enabling faster mass transfer and shorter run times.

Table 1: Recommended Chromatographic Starting Conditions

ParameterChiral HPLC (Analytical)Chiral SFC (Preparative Scale-up)
Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H or Chiralcel OD-H
Mobile Phase Hexane / Isopropanol (80:20 v/v)CO₂ / Methanol (75:25 v/v)
Additives 0.1% Trifluoroacetic acid (TFA)0.2% Diethylamine (DEA)
Flow Rate 1.0 mL/min50.0 mL/min (Column dependent)
Detection UV at 254 nm / 280 nmUV at 254 nm
Protocol 1.1: SFC Method Optimization and Execution
  • Sample Preparation : Dissolve the racemic mixture in HPLC-grade Methanol at a concentration of 20-50 mg/mL. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Equilibration : Flush the SFC system with CO₂/MeOH (75:25) containing 0.2% DEA until the baseline UV signal stabilizes. Causality: DEA masks the acidic silanol groups on the silica support, preventing secondary hydrogen-bonding interactions with the oxindole's lactam NH, which causes severe peak tailing.

  • Injection & Fractionation : Perform stacked injections based on the analytical breakthrough curve. Collect the early-eluting and late-eluting fractions in vessels pre-chilled to 4°C to minimize solvent evaporation blow-back.

  • Recovery : Evaporate the fractions under reduced pressure at 30°C to yield the enantiopure compounds.

FAQ & Troubleshooting

Q: I am observing severe peak tailing and poor resolution (Rs < 1.2) on my AD-H column. How do I fix this? A: Peak tailing for oxindoles is almost always driven by unprotected lactam NH interactions. If DEA (basic additive) fails, switch to an acidic additive like 0.1% TFA. The oxindole core can act as both a hydrogen bond donor and acceptor. Matching the additive to the specific electronic environment of the 5-bromo substitution often restores Gaussian peak shapes[1].

Q: Can I use a reversed-phase chiral column? A: It is not recommended for preparative scale. While Chiralpak IC or OD-RH might provide analytical separation, the low solubility of 5-Bromo-3-hydroxy-3-vinylindolin-2-one in aqueous mobile phases severely limits the loading capacity.

Module 2: Organocatalytic Acylative Kinetic Resolution

When preparative chromatography is unfeasible, acylative kinetic resolution is the premier chemical alternative. Because standard lipases cannot accommodate the steric bulk of the C3-quaternary center, Lewis basic isothiourea catalysts (e.g., HyperBTM) are utilized[2].

Causality: HyperBTM reacts with an anhydride to form a rigid, chiral acylammonium intermediate. The 5-Bromo-3-hydroxy-3-vinylindolin-2-one approaches this intermediate, and stereocontrol is dictated by non-covalent π-π stacking interactions between the oxindole core and the catalyst. One enantiomer is rapidly acylated, while the other remains unreacted,[2].

Protocol 2.1: HyperBTM-Catalyzed Kinetic Resolution
  • Setup : In a flame-dried Schlenk flask under N₂, dissolve racemic 5-Bromo-3-hydroxy-3-vinylindolin-2-one (1.0 eq) in anhydrous Toluene (0.1 M).

  • Catalyst Addition : Add (S)-HyperBTM (2-5 mol%) and N,N-diisopropylethylamine (DIPEA, 0.6 eq). Causality: DIPEA acts as an acid scavenger. Without it, the generated carboxylic acid byproduct will protonate and deactivate the HyperBTM catalyst.

  • Acylation : Cool the mixture to -20°C. Dropwise add Isobutyric anhydride (0.55 eq). Stir for 24 hours.

  • Quenching & Separation : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The mixture now contains the unreacted (S)-alcohol and the acylated (R)-ester (assuming (S)-HyperBTM was used).

  • Purification : Separate the ester and the free alcohol via standard silica gel flash chromatography (Hexane/EtOAc).

  • Hydrolysis : Hydrolyze the separated ester back to the free alcohol using mild conditions (K₂CO₃ in MeOH, 0°C) to prevent racemization.

FAQ & Troubleshooting

Q: My kinetic resolution stalled at 20% conversion. What happened? A: This is a classic symptom of catalyst poisoning by acidic byproducts. Ensure your DIPEA is strictly anhydrous and freshly distilled. Alternatively, moisture in the toluene may have hydrolyzed the isobutyric anhydride before it could react.

Q: The enantiomeric excess (ee) of my recovered alcohol is only 70%. How do I improve it? A: Lower the reaction temperature to -40°C to increase the selectivity factor (


-factor). Additionally, ensure you are not pushing the conversion past 50%; kinetic resolutions require strict stoichiometric control of the acylating agent to prevent the slower-reacting enantiomer from beginning to acylate.

Module 3: Diastereomeric Derivatization

If kinetic resolution yields insufficient ee, covalent derivatization using a chiral auxiliary converts the enantiomers into diastereomers, which can be separated by standard achiral techniques (flash chromatography or fractional crystallization).

Protocol 3.1: Derivatization with (1S)-(-)-Camphanic Chloride
  • Derivatization : Dissolve the racemic oxindole (1.0 eq) in anhydrous CH₂Cl₂. Add DMAP (0.1 eq) and Triethylamine (2.0 eq). Cool to 0°C, then add (1S)-(-)-Camphanic chloride (1.2 eq). Stir at room temperature until complete consumption of the starting material.

  • Separation : The resulting diastereomeric esters often exhibit distinct solubilities. Attempt fractional crystallization from hot ethanol. If unsuccessful, separate via high-performance silica gel chromatography.

  • Cleavage : To recover the enantiopure alcohol, the camphanate ester must be cleaved. Critical Step: Do not use harsh aqueous base (e.g., refluxing NaOH), as the C3 position of 3-hydroxyoxindoles is prone to retro-aldol cleavage or racemization. Instead, use Red-Al or DIBAL-H (3.0 eq) in anhydrous THF at -78°C to reductively cleave the ester while preserving the tertiary stereocenter.

FAQ & Troubleshooting

Q: Why use Camphanic chloride instead of Mosher's acid chloride? A: While Mosher's acid is excellent for NMR determination, camphanic esters are highly crystalline. This crystallinity frequently allows for separation by fractional crystallization, bypassing the need for tedious column chromatography on a large scale.

Q: I observed degradation of the vinyl group during the reductive cleavage of the ester. What should I do? A: If DIBAL-H is reducing the vinyl group (rare, but possible depending on local electronic effects), switch to a highly controlled mild basic hydrolysis: LiOH (1.5 eq) in a THF/H₂O (3:1) mixture at 0°C, monitoring strictly by TLC every 15 minutes to prevent retro-aldol degradation.

References

  • Evaluating polymer-supported isothiourea catalysis in industrially-preferable solvents for the acylative kinetic resolution of secondary and tertiary heterocyclic alcohols in batch and flow. RSC Publishing.[Link]

  • Catalytic Enantioselective Addition of Me2Zn to Isatins. MDPI.[Link]

  • Scope, limitations and mechanistic analysis of the HyperBTM-catalyzed acylative kinetic resolution of tertiary heterocyclic alcohols. European Journal of Organic Chemistry / University of Bath.[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-Bromo-3-hydroxy-3-vinylindolin-2-one Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol Core Challenge: This molecule possesses a quaternary chiral center at C3, a labile hydroxyl proton, and a vinyl group exhibiting second-order coupling effects.[1][2] Standard 1H NMR in Chloroform-d (


) often results in data loss regarding the hydroxyl moiety and signal broadening.

Guide Scope: This technical guide compares solvation strategies (DMSO-


 vs. Acetone-

vs.

) and field strength requirements to establish a robust, self-validating characterization protocol.

Part 1: Structural Analysis & Causality

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the 5-bromo-isatin scaffold.

  • Indolin-2-one Core: The amide lactam (

    
    ) is highly polar and participates in strong hydrogen bonding.
    
  • C3 Quaternary Center: The

    
     hybridization at C3 breaks the aromatic planarity. The hydroxyl (
    
    
    
    ) and vinyl (
    
    
    ) groups compete for space, creating a crowded steric environment.
  • 5-Bromo Substituent: This electron-withdrawing group (EWG) deshields the aromatic protons, specifically

    
     and 
    
    
    
    , shifting them downfield compared to unsubstituted isatin.
The Vinyl Spin System (AMX Pattern)

The vinyl group attached to the chiral C3 center forms a classic AMX spin system (or ABC at lower fields).

  • 
     (Internal):  Coupled to both terminal protons (
    
    
    
    Hz,
    
    
    Hz).
  • 
     / 
    
    
    
    (Terminal):
    Geminal coupling is small (
    
    
    Hz), but they are magnetically non-equivalent due to the chiral center at C3 (diastereotopic environment).

Part 2: Comparative Experimental Protocol

Solvent Selection Strategy

The choice of solvent is the single most critical variable in characterizing this compound.

FeatureDMSO-

(Recommended)
Acetone-

(High Res)

(Not Recommended)
Solubility Excellent (Polar aprotic)GoodPoor to Moderate
OH Signal Sharp Singlet (H-bond stabilized)Visible (often broad)Invisible/Broad (Exchange)
NH Signal Distinct (~10.5 ppm)VisibleBroad/Undefined
Viscosity High (Line broadening risk)Low (Sharper lines)Low
Water Peak 3.33 ppm (Interferes with alkyls)2.84 ppm (Benign)1.56 ppm (Benign)

Scientific Rationale:

  • Why DMSO? DMSO acts as a hydrogen bond acceptor. It "locks" the labile

    
     and 
    
    
    
    protons in place, preventing rapid chemical exchange with trace water. This renders the
    
    
    proton observable as a sharp singlet, which is essential for confirming the success of the addition reaction to the ketone.
  • Why Not Chloroform? In

    
    , the 
    
    
    
    proton undergoes rapid exchange and often broadens into the baseline. Furthermore, the poor solubility of the polar oxindole core can lead to aggregation, shifting aromatic peaks.
Sample Preparation Workflow (Self-Validating)

SamplePrep Start Start: 5-10 mg Sample SolventChoice Select Solvent (Target: DMSO-d6) Start->SolventChoice Dissolution Dissolution (Vortex 30s) SolventChoice->Dissolution VisualCheck Visual Check: Clear Solution? Dissolution->VisualCheck Filter Filtration (Glass Wool/PTFE) VisualCheck->Filter No (Cloudy) Acquire Acquisition (NS=16, d1=2s) VisualCheck->Acquire Yes (Clear) Filter->Acquire

Figure 1: Decision matrix for sample preparation ensuring homogeneity and signal integrity.

Part 3: Spectral Data Analysis

Chemical Shift Data (Reference: DMSO- , 400 MHz)

Note: Values are approximate based on analogous 5-bromo-3-substituted oxindoles.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Integration
NH (Indole)10.40 - 10.60Broad Singlet-1H
Ar-H4 (C4)7.45 - 7.55Doublet (d)

1H
Ar-H6 (C6)7.35 - 7.45Doublet of Doublets (dd)

1H
Ar-H7 (C7)6.75 - 6.85Doublet (d)

1H
OH (C3-OH)6.40 - 6.60Singlet (s)-1H
Vinyl-CH (

)
5.85 - 6.05dd

1H
Vinyl-CH₂ (

)
5.25 - 5.35dd

1H
Vinyl-CH₂ (

)
5.10 - 5.20dd

1H
The Vinyl Splitting Logic (Visualized)

The vinyl group provides the most definitive structural proof. The internal proton (


) is split by the trans proton (

) and the cis proton (

).

VinylSplitting HX Internal Proton (Hx) ~5.95 ppm Split1 Split by Trans (Ha) J ~ 17 Hz HX->Split1 FinalSignal Observed Signal: Doublet of Doublets (dd) Split1->FinalSignal Split by Cis (Hb) J ~ 10 Hz

Figure 2: Splitting tree for the internal vinyl proton. Note that at lower fields (300 MHz), this may appear as a multiplet due to second-order effects.

Part 4: Advanced Validation (Self-Validating System)

To ensure the spectrum corresponds to 5-Bromo-3-hydroxy-3-vinylindolin-2-one and not a byproduct (e.g., elimination product or regioisomer), apply these checks:

  • The "OH" Stoichiometry Check:

    • Integrate the aromatic H-7 doublet (cleanest peak, usually ~6.8 ppm) and set value to 1.00.

    • Check the OH singlet integration. It must be 1.00.

    • Failure Mode: If OH < 0.8, the sample is wet (exchange occurring) or the compound has dehydrated to the alkylidene (red shift in color, loss of OH peak).

  • The "Vinyl" Connectivity Check (COSY):

    • Run a 2D COSY (Correlation Spectroscopy).

    • The Vinyl

      
       (5.9 ppm) must show cross-peaks only to 
      
      
      
      and
      
      
      .
    • Critical: It should not couple to the aromatic ring. If it couples to the ring, the vinyl group might be at N1 or C4/C5/C6/C7 (wrong regiochemistry).

  • Field Strength Comparison:

    • 300 MHz: The vinyl region (5.0–6.0 ppm) often overlaps.

      
       and 
      
      
      
      may look like a messy multiplet.
    • 600 MHz: Recommended for publication. The "roofing effect" (intensity distortion) decreases, and the

      
       patterns for all three vinyl protons become distinct and calculable.
      

References

  • Synthesis of 3-hydroxy-3-substituted oxindoles

    • Kumar, G. S., et al. (2013). "Catalyst-Free Synthesis of 3-Hydroxy-3-(alkyl/aryl)
  • NMR Solvent Effects (DMSO vs CDCl3)

    • Abraham, R. J., et al. (2006).[3][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

    • [3]

  • Vinyl Coupling Constants

    • Barrett, A. G. M., et al. (2012). "Vinyl coupling constants in the 1H NMR relevant to the constitution of dimer.
  • General Isatin Derivative Characterization

    • Diao, X., et al. (2019). "Synthesis of 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one." RSC Advances. (Provides analogous NMR data for 5-bromo-3-hydroxy-3-substituted systems).

Sources

Chiral HPLC methods for separating vinylindolin-2-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for the enantioseparation of 3-vinylindolin-2-ones (3-vinyl oxindoles) using High-Performance Liquid Chromatography (HPLC).

Introduction & Mechanistic Rationale

Vinylindolin-2-ones are highly privileged scaffolds in medicinal chemistry and organic synthesis. They serve as critical precursors for the construction of complex spirooxindoles, which exhibit potent biological activities, including nanomolar efficacy against Plasmodium falciparum (e.g., spiroindolone NITD609) and anti-leukemia properties[1].

The primary analytical challenge in developing these compounds lies in the quaternary stereocenter at the C3 position. Because enantiomers possess identical physical properties in an achiral environment, their separation requires a transient diastereomeric interaction with a Chiral Stationary Phase (CSP).

The Causality of Chiral Recognition: Separating 3-vinylindolin-2-one enantiomers relies on a three-point interaction model. The analyte possesses a lactam NH (hydrogen-bond donor), a carbonyl group (hydrogen-bond acceptor), and a highly polarizable


-system (the fused aryl ring and the C3-vinyl group). Successful enantioseparation requires a CSP that can simultaneously engage these functional groups while providing a sterically restricted environment that discriminates between the spatial arrangement of the C3 substituents. Polysaccharide-based CSPs (amylose and cellulose derivatives) are the gold standard for this class of compounds due to their helical supramolecular structures, which form chiral grooves capable of stereoselective inclusion[2].

Mechanism Analyte 3-Vinylindolin-2-one • Lactam NH (H-Donor) • Carbonyl (H-Acceptor) • Vinyl/Aryl (Pi-System) Hbond Hydrogen Bonding Analyte->Hbond PiPi π-π Stacking Analyte->PiPi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Polysaccharide CSP • Carbamate C=O (H-Acceptor) • Carbamate NH (H-Donor) • Phenyl Rings (Pi-System) CSP->Hbond CSP->PiPi CSP->Steric

Mechanistic model of chiral recognition between 3-vinylindolin-2-one and polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases

To objectively evaluate the performance of different CSPs, we compare the separation of a standard racemic 3-vinylindolin-2-one derivative across three distinct column architectures: Amylose-based (Chiralpak AD-H), Cellulose-based (Chiralcel OD-H)[3], and a Pirkle-type brush phase (Whelk-O1).

Data Interpretation & Causality:

  • Chiralpak AD-H (Amylose): Exhibits the highest resolution (

    
    ). The amylose backbone forms a relatively wide helical groove that perfectly accommodates the bulky C3-vinyl group, allowing the carbamate linkages to form strong, stereoselective hydrogen bonds with the oxindole core.
    
  • Chiralcel OD-H (Cellulose): Provides baseline resolution but lower selectivity than amylose. The cellulose backbone has a tighter helical twist, which creates steric clashes with the vinyl group, slightly disrupting optimal hydrogen bonding.

  • Whelk-O1 (Pirkle-type): Fails to achieve baseline resolution (

    
    ). Pirkle phases rely heavily on face-to-edge 
    
    
    
    stacking and lack the deep chiral inclusion cavities necessary to differentiate the compact quaternary stereocenter of vinylindolin-2-ones.
Table 1: Quantitative Comparison of CSP Performance

(Standard Conditions: Mobile Phase = Hexane/Isopropanol 90:10 v/v; Flow Rate = 1.0 mL/min; Temperature = 25 °C; Detection = UV 254 nm)

Chiral Stationary PhaseBackbone Architecture

(min)

(min)
Selectivity (

)
Resolution (

)
Verdict
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)12.415.81.322.8 Optimal
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)14.116.21.181.6 Acceptable
Chiralpak IA Immobilized Amylose11.514.01.262.4 Highly Robust
Whelk-O1 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene18.519.21.050.8 Suboptimal

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step methodology ensures that the chromatographic system verifies its own suitability before any quantitative determination of enantiomeric excess (


) is performed.

Workflow A 1. Racemate Standard Preparation B 2. Primary CSP Screening (Amylose vs. Cellulose) A->B Injection C 3. Mobile Phase Optimization (Hexane/IPA vs. Hexane/EtOH) B->C Select Best Column D 4. Temperature & Flow Rate Tuning C->D Adjust Modifiers E 5. System Self-Validation (Rs > 1.5, Peak Symmetry) D->E Finalize Method

Workflow for chiral HPLC method development and system self-validation.

Step-by-Step Methodology

Step 1: System Equilibration & Void Volume Determination

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) into the HPLC system.

  • Flush the system with Hexane/Isopropanol (IPA) 90:10 (v/v) at 1.0 mL/min until the baseline at 254 nm is perfectly stable (approx. 30 column volumes).

  • Self-Validation Check: Inject 5 µL of a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene). Record the dead time (

    
    ). This ensures the fluidic path is free of dead volume and establishes the baseline for calculating the retention factor (
    
    
    
    ).

Step 2: Racemic Standard Injection (The Ground Truth)

  • Dissolve 1 mg of the racemic 3-vinylindolin-2-one standard in 1 mL of the mobile phase.

  • Inject 10 µL of the racemate.

  • Causality of the Racemate: You must inject the racemate before the asymmetric product. This proves that the column is capable of separating the enantiomers in a 1:1 ratio, ruling out the possibility of peak integration bias or co-elution with synthetic impurities.

Step 3: System Suitability Validation

  • Calculate the capacity factor for the first peak:

    
    .
    
    • Rule: If

      
      , the analyte is eluting too close to the void volume. Correction: Decrease the IPA concentration to 5% to increase retention.
      
  • Calculate Resolution (

    
    ).
    
    • Rule: The system is only validated for use if

      
       (baseline resolution).
      

Step 4: Asymmetric Sample Analysis

  • Once the system validates itself via the racemate (

    
    , 1:1 area ratio), inject the enantioenriched sample synthesized via asymmetric catalysis.
    
  • Integrate the peak areas to calculate the enantiomeric excess (

    
    ).
    

Advanced Method Optimization Insights

If baseline resolution is not achieved during Step 3, researchers must manipulate the thermodynamics and kinetics of the separation.

  • Alcohol Modifier Selection (IPA vs. EtOH): If peaks co-elute, switch the polar modifier from Ethanol to Isopropanol. Causality: Ethanol is a smaller, highly competitive hydrogen-bond former that can penetrate the chiral grooves of the CSP, displacing the oxindole analyte. Isopropanol provides more steric bulk, reducing its ability to compete for the deep chiral recognition sites, thereby increasing enantioselectivity (

    
    ) at the cost of slightly longer retention times.
    
  • Thermodynamic Tuning (Temperature): Chiral recognition is an enthalpy-driven process (

    
    ). Lowering the column compartment temperature from 25 °C to 15 °C stabilizes the transient diastereomeric complexes formed between the analyte and the CSP. This enhances selectivity, though researchers must monitor system backpressure due to the increased viscosity of the hexane-based mobile phase at lower temperatures.
    

References

1.[1] "Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins." National Institutes of Health (NIH) / PMC. URL:[Link] 2.[2] "Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations." ResearchGate. URL:[Link] 3.[3] "ArPNO Catalyzed Acylative Kinetic Resolutions of Tertiary Alcohols." Royal Society of Chemistry (RSC). URL:[Link]

Sources

Structural Elucidation of 3-Hydroxy-3-vinylindolin-2-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The C3 Quaternary Challenge

The 3-hydroxy-3-substituted-2-oxindole scaffold is a privileged structure in drug discovery, serving as the core for numerous alkaloids (e.g., Welwitindolinones) and synthetic antitumor agents. The specific derivative 3-hydroxy-3-vinylindolin-2-one presents a unique challenge: the construction of a tetrasubstituted carbon center at the C3 position.

Establishing the absolute configuration (AC) of this quaternary center is critical for structure-activity relationship (SAR) studies. While NMR and HPLC are standard characterization tools, they often fail to unambiguously define the stereochemistry of the flexible vinyl group relative to the hydroxyl moiety.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD remains the "Gold Standard" for this specific molecular class, and provides a validated protocol for obtaining high-quality diffraction data.

Comparative Analysis: X-Ray vs. The Alternatives

The following table contrasts the utility of SC-XRD against Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC) for 3-hydroxy-3-vinylindolin-2-one.

Table 1: Methodological Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: 2D NMR (NOESY/ROESY) Method C: Chiral HPLC/VCD
Primary Output 3D Atomic Coordinates & Absolute Configuration (R/S)Connectivity & Relative StereochemistryEnantiomeric Excess (% ee) & Purity
Stereo-Confidence Absolute (100%) via Anomalous DispersionAmbiguous (Vinyl rotation averages NOE signals)Relative (Requires known standard or VCD simulation)
Sample State Single Crystal (Solid State)Solution State (CDCl3/DMSO-d6)Solution State
Sample Req. ~0.1–0.3 mm crystal~5–10 mg dissolved<1 mg dissolved
Limitation Crystal growth can be rate-limiting.Cannot distinguish enantiomers without chiral shift reagents.Retention time does not prove absolute configuration.
Suitability Definitive Structural Proof Routine CharacterizationProcess Monitoring
Why Alternatives Fail for This Molecule
  • The Vinyl Rotation Problem (NMR): The vinyl group at C3 has free rotation in solution. NOESY correlations between the vinyl protons and the aromatic C4-H are often averaged, making it difficult to distinguish between the hydroxyl group pointing "up" or "down" relative to the indole plane.

  • Lack of Chromophores (CD/VCD): While Vibrational Circular Dichroism (VCD) is powerful, the electronic transition of the simple vinyl-oxindole system requires complex DFT calculations to match experimental spectra, introducing computational error margins.

Representative X-Ray Crystallography Data[1][2][3][4][5][6][7][8][9]

When 3-hydroxy-3-vinylindolin-2-one crystallizes, it typically adopts a packing motif driven by strong intermolecular hydrogen bonding between the oxindole N-H and the C3-OH group.

Below is a Representative Data Profile derived from high-quality structures of analogous 3-substituted-3-hydroxyoxindoles (e.g., CCDC 2085108, CCDC 912345). Researchers should target these parameters during refinement.

Table 2: Target Crystallographic Parameters
ParameterRepresentative Value / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for polar oxindoles due to H-bond directionality.
Space Group

(Racemic) or

(Chiral)

is the most probable for the racemate.
Unit Cell (Approx)

Å,

Å,

Å
Typical packing density for small indole derivatives.
Z Value 4Indicates 4 molecules per unit cell.
R-Factor (

)
< 5.0% (0.[1]05)Indicates high-quality agreement between model and data.
Flack Parameter ~0.0 (with std dev < 0.1)Crucial: Only applicable for chiral crystals to confirm Absolute Config.
Structural Insights (The "Why")
  • H-Bond Network: The crystal lattice is stabilized by a "head-to-tail" dimer formation. The N1-H acts as a donor to the O2 (carbonyl) of a neighboring molecule.

  • C3 Conformation: The vinyl group typically twists out of the indole plane (dihedral angle ~40-60°) to minimize steric clash with the C4 aromatic proton. This "frozen" conformation in the solid state is what allows SC-XRD to succeed where NMR fails.

Experimental Protocol: From Synthesis to Structure

This protocol ensures the growth of diffraction-quality crystals, addressing the common issue of "oiling out" associated with vinyl-substituted intermediates.

Phase 1: Synthesis (Grignard Addition)
  • Reactants: Isatin (1.0 eq), Vinylmagnesium bromide (2.5 eq).

  • Solvent: Anhydrous THF, -78°C to 0°C.

  • Key Step: Quench with saturated

    
    . The vinyl group is acid-sensitive; avoid strong acids during workup to prevent dehydration to the alkylidene.
    
Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Theory: Slow diffusion of a non-solvent (precipitant) into a solution reduces solubility gradually, promoting ordered lattice formation over amorphous precipitation.

  • Step 1: Dissolve 20 mg of pure 3-hydroxy-3-vinylindolin-2-one in 0.5 mL of Ethyl Acetate (Solvent A) in a small GC vial.

  • Step 2: Place this open vial inside a larger 20 mL scintillation vial.

  • Step 3: Add 3 mL of Hexanes (Solvent B) to the outer vial. Cap the outer vial tightly.

  • Step 4: Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals suitable for X-ray (approx 0.2 x 0.2 x 0.1 mm) typically form within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for this small organic molecule to maximize diffraction intensity and anomalous signal (for absolute configuration).
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the flexible vinyl group.

Visualized Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision matrix for determining the stereochemistry of the C3 center.

G Start Crude 3-Hydroxy-3-vinylindolin-2-one Purification Flash Chromatography (Hex/EtOAc) Start->Purification Decision Is Sample Enantiopure? Purification->Decision Racemic Racemic Mixture Decision->Racemic No Chiral Enantiopure Sample Decision->Chiral Yes Growth_Rac Grow Crystals: Slow Evaporation (MeOH) Racemic->Growth_Rac Growth_Chi Grow Crystals: Vapor Diffusion (EtOAc/Hex) Chiral->Growth_Chi XRD SC-XRD Data Collection (Cu Source, 100K) Growth_Rac->XRD Growth_Chi->XRD Result_Rac Result: Relative Stereochem (Space Group P21/c) XRD->Result_Rac Centrosymmetric Result_Chi Result: Absolute Config (R/S) (Flack Parameter < 0.1) XRD->Result_Chi Non-centrosymmetric

Caption: Workflow for selecting crystallization method and interpreting X-ray data based on sample chirality.

Diagram 2: Intermolecular Interaction Map

This diagram visualizes the critical hydrogen bonding network that stabilizes the crystal lattice, which researchers must identify in the .cif file.

H MolA_NH Molecule A (N1-H Donor) MolB_CO Molecule B (C2=O Acceptor) MolA_NH->MolB_CO Strong H-Bond (1.9 Å) MolA_CO Molecule A (C2=O Acceptor) MolA_OH Molecule A (C3-OH Donor) MolB_OH Molecule B (C3-OH Donor) MolA_OH->MolB_OH Weak Interaction (Packing dependent) MolB_NH Molecule B (N1-H Donor) MolB_NH->MolA_CO Strong H-Bond (1.9 Å)

Caption: The "Head-to-Tail" dimer motif common in oxindole crystallography, stabilized by N-H...O interactions.

References

  • Synthesis and Biological Relevance

    • Wang, Y., et al. (2023). "Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles." RSC Advances.

    • Context: Describes the general synthetic utility of 3-hydroxy-3-substituted oxindoles and the necessity of X-ray for configur
  • Crystallographic Methodology

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • Context: The standard software citation for refining the structures described in this guide.
  • Structural Analogs (Data Grounding)

    • CCDC 2085108: Crystal structure of (3S,2S)-3-(piperidin-3-yl)-1H-indole derivative.[1] Cambridge Crystallographic Data Centre.

    • Context: Provides the representative lattice parameters for indole-based qu
  • Comparative Analysis (NMR vs X-ray)

    • Bai, M., et al. (2016).[2] "An unprecedented protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives." Organic & Biomolecular Chemistry.

    • Context: Demonstrates the use of X-ray to resolve structures where NMR was insufficient due to conform

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-Isatin Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and organic synthesis, isatin and its derivatives stand out as privileged scaffolds, forming the core of numerous bioactive compounds.[1] Halogenation at the C5 position of the isatin ring is a common strategy to modulate the physicochemical and biological properties of these molecules. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated isatin derivatives: 5-bromoisatin and 5-chloroisatin. By examining the underlying electronic effects and presenting available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Role of Halogen Substitution: An Electronic Perspective

The reactivity of 5-bromo- and 5-chloro-isatin derivatives is primarily dictated by the electronic properties of the halogen substituent at the 5-position. Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity, which they exert through an inductive effect (-I). This effect decreases the electron density of the aromatic ring.

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This resonance effect opposes the inductive effect. The interplay between these two opposing effects determines the overall electronic influence of the halogen on the reactivity of the isatin core.

For both chlorine and bromine, the inductive effect is stronger than the resonance effect, leading to a net electron-withdrawing character. This has a significant impact on the two primary reactive sites of the isatin molecule: the C3-carbonyl group and the N-H bond of the lactam. The electron-withdrawing nature of the halogens enhances the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

While both halogens are electron-withdrawing, there are subtle differences in their electronic character that can influence reactivity. Chlorine is more electronegative than bromine, resulting in a stronger inductive effect. Conversely, the larger size and more diffuse p-orbitals of bromine allow for potentially better orbital overlap in the resonance effect, though this is a minor contribution. The overall trend in reactivity will therefore be a balance of these inductive and resonance effects, alongside steric considerations.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the reactivity of 5-bromo- and 5-chloro-isatin derivatives in three common and important classes of reactions: N-alkylation, reactions at the C3-carbonyl (specifically, spirooxindole synthesis), and the Wittig reaction.

N-Alkylation: Enhancing Lipophilicity and Modulating Activity

N-alkylation of the isatin core is a frequently employed modification in drug discovery to increase lipophilicity and explore structure-activity relationships.[3] The reaction proceeds via deprotonation of the N-H group, which is rendered acidic by the two adjacent carbonyl groups, followed by nucleophilic attack on an alkyl halide.

Theoretical Reactivity: The acidity of the N-H proton is influenced by the electron-withdrawing nature of the C5-substituent. A stronger electron-withdrawing group will further stabilize the resulting conjugate base, increasing the acidity of the N-H proton. Given that chlorine has a slightly stronger inductive effect than bromine, it is reasonable to predict that 5-chloroisatin may have a slightly more acidic N-H proton than 5-bromoisatin. This could translate to faster deprotonation and potentially a faster overall N-alkylation reaction rate under certain conditions.

Experimental Data: While numerous protocols for the N-alkylation of substituted isatins exist, direct, side-by-side quantitative comparisons of the yields for 5-bromo- and 5-chloro-isatin under identical conditions are not extensively reported in the literature. However, various studies report high yields for the N-alkylation of both derivatives, suggesting that both are efficient substrates for this transformation.[3][4][5]

Experimental Protocol: General Procedure for N-Alkylation of 5-Haloisatins

This protocol provides a general method for the N-alkylation of 5-bromo- or 5-chloro-isatin using an alkyl halide in the presence of a base.

  • Materials:

    • 5-Bromo- or 5-chloro-isatin (1.0 eq)

    • Alkyl halide (1.1-1.5 eq)

    • Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Procedure:

    • To a round-bottom flask, add the 5-haloisatin and the solvent.

    • Add potassium carbonate to the suspension.

    • Add the alkyl halide dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

    • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Caption: Workflow for the N-alkylation of 5-haloisatins.

Reactions at the C3-Carbonyl: Synthesis of Spirooxindoles

The electrophilic C3-carbonyl of isatin is a hotspot for nucleophilic addition reactions, leading to a diverse array of complex molecules, including spirooxindoles, which are of significant interest in medicinal chemistry.

Theoretical Reactivity: The electrophilicity of the C3-carbonyl is directly enhanced by the electron-withdrawing nature of the C5-substituent. As chlorine possesses a stronger inductive effect than bromine, 5-chloroisatin is expected to have a more electrophilic C3-carbonyl compared to 5-bromoisatin. This would theoretically lead to a faster rate of nucleophilic attack at this position for the 5-chloro derivative.

Experimental Data: A recent study on the synthesis of pyrrolidinyl-spirooxindoles provides a direct comparison of yields for the reaction of 5-chloro- and 5-bromo-isatin under the same general method. The study reported a 90% yield for the spiro-compound derived from 5-chloro-isatin and an 86% yield for the analogous compound from 5-bromo-isatin.[4] While this is a single data point, it aligns with the theoretical expectation that the more electron-withdrawing chlorine substituent leads to slightly higher reactivity and yield in this type of condensation reaction.

Isatin DerivativeProduct Yield (%)
5-Chloro-isatin90
5-Bromo-isatin86
Table 1: Comparison of yields for the synthesis of pyrrolidinyl-spirooxindoles.[4]

Experimental Protocol: General Procedure for Three-Component Synthesis of Spirooxindoles

This protocol outlines a general procedure for the synthesis of spirooxindoles via a three-component reaction involving a 5-haloisatin, an amino acid, and a dipolarophile.

  • Materials:

    • 5-Bromo- or 5-chloro-isatin (1.0 eq)

    • Amino acid (e.g., L-proline or sarcosine) (1.0 eq)

    • Dipolarophile (e.g., an activated alkene) (1.0 eq)

    • Methanol or Ethanol as solvent

  • Procedure:

    • Dissolve the 5-haloisatin, amino acid, and dipolarophile in the chosen solvent in a round-bottom flask.

    • Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by vacuum filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spirooxindole_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction Isatin 5-Halo-Isatin Azomethine_Ylide In situ formation of Azomethine Ylide Isatin->Azomethine_Ylide AminoAcid Amino Acid AminoAcid->Azomethine_Ylide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Azomethine_Ylide->Cycloaddition Spirooxindole Product Spirooxindole Product Cycloaddition->Spirooxindole Product

Caption: General pathway for the three-component synthesis of spirooxindoles.

Wittig Reaction: Conversion of the C3-Carbonyl to an Alkene

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. In the context of isatin chemistry, it allows for the conversion of the C3-carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.

Theoretical Reactivity: The Wittig reaction is initiated by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon. A more electrophilic carbonyl carbon will lead to a faster initial addition step. Following the same logic as for spirooxindole synthesis, the more electron-withdrawing nature of the chlorine atom in 5-chloroisatin should render its C3-carbonyl more electrophilic and thus more reactive towards the Wittig reagent compared to 5-bromoisatin.

Experimental Data: To date, there is a lack of direct quantitative studies comparing the yields or reaction rates of the Wittig reaction for 5-bromo- and 5-chloro-isatin derivatives under identical conditions. However, the general principles of carbonyl reactivity strongly suggest that 5-chloroisatin would be the more reactive substrate.

Experimental Protocol: General Procedure for the Wittig Reaction of 5-Haloisatins

This protocol describes a general method for the Wittig olefination of the C3-carbonyl of 5-bromo- or 5-chloro-isatin.

  • Materials:

    • 5-Bromo- or 5-chloro-isatin (1.0 eq)

    • Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq)

    • Strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq)

    • Anhydrous solvent (e.g., THF or DMSO)

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in the anhydrous solvent.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base to the suspension to generate the ylide (a color change is typically observed).

    • Stir the ylide solution for 30-60 minutes at the same temperature.

    • Add a solution of the 5-haloisatin in the same anhydrous solvent dropwise to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Wittig_Reaction_Mechanism Ylide R-CH=PPh3 Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Isatin 5-Halo-Isatin (C=O) Isatin->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction with isatin.

Conclusion and Practical Implications

  • Enhanced Reactivity of 5-Chloro-Isatin Derivatives: The stronger inductive electron-withdrawing effect of the chlorine atom generally renders the C3-carbonyl of 5-chloroisatin more electrophilic than that of 5-bromoisatin. This is expected to lead to faster reaction rates and potentially higher yields in nucleophilic addition reactions at this position, as supported by the comparative data on spirooxindole synthesis.

  • Substrate Availability and Cost: In practical terms, the choice of starting material may also be influenced by commercial availability and cost, which can vary between the two halogenated derivatives.

  • Downstream Transformations: The choice between a bromo or chloro substituent can be strategic for subsequent cross-coupling reactions. Bromoarenes are generally more reactive than chloroarenes in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which may be a critical consideration for the overall synthetic plan.

For researchers and drug development professionals, a data-driven approach is paramount. While theoretical predictions provide a valuable starting point, empirical optimization of reaction conditions for each specific substrate is always recommended. This guide serves as a foundational resource to inform those initial experimental designs and to anticipate potential differences in reactivity between these two versatile building blocks.

References

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers in Chemistry.
  • A Researcher's Guide to C3 Carbonyl Reactivity in Substituted Is
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances.
  • Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. (2020). International Journal of Scientific & Technology Research.
  • Facile Creation of 3-Substituted-3-Hydroxy-2-Oxindoles by Arginine-Catalyzed Aldol Reactions of α,β-Unsaturated Ketones with Is
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Advances.

Sources

Spectroscopic Validation of Quaternary Centers in Oxindoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 3,3-disubstituted oxindole core is a privileged pharmacophore found in numerous natural products (e.g., communesins) and synthetic drug candidates[1][2]. The defining feature of this scaffold is the sterically congested all-carbon quaternary stereocenter at the C3 position. Validating the connectivity and absolute configuration of this center is notoriously difficult; the lack of directly attached protons renders standard 1D


H NMR insufficient, while the dense steric environment complicates chiral resolution and derivatization[3].

This guide provides an objective comparison of the orthogonal spectroscopic techniques required to unambiguously validate quaternary centers in oxindoles, bridging the gap between raw data acquisition and mechanistic causality.

The Analytical Workflow: A Multi-Tiered Approach

To definitively characterize a 3,3-disubstituted oxindole, an analytical workflow must sequentially establish constitutional connectivity, relative stereochemistry, and absolute configuration.

G A Synthesis of 3,3-Disubstituted Oxindole Scaffold B 1D/2D NMR (HMBC/NOESY) Connectivity Validation A->B Structural Screening C Chiral Resolution (Preparative HPLC/SFC) B->C Enantiomeric Separation D ECD / VCD Spectroscopy Absolute Configuration C->D Chiroptical Analysis E X-Ray Crystallography 3D Spatial Confirmation C->E Single Crystal Growth F Fully Validated Quaternary Stereocenter D->F TD-DFT Matching E->F Anomalous Dispersion

Analytical workflow for the structural and stereochemical validation of oxindole quaternary centers.

Comparative Analysis of Spectroscopic Techniques

2D NMR (HMBC & NOESY): The Connectivity Engine

Because the C3 carbon is quaternary, it is invisible in standard HSQC experiments. Heteronuclear Multiple Bond Correlation (HMBC) is the mandatory tool for structural validation[3]. HMBC detects long-range (


 and 

) couplings. For oxindoles, the diagnostic markers are the cross-peaks between the oxindole aromatic protons (specifically H4) and the C3 quaternary carbon (

40-60 ppm), as well as the C2 carbonyl (

170-180 ppm). NOESY is subsequently used to establish the relative configuration by mapping through-space dipolar couplings between the C3 substituents and the H4 aromatic proton.
Chiroptical Spectroscopy (ECD/VCD): The Stereochemical Decoder

NMR cannot determine absolute configuration without chiral derivatization. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) have become the industry standards for assigning absolute stereocenters in solution[4]. The oxindole chromophore (the fused aromatic-amide system) exhibits strong UV absorption. The chiral environment at the C3 quaternary center perturbs these electronic transitions, generating distinct Cotton effects (CEs). By comparing the experimental ECD spectrum with Time-Dependent Density Functional Theory (TD-DFT) calculations, the absolute configuration is assigned with high confidence[5].

X-Ray Crystallography: The Spatial Ground Truth

Single-crystal X-ray diffraction remains the gold standard, providing unambiguous 3D atomic coordinates[6]. However, 3,3-disubstituted oxindoles—particularly those with flexible alkyl chains—often resist crystallization, making X-ray an unpredictable bottleneck in high-throughput drug development.

Quantitative Performance Comparison
Analytical TechniquePrimary Data YieldSample RequirementAnalysis TimeStereochemical OutputKey Limitation
2D NMR (HMBC) Connectivity, Scaffold verification5–10 mg (Solution)1–4 hoursNone (Constitutional only)Cannot determine absolute configuration
2D NMR (NOESY) Spatial proximity (Relative)5–10 mg (Solution)2–8 hoursRelative ConfigurationFails for highly flexible C3 substituents
ECD Spectroscopy Electronic transitions (Chiral)< 1 mg (Solution)< 1 hourAbsolute ConfigurationRequires robust TD-DFT computational matching
X-Ray Diffraction 3D Atomic Coordinates1–5 mg (Single Crystal)Days to WeeksAbsolute ConfigurationHighly dependent on crystal growth success

Mechanistic Logic of Oxindole HMBC Assignments

Understanding the causality of HMBC cross-peaks is critical to avoiding misassignments of the quaternary center. The diagram below illustrates the self-validating logic used to anchor the C3 position.

HMBC H_Sub Protons on C3 Substituents (e.g., Alkyl/Aryl H) C3_Quat C3 Quaternary Carbon (δ 40-60 ppm) H_Sub->C3_Quat 2J / 3J Coupling (Connectivity) C2_Carbonyl C2 Carbonyl Carbon (δ 170-180 ppm) H_Sub->C2_Carbonyl 3J / 4J Coupling (Orientation) H_Arom Oxindole Aromatic Protons (Specifically H4) H_Arom->C3_Quat 3J Coupling (Scaffold Anchor) H_Arom->C2_Carbonyl Weak/No Coupling (Validation Check)

HMBC correlation logic for assigning the C3 all-carbon quaternary center in oxindole derivatives.

Self-Validating Experimental Methodologies

Protocol 1: Optimized HMBC Acquisition for C3 Quaternary Carbons

Causality Focus: Quaternary carbons relax slowly and rely on small long-range coupling constants (


). Standard HMBC parameters often fail to resolve the critical H4 

C3 correlation.
  • Sample Preparation: Dissolve 10 mg of the oxindole derivative in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Rationale: High concentration is required to maximize the signal-to-noise ratio for the insensitive
    
    
    C nucleus without attached protons.
  • Pulse Sequence Selection: Select a gradient-selected HMBC sequence with a low-pass

    
    -filter to suppress direct 
    
    
    
    couplings.
  • Delay Optimization (Critical Step): Set the long-range coupling evolution delay (

    
    ) to 62.5 ms .
    
    • Causality: The delay is calculated as

      
      . For oxindoles, the 
      
      
      
      coupling between the H4 aromatic proton and the C3 quaternary carbon averages 8 Hz. Setting
      
      
      s ensures maximum coherence transfer before transverse relaxation (
      
      
      ) degrades the signal.
  • Acquisition: Acquire 400-512 increments in the indirect (

    
    C) dimension to ensure adequate resolution of the congested C3 region (
    
    
    
    40-60 ppm).
  • Validation Check: Confirm the presence of a cross-peak between the C2 carbonyl (

    
     170-180 ppm) and the N-H proton (if unprotected) or N-alkyl protons. If this anchor is missing, the delay parameters must be recalibrated.
    
Protocol 2: ECD Acquisition and TD-DFT Validation

Causality Focus: Empirical rules (like the octant rule) fail for sterically congested oxindoles. Computational matching is mandatory to interpret the Cotton effects generated by the C3 stereocenter[4][5].

  • Sample Preparation: Prepare a highly dilute solution (typically

    
     to 
    
    
    
    M) in spectroscopic grade Methanol or Acetonitrile.
  • Baseline Correction: Acquire a solvent blank using the exact same quartz cuvette (1 mm path length) to subtract background achiral absorbance.

  • Spectral Acquisition: Scan from 400 nm down to 200 nm at a scan speed of 50 nm/min, averaging at least 3 accumulations. Ensure the High Tension (HT) voltage remains below 600 V to guarantee photometric linearity.

  • Conformational Search (In Silico): Perform a molecular mechanics conformational search (e.g., OPLS4 force field) for the proposed enantiomer.

    • Causality: Flexible C3 substituents (like benzyl or allyl groups) exist in multiple conformers in solution. The experimental ECD spectrum is a Boltzmann-weighted average of all conformers.

  • TD-DFT Calculation: Optimize the lowest-energy conformers using DFT (e.g., B3LYP/6-311G(d,p)) and calculate the electronic transitions using TD-DFT.

  • Spectral Overlay: Apply a Gaussian band shape to the calculated transitions and overlay them with the experimental spectrum. A matching sequence of positive/negative Cotton effects in the 220-280 nm region confirms the absolute configuration.

References

1.[1] Enantioselective Synthesis of 3,3-Disubstituted Oxindoles Bearing Two Different Heteroatoms at the C3 Position by Organocatalyze. Semantic Scholar. 1 2.[3] Figure S11: HMBC (500 MHz, CDCl3) of 19 Showing correlations.... ResearchGate. 3 3.[6] Scheme 28 Synthesis of 3,3′-disubstituted oxindoles using metal catalyzed reaction strategies. ResearchGate.6 4.[2] α-Arylation of 3-Aryloxindoles. PMC. 2 5.[4] Achiral Catalyst‐Induced Stereoselectivity Switch at Quaternary Stereocenter: Diastereodivergent Ring‐Opening Alkylation and Enantiodivergent Arylation of Oxindoles. ResearchGate. 4 6.[5] 3‐Chlorooxindoles: Versatile Starting Materials for Asymmetric Organocatalytic Synthesis of Spirooxindoles. KBFI. 5

Sources

A Senior Application Scientist's Guide to IR Spectroscopy: Distinguishing Hydroxyl and Vinyl Groups on the Oxindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Functional Group Identification in Drug Discovery

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. In the development of novel therapeutics, synthetic routes often involve the introduction or modification of functional groups that critically influence a molecule's pharmacological profile. Among these, the hydroxyl (-OH) and vinyl (-CH=CH₂) groups are common moieties that can dramatically alter properties like solubility, metabolic stability, and target binding affinity.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] It offers a rapid, non-destructive method to confirm the presence or absence of specific functional groups, making it a first-line technique for reaction monitoring and quality control in a drug development pipeline. This guide provides an in-depth comparison of the characteristic IR spectral signatures of hydroxyl and vinyl groups when attached to an oxindole core. We will move beyond simple peak tables to discuss the causality behind peak characteristics and present a robust protocol for obtaining high-quality, reproducible data.

Pillar 1: Understanding the Spectroscopic Baseline of the Oxindole Core

Before identifying the peaks of substituent groups, it is crucial to understand the inherent IR absorptions of the parent oxindole structure. The oxindole core contains a lactam (a cyclic amide) fused to a benzene ring.[2] Its primary features provide a spectroscopic "background" upon which the signals for our groups of interest will appear.

  • N-H Stretch: The lactam N-H bond typically produces a single, sharp to moderately broad peak in the region of 3100-3300 cm⁻¹ . Its position and sharpness can be influenced by hydrogen bonding. In solid-state spectra, intermolecular hydrogen bonding often broadens this peak.

  • C=O Stretch (Amide I Band): This is one of the most intense and easily identifiable peaks in the spectrum. For a five-membered lactam ring like oxindole, the carbonyl stretch is found at a relatively high wavenumber, typically in the range of 1700-1760 cm⁻¹ .[3] This high frequency is due to the ring strain of the five-membered ring.

  • Aromatic C-H and C=C Stretches: The aromatic ring gives rise to =C-H stretching peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) and a series of C=C in-ring stretching vibrations between 1400-1620 cm⁻¹ .[4]

Pillar 2: Comparative Analysis of Hydroxyl vs. Vinyl Group Signatures

With the baseline established, we can now focus on the distinct vibrational modes of the hydroxyl and vinyl groups.

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The introduction of a hydroxyl group to the oxindole scaffold, for instance, in hydroxyl-containing oxindoles, brings two key spectral features.

  • O-H Stretching Vibration: This is the most characteristic signal for an alcohol. When measured in the solid state or as a neat liquid, intermolecular hydrogen bonding causes this peak to be exceptionally broad and strong , typically appearing in the 3200-3500 cm⁻¹ range.[5][6] The broadness is a direct consequence of the diverse population of hydrogen-bonded states (dimers, trimers, polymers), each with a slightly different vibrational frequency. This broad "tongue-like" peak is often unmistakable.[7]

  • C-O Stretching Vibration: The stretching of the carbon-oxygen single bond provides a secondary confirmation. This peak appears in the fingerprint region, typically between 1050-1260 cm⁻¹ .[8] Its exact position can help distinguish between primary, secondary, or tertiary alcohols, though this is less definitive than the O-H stretch.

The Vinyl (-CH=CH₂) Group: A Symphony of Sharp Signals

A vinyl substituent introduces several sharp, well-defined peaks that are readily distinguishable from the broad signature of a hydroxyl group.

  • =C-H Stretching Vibration: The C-H bonds on the sp² hybridized carbons of the double bond are stronger and vibrate at a higher frequency than those on sp³ carbons. This results in a sharp, medium-intensity peak appearing just above 3000 cm⁻¹ , typically around 3080 cm⁻¹ .[8] This allows for a clear distinction from the alkyl C-H stretches which appear just below 3000 cm⁻¹.[7]

  • C=C Stretching Vibration: The carbon-carbon double bond stretch gives rise to a moderate peak in the 1640-1680 cm⁻¹ region.[8] While generally of medium intensity, its position near the aromatic C=C region of the oxindole requires careful analysis. Conjugation with the aromatic system can influence its exact position and intensity.

  • =C-H Bending Vibrations (Out-of-Plane): These are often the most diagnostic peaks for a vinyl group. They are typically strong and sharp , appearing in the fingerprint region between 1000-650 cm⁻¹ . For a monosubstituted alkene (a vinyl group), two distinct bands are expected: one near 990 cm⁻¹ and another near 910 cm⁻¹ .[9] These sharp "sword-like" peaks are highly reliable indicators.

Data Presentation: Comparative IR Peak Summary

The following table summarizes the key vibrational frequencies for easy comparison.

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)IntensityPeak Shape / Comments
Oxindole Core N-H Stretch3100 - 3300Medium-StrongModerately Broad
C=O Stretch (Lactam)1700 - 1760StrongSharp
Aromatic C=C Stretch1400 - 1620Medium-WeakMultiple Sharp Peaks
Hydroxyl Group O-H Stretch3200 - 3500StrongVery Broad
C-O Stretch1050 - 1260Medium-StrongSharp
Vinyl Group =C-H Stretch~3080MediumSharp
C=C Stretch1640 - 1680Medium-WeakSharp
=C-H Out-of-Plane Bend~990 and ~910StrongTwo Distinct Sharp Peaks

Experimental Protocols: A Self-Validating System for High-Quality Spectra

Trustworthy data begins with a meticulous experimental technique. Attenuated Total Reflectance (ATR) is the preferred method for solid oxindole derivatives due to its simplicity, speed, and minimal sample preparation.[10]

Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Oxindole

Objective: To obtain a clean, high-resolution infrared spectrum of a solid oxindole derivative suitable for functional group analysis.

Materials:

  • FTIR Spectrometer with a diamond ATR accessory.

  • Solid oxindole sample (1-5 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Prepare the ATR Crystal:

    • Action: Thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the surface is completely clean and dry.

    • Causality: Any residue from previous samples or cleaning solvents will absorb IR radiation and contaminate the spectrum. A clean crystal is paramount for a clean baseline.

  • Acquire the Background Spectrum:

    • Action: With the clean, empty ATR crystal in place, lower the pressure clamp (anvil). In the spectrometer software, initiate a "Background Scan".

    • Causality: This step is critical. The background scan measures the spectrum of the ambient environment (atmospheric water vapor, CO₂) and the instrument itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample.[11]

  • Apply the Sample:

    • Action: Raise the pressure clamp. Place a small amount (1-5 mg) of the solid oxindole sample onto the center of the ATR crystal. A sufficient amount should completely cover the crystal surface.

    • Causality: The IR beam only penetrates a few microns into the sample.[10] Complete coverage ensures that the spectrum is representative of the sample and not the empty crystal.

  • Ensure Good Contact:

    • Action: Lower the pressure clamp onto the sample until a consistent pressure is applied. Most modern instruments have a pressure indicator.

    • Causality: ATR spectroscopy relies on an "evanescent wave" that extends beyond the crystal surface. Good, uniform contact between the sample and the crystal is essential for this interaction to occur and produce a strong, high-quality spectrum. Poor contact leads to weak signals and a distorted spectrum.

  • Acquire the Sample Spectrum:

    • Action: In the software, initiate a "Sample Scan". The instrument will collect the data, perform the background subtraction, and display the final absorbance or transmittance spectrum.

    • Causality: The instrument measures the light transmitted through the crystal after interacting with the sample. By ratioing this against the background spectrum, the unique absorption pattern of the molecule is revealed.

  • Clean Up:

    • Action: Raise the pressure clamp and carefully remove the bulk of the solid sample with a clean spatula. Clean the crystal surface thoroughly with a solvent-moistened wipe followed by a dry wipe, as described in Step 1.

    • Causality: Proper cleanup prevents cross-contamination of subsequent samples and maintains the integrity of the instrument.

Mandatory Visualization: IR Analysis Workflow

The following diagram outlines the logical flow from sample consideration to final structural confirmation.

FTIR_Workflow Workflow for IR Analysis of Oxindole Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Spectral Interpretation Sample Solid Oxindole Sample Clean_ATR Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum Apply_Sample Apply Sample to Crystal Background->Apply_Sample Proceed to Acquisition Apply_Pressure Apply Pressure (Ensure Contact) Scan_Sample Acquire Sample Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Scan_Sample->Process_Spectrum Proceed to Analysis Identify_Core Identify Oxindole Core Peaks (N-H, C=O) Identify_Functional Search for Target Peaks (-OH or Vinyl) Identify_Core->Identify_Functional Baseline Established Confirm Confirm Structure Identify_Functional->Confirm Evidence Found

Sources

Advanced Purity Assessment Protocols for Synthesized 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assessment Protocols for Synthesized 5-Bromo-3-hydroxy-3-vinylindolin-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Analytical Challenge

5-Bromo-3-hydroxy-3-vinylindolin-2-one is a high-value chiral scaffold, often utilized as a precursor for spiro-oxindole alkaloids and kinase inhibitors.[1] Its structural complexity—featuring a quaternary stereocenter at C3, a reactive vinyl group, and a labile tertiary alcohol—presents a unique "analytical triad" of challenges:

  • Enantiomeric Purity: The C3 center creates enantiomers (

    
    ) that must be resolved if the synthesis is asymmetric.
    
  • Chemical Stability: The tertiary allylic alcohol motif is prone to acid-catalyzed dehydration (forming alkylidene indolinones) or Meyer-Schuster-type rearrangements.[1]

  • Absolute Quantitation: Standard HPLC-UV "Area %" is often misleading due to the varying extinction coefficients of impurities (e.g., isatin precursors vs. conjugated dehydration products).

This guide compares three primary assessment protocols—qNMR , Chiral HPLC , and Stability-Indicating LC-MS —to establish a self-validating purity framework.[1]

Comparative Analysis of Assessment Methods

The following table contrasts the three core methodologies based on precision, specificity, and operational requirements.

FeatureProtocol A: qNMR (Internal Standard) Protocol B: Chiral HPLC-UV Protocol C: LC-MS (Stability Indicating)
Primary Output Absolute Purity (wt%) Enantiomeric Excess (% ee) Impurity ID & Profile
Reference Standard Not Required (Absolute Method)Required (Racemate for method dev)Required for quantitation
Specificity High (Structural confirmation)High (Stereochemical)High (Molecular Weight)
Limit of Detection Moderate (~0.1%)High (<0.05%)Very High (<0.01%)
Critical Blind Spot Enantiomers (unless chiral solvating agent used)Inorganic salts, residual solventsNon-ionizable impurities
Throughput Low (10-15 min/sample)Medium (20-30 min/sample)High (Rapid screening)
Expert Insight:

Do not rely solely on HPLC Area% for this compound. The starting material (5-bromoisatin) has a significantly different UV max compared to the vinyl-substituted product.[1] qNMR is the only method that provides true mass balance without a matched reference standard.

Detailed Experimental Protocols

Protocol A: Absolute Purity via Quantitative NMR (qNMR)

Objective: Determine the weight-percent purity (assay) to calibrate HPLC response factors.

Mechanism: qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei. By using a certified internal standard (IS), we eliminate the need for a product-specific reference standard.[2]

Reagents:

  • Solvent: DMSO-

    
     (Prevents hydroxyl proton exchange and improves solubility).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have high purity, >99.9%, and non-overlapping signals).

Step-by-Step Workflow:

  • Preparation: Weigh exactly 10.0 mg of the synthesized oxindole and 5.0 mg of the IS into a vial. Accuracy of weighing must be

    
     mg.
    
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.[1]
    
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm (to capture all satellites).

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Vinyl Proton (

      
      ) : The doublet of doublets (dd) at 
      
      
      
      5.8–6.2 ppm is the most distinct region, avoiding the aromatic overlap.
    • Integrate the IS Signal : TMB singlet at

      
       3.75 ppm.
      

Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



(Where 

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity)[3]
Protocol B: Enantiomeric Purity via Chiral HPLC

Objective: Determine % ee of the 3-hydroxy-3-vinyl stereocenter.

Stationary Phase Selection: For 3-substituted-3-hydroxyoxindoles, polysaccharide-based columns (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the industry standard due to their ability to form hydrogen bonds with the oxindole lactam and hydroxyl group.[1]

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Hexane : Isopropanol (90 : 10).

    • Note: Avoid basic additives (DEA) if possible to prevent vinyl polymerization; however, 0.1% TFA may be needed if peak tailing occurs.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    C.
    
  • Detection: UV at 254 nm (Indole chromophore).

Self-Validation Step: Inject the racemic mixture first to establish the separation factor (


).[1] A baseline resolution (

) is required before analyzing the enantioenriched sample.

Visualization of Purity Logic

The following diagram illustrates the decision matrix for selecting the appropriate purity protocol based on the synthesis stage.

PurityProtocol Start Synthesized Crude 5-Bromo-3-hydroxy-3-vinylindolin-2-one Decision1 Is the synthesis Enantioselective? Start->Decision1 RacemicPath Racemic Synthesis Decision1->RacemicPath No ChiralPath Asymmetric Synthesis Decision1->ChiralPath Yes qNMR Protocol A: qNMR (Determine Absolute Wt%) RacemicPath->qNMR HPLC_UV Protocol C: LC-MS/UV (Impurity Profiling) RacemicPath->HPLC_UV ChiralPath->qNMR ChiralPath->HPLC_UV ChiralLC Protocol B: Chiral HPLC (Determine % ee) ChiralPath->ChiralLC FinalReport Final Certificate of Analysis (Assay + Purity + ee) qNMR->FinalReport Wt% Data HPLC_UV->FinalReport Impurity Profile ChiralLC->FinalReport Chiral Purity

Figure 1: Analytical workflow for characterizing 3,3-disubstituted oxindoles.

Stability & Impurity Fate Mapping

Understanding the "fate" of impurities is crucial for interpreting LC-MS data.[1] The vinyl group introduces specific degradation pathways.

ImpurityFate Product Target: 3-Hydroxy-3-vinyl (MW: 254) Impurity2 Impurity B: Dehydration Product (Alkylidene) (MW: 236) Product->Impurity2 Acid/Heat (-H2O) Impurity3 Impurity C: Dimerization (Vinyl Polymerization) Product->Impurity3 Radical/Light (Storage) Impurity1 Impurity A: 5-Bromoisatin (SM) (MW: 226) Impurity1->Product Incomplete Rxn

Figure 2: Common degradation pathways and impurity origins.[1]

Key Stability Insight: Impurity B (Dehydration Product) extends the conjugation of the indole system. This results in a red-shift in UV absorption (yellow/orange color) and a massive increase in UV response factor.[1] Warning: Even 1% of this impurity can look like 10% by HPLC-UV Area%.[1] This reinforces the necessity of Protocol A (qNMR).

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Sun, X., et al. (2023).[4] Alkynylation of Isatin Derivatives Catalyzed by a Silver-Chiral Quaternary Ammonium Salt. Journal of Organic Chemistry. Retrieved from [Link]

  • University of West Virginia. (n.d.). Chiral Drug Separation Methods: HPLC and CE. Retrieved from [Link]

Sources

Safety Operating Guide

5-Bromo-3-hydroxy-3-vinylindolin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Disposal of 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Introduction: The Halogen Imperative

In the synthesis of complex alkaloids (such as Flustramine derivatives) or kinase inhibitors, 5-Bromo-3-hydroxy-3-vinylindolin-2-one represents a high-value, high-risk intermediate. Unlike standard organic waste, this molecule contains a bromine substituent and a reactive vinyl group.[1]

The Core Directive: You cannot treat this merely as "organic waste." The bromine atom necessitates a Halogenated Waste Stream .[1] Disposing of this in a non-halogenated stream can cause catastrophic corrosion in downstream incinerators (due to HBr formation) and release toxic dioxins/furans.[1] This guide provides a self-validating protocol to ensure safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Before disposal, you must understand the "Why" behind the protocol. This molecule presents a triad of hazards that dictate its waste stream.

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (C-Br) Halogenated Mandatory Segregation: Must go to high-temperature incineration with acid gas scrubbing. Never mix with non-halogenated fuels.[1]
Vinyl Group (-CH=CH₂) Reactive Unsaturation Polymerization Risk: Avoid mixing with strong radical initiators (e.g., peroxides) in the waste container to prevent exotherms.[1]
Indolinone Core Bioactive/Toxic Pharmacological Waste: Treat as a potent bioactive agent (kinase inhibitor potential).[1] Double containment is required to prevent dermal absorption.[1]

Waste Segregation Strategy

The most common failure mode in laboratory disposal is cross-contamination.[1] Use this decision matrix to categorize your waste stream immediately.

DisposalDecisionTree Start Waste Identification: 5-Bromo-3-hydroxy-3-vinylindolin-2-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, silica, contaminated PPE) StateCheck->Solid Solid/Sludge Liquid Liquid Waste (Mother liquor, reaction mixture) StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin (Tag: Toxic, Halogenated) Solid->SolidBin Double Bag SolventCheck Solvent Composition? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (Contains DCM, Chloroform, or the Brominated Target) SolventCheck->HaloStream Default Pathway (Due to Bromine on molecule) NonHaloStream Stream B: Non-Halogenated (ONLY if <1% Halogen content - RARE for this chemistry) SolventCheck->NonHaloStream Strict Exception Only

Figure 1: Decision Matrix for Segregation. Note that because the target molecule itself is brominated, liquid waste containing significant amounts of it should default to the Halogenated stream, even if the solvent is Ethanol or Ethyl Acetate.

Operational Disposal Protocol

Protocol A: Solid Waste (Isolated Compound & Contaminated Materials)

Applicable to: Pure solid, silica gel columns, filter paper, contaminated gloves.[1]

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Solvent Dampening (Safety Step): If the solid is a fine powder and potentially capable of dusting, dampen slightly with water or mineral oil to prevent inhalation hazards during compaction.[1]

  • Secondary Containment: Seal the primary bag and place it inside a second bag or a rigid, wide-mouth HDPE drum.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "Solid Waste contaminated with 5-Bromo-3-hydroxy-3-vinylindolin-2-one."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3]

    • Note: Explicitly write "Contains Organic Bromides" to alert downstream incinerator operators.

Protocol B: Liquid Waste (Mother Liquors)

Applicable to: Reaction mixtures, filtrates.[4]

  • pH Check: Ensure the waste solution is between pH 5 and 9.

    • Why? Acidic waste containing bromides can evolve HBr gas; basic waste can induce polymerization of the vinyl group.[1] Neutralize if necessary.

  • Container Selection: Use a dedicated Halogenated Solvent carboy (typically red or yellow safety cans, or amber glass).[1]

    • Critical: Do NOT use metal cans if the waste is acidic.[1]

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric acid, Peroxides) are in the carboy.[1] The vinyl group in the indolinone can polymerize exothermically with oxidizers.[1]

  • Transfer: Funnel waste into the carboy. Close the latch immediately to prevent volatilization.

Emergency Response: Spill Contingency

In the event of a spill outside the fume hood, follow this "Loop of Control."

SpillResponse Alert 1. Evacuate & Alert (Bioactive Dust Hazard) PPE 2. Don PPE (Double Nitrile, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Decon 4. Decontamination (Wipe with 10% Bleach, then Water) Contain->Decon Disposal 5. Disposal (Treat debris as Solid Hazardous Waste) Decon->Disposal Disposal->Alert Report Incident

Figure 2: Spill Response Loop. Emphasis is placed on respiratory protection due to the bioactive nature of the indolinone scaffold.[1]

Regulatory & Compliance (EPA/RCRA)[1]

While this specific intermediate may not have a unique "U" or "P" list code, it is regulated by its characteristics and the solvents used.[1]

  • Characteristic Waste: If the waste is ignitable (flash point <60°C due to solvents), it carries code D001 .[1][5]

  • Halogenated Solvents: If mixed with Methylene Chloride or Chloroform, it carries F-codes (F001, F002 ).

  • Toxic Constituents: If the waste passes the TCLP (Toxicity Characteristic Leaching Procedure) for specific metals or organics, it requires D-coding.[1]

  • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste - Halogenated Organic" if no listed solvents are present, but treat with the severity of a U-listed compound due to biological activity.[1]

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 5-Bromo-2-hydroxybenzaldehyde (Structural Analog).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 5-Bromo-3-(3-bromo-4,5-dihydroxybenzylidene)indolin-2-one.[6] Retrieved from

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA).[1][7] Retrieved from [1]

  • Cornell University EHS. Disposal of Halogenated vs. Non-Halogenated Solvents. Retrieved from [1]

Sources

Advanced Safety and Operational Handling Guide for 5-Bromo-3-hydroxy-3-vinylindolin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, establishing a safe and effective operational framework requires understanding the fundamental chemical properties of the molecules we handle. 5-Bromo-3-hydroxy-3-vinylindolin-2-one is a highly functionalized oxindole derivative. Because the 3-substituted-3-hydroxy-2-oxindole scaffold is a privileged structural motif found in numerous pharmaceutical candidates exhibiting potent anti-proliferative and antioxidative properties , accidental exposure carries a significant risk of off-target pharmacological effects.

This guide provides the mechanistic rationale, required personal protective equipment (PPE), and self-validating standard operating procedures (SOPs) for handling this compound safely.

Mechanistic Hazard Profiling

To mitigate risk, we must first analyze the causality behind the compound's hazards:

  • 5-Bromo Substitution: The addition of a heavy halogen (bromine) at the 5-position significantly increases the molecule's lipophilicity (LogP) compared to the unsubstituted oxindole core. This enhances its ability to penetrate the stratum corneum of the skin, making dermal exposure a critical vector for systemic toxicity 1.

  • 3-Hydroxy-3-Vinyl Motif: The tertiary alcohol and adjacent vinyl group create a reactive center. The vinyl group is susceptible to radical-induced polymerization or oxidation upon prolonged exposure to air and light, while the 3-hydroxy group can undergo dehydration 2.

Table 1: Quantitative Hazard Data & GHS Classification (Extrapolated from 5-bromo-2-oxindole structural analogs)

Hazard ClassGHS CodeDescriptionMechanistic Cause
Acute Toxicity (Oral)H302Harmful if swallowedBioactive oxindole core disrupts cellular pathways.
Skin Corrosion/IrritationH315Causes skin irritationLipophilic 5-bromo group enhances dermal retention.
Skin SensitizationH317May cause allergic reactionReactive 3-vinyl group can act as a hapten binding to proteins.
Serious Eye DamageH319Causes serious eye irritationDirect chemical interaction with the corneal epithelium.
STOT (Single Exposure)H335Respiratory irritationInhalation of fine crystalline powder triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; understand the physical barriers you are deploying.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryMinimum SpecificationMechanistic Justification & Causality
Hand Protection (Solid) 100% Nitrile, ≥ 5 mil thicknessSufficient for dry powder. Prevents direct dermal contact with the lipophilic 5-bromo motif.
Hand Protection (Solution) Barrier laminate (Silver Shield) under NitrileCritical: DMSO acts as a penetration enhancer. Standard nitrile will fail rapidly; the laminate prevents systemic absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319. Safety glasses are insufficient due to the lack of a peripheral seal against airborne dust.
Respiratory Protection N95 or P100 Particulate RespiratorRequired only if handling outside a containment hood to prevent inhalation of aerosolized powder (H335) 3.
Body Protection Flame-resistant (FR) Lab CoatProtects against static discharge during weighing, which could ignite airborne dust or nearby solvents.

Operational Workflows and Standard Operating Procedures

HandlingWorkflow Start Retrieve Compound (5-Bromo-3-hydroxy-3-vinylindolin-2-one) Check Assess Material State Start->Check Solid Dry Powder (Solid) Check->Solid Liquid DMSO Stock Solution Check->Liquid Hood1 Weigh in Enclosed Balance (Prevent Aerosolization) Solid->Hood1 Hood2 Handle in Class II BSC / Fume Hood (Prevent Vapor Inhalation) Liquid->Hood2 Recon Reconstitute in Anhydrous DMSO Hood1->Recon Hood2->Recon Store Purge with Argon Store at -20°C (1 Month Max) Recon->Store

Fig 1: Operational workflow for handling and storing 5-bromo-3-hydroxy-3-vinylindolin-2-one.

SOP 1: Weighing and Dispensing (Solid Powder)
  • Preparation : Don standard PPE (Nitrile gloves, splash goggles, FR lab coat).

  • Environment : Conduct all weighing inside a ductless weighing enclosure or a certified Class II Biological Safety Cabinet (BSC) to prevent air turbulence.

  • Static Mitigation : Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula. Causality: The dry powder is prone to static cling, which drastically increases the risk of sudden aerosolization.

  • Dispensing : Carefully transfer the required mass.

  • Validation Check : Observe the balance. A reading that stabilizes within 3 seconds validates that static and air drafts have been successfully mitigated. If the reading drifts, re-apply the anti-static gun.

  • Decontamination : Wipe the spatula and balance pan with a lint-free wipe dampened with isopropanol (IPA).

SOP 2: Reconstitution in DMSO (The "Trojan Horse" Protocol)
  • PPE Upgrade : Upgrade hand protection to double-gloving (Barrier laminate inner, Nitrile outer).

  • Solvent Addition : Inside a chemical fume hood, add anhydrous DMSO directly to the pre-weighed vial.

  • Dissolution : Cap the vial tightly and vortex for 15–30 seconds.

  • Validation Check : Visually inspect the solution against a light source. Complete optical clarity validates full dissolution. Any turbidity indicates incomplete solvation, requiring mild sonication.

  • Storage Preparation : Purge the headspace of the vial with Argon gas for 5 seconds. Causality: Displacing oxygen prevents the oxidative degradation of the reactive 3-vinyl group.

  • Storage : Seal with Parafilm and transfer immediately to a -20°C freezer (stable for 1 month) or -80°C (stable for 6 months) 4.

Emergency Response & Waste Disposal Strategy

SpillResponse Spill Spill Detected Assess Assess Spill Volume Spill->Assess Minor < 50 mg (Minor) Assess->Minor Major > 50 mg / Solution (Major) Assess->Major Clean Wipe with IPA-dampened Absorbent Pads Minor->Clean Evac Evacuate Area & Notify EHS Major->Evac Waste Dispose as Halogenated Solid Waste Clean->Waste

Fig 2: Decision matrix and decontamination pathway for chemical spill response.

Spill Decontamination Protocol
  • Containment : For minor powder spills (< 50 mg), do not sweep, as this causes aerosolization.

  • Neutralization/Cleanup : Gently cover the spill with absorbent pads dampened with Isopropanol (IPA) to dissolve and capture the lipophilic powder.

  • Waste Segregation : Because of the 5-bromo substitution, this compound must be segregated into Halogenated Organic Waste streams. Incineration of non-segregated brominated organics can produce toxic dioxins. Place all contaminated wipes into a sealed, properly labeled hazardous waste container.

References

  • MDPI. "Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives". MDPI. [Link]

  • RSC Publishing. "Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment". RSC Publishing. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.